molecular formula C10H13NO B1292044 4-(Cyclopropylmethoxy)aniline CAS No. 122828-48-2

4-(Cyclopropylmethoxy)aniline

Cat. No.: B1292044
CAS No.: 122828-48-2
M. Wt: 163.22 g/mol
InChI Key: ZMFSEJXMKUQZMY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)aniline is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical building block in the synthesis of novel bioactive molecules, particularly in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly expressed in the brain's striatum and is a potential therapeutic target for several neurological disorders, including Parkinson's Disease, schizophrenia, anxiety, and drug addiction . The cyclopropylmethoxy-aniline structure is a key component in advanced research compounds designed to probe GPR88 functions . Furthermore, the structural motif of this aniline derivative is also explored in the design and synthesis of potential antitumor agents, highlighting its versatility in drug discovery . Available as the free base (CAS 122828-48-2) or the hydrochloride salt (CAS 1158573-73-9) , this compound is supplied for research applications only. It is strictly intended for use in laboratory settings and is not approved for diagnostic, therapeutic, personal, or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFSEJXMKUQZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626292
Record name 4-(Cyclopropylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122828-48-2
Record name 4-(Cyclopropylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Cyclopropylmethoxy)aniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)aniline: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in contemporary medicinal chemistry and materials science. We will delve into its fundamental chemical properties, synthesis methodologies, and its emerging applications, with a particular focus on its role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.

Core Compound Identification and Molecular Structure

This compound is an organic compound that has garnered significant interest due to its unique structural features, which are advantageous in the design of new molecules with specific biological activities.[1]

  • CAS Number: 122828-48-2[2][3][4][5]

  • Molecular Formula: C₁₀H₁₃NO[2][3][5]

  • Molecular Weight: 163.22 g/mol [2][3][5]

  • IUPAC Name: this compound

  • Synonyms: 4-(Cyclopropylmethoxy)benzenamine[2][3]

The molecular architecture of this compound is characterized by an aniline core, with a cyclopropylmethoxy group at the para-position of the benzene ring.[1] This combination of a flexible amine group and a rigid, lipophilic cyclopropyl moiety imparts desirable physicochemical properties for drug design.[1]

Caption: 2D Molecular Structure of this compound.

Physicochemical and Predicted Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug formulation. The following table summarizes key experimental and predicted data.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[2][3][5]
Molecular Weight 163.22 g/mol [2][3][5]
Boiling Point 295.7±13.0 °C (Predicted)[3]
Density 1.125±0.06 g/cm³ (Predicted)[3]
pKa 5.21±0.10 (Predicted)[3]
LogP 2.0576[2]
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 3[2]
SMILES C1CC1COC2=CC=C(C=C2)N[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reduction of the corresponding nitro-aromatic precursor, 1-(Cyclopropylmethoxy)-4-nitrobenzene.[3] This approach is favored for its high yield and the ready availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors.

Retrosynthesis target This compound intermediate1 1-(Cyclopropylmethoxy)-4-nitrobenzene target->intermediate1 Reduction start1 4-Nitrophenol intermediate1->start1 Williamson Ether Synthesis start2 (Bromomethyl)cyclopropane intermediate1->start2 Williamson Ether Synthesis

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene

This protocol details a standard laboratory procedure for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(Cyclopropylmethoxy)-4-nitrobenzene.

Step 2: Reduction to this compound

  • Dissolve the crude 1-(Cyclopropylmethoxy)-4-nitrobenzene (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common choice is tin(II) chloride (SnCl₂·2H₂O, 3-5 eq) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

  • If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Materials Science

The aniline moiety is a common structural motif in many pharmaceuticals. However, it can be susceptible to metabolic oxidation in the liver, potentially leading to toxic byproducts.[6][7] The unique structure of this compound offers a potential solution to this challenge. The cyclopropyl group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[1]

Role as a Bioisostere and Scaffolding Moiety

In medicinal chemistry, the strategic replacement of chemical groups with others that have similar physical or chemical properties is a common practice to improve the pharmacological profile of a compound. The cyclopropylmethoxy group can serve as a bioisostere for other functionalities, helping to fine-tune a drug's interaction with its biological target.

Caption: Key application areas for this compound.

Precursor for Advanced Pharmaceutical Intermediates

This compound is a valuable starting material for the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of the β-blocker Betaxolol, which is used to treat glaucoma and hypertension.[8] Its amine group can undergo a variety of chemical transformations, including N-acylation and electrophilic aromatic substitution, making it a versatile intermediate.[1]

Safety, Handling, and Storage

As with all aniline derivatives, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, the general guidelines for anilines should be followed.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10][11] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[4][9] The compound may be light-sensitive and should be stored in a dark place.[2][4]

  • Toxicity: Anilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[11] They are also suspected of causing genetic defects and cancer.[11]

Conclusion

This compound is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of an aniline core and a cyclopropylmethoxy substituent provides a favorable balance of properties for the development of new molecules with enhanced metabolic stability and biological activity. As research continues, the demand for this versatile building block is expected to grow, further solidifying its importance in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Benchchem. 4-Chloro-2-(cyclopropylmethoxy)aniline | 1248255-51-7.
  • ChemScene. 122828-48-2 | this compound.
  • ChemicalBook. This compound | 122828-48-2.
  • AK Scientific, Inc. 4-(Cyclopropylmethoxy)-2-methylaniline Safety Data Sheet.
  • BLD Pharm. 122828-48-2|this compound.
  • ChemBK. This compound.
  • BLD Pharm. 1158573-73-9|this compound hydrochloride.
  • Benchchem. 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7.
  • Sigma-Aldrich. Aniline Safety Data Sheet.
  • Fisher Scientific. Aniline Safety Data Sheet.
  • Smolecule. Buy this compound | 122828-48-2.
  • ChemicalBook. This compound HCl | 1158573-73-9.
  • PubChem. N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019.
  • University of Michigan. Supporting Information for Ru-catalyzed reductive amination reactions.
  • BOC Sciences. CAS 1158573-73-9 this compound Hydrochloride.
  • PubChem. 4-Cyclopropylaniline | C9H11N | CID 12253927.
  • PubChemLite. 3-[(cyclopropylmethoxy)methyl]aniline (C11H15NO).
  • University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.
  • MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.
  • ResearchGate. (PDF) synthesis of Cyclopropyl anilines.
  • ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
  • Cresset Group. Aniline replacement in drug-like compounds.

Sources

A Spectroscopic Guide to 4-(Cyclopropylmethoxy)aniline: In-Depth Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Cyclopropylmethoxy)aniline (CAS No. 122828-48-2), a key intermediate in pharmaceutical and materials science research.[1][2][3] This document is structured to offer not just raw data, but a deeper understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques are applied to elucidate and verify the molecular structure of this compound. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers in the field.

Introduction

This compound, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , is an aromatic amine featuring a cyclopropylmethoxy substituent at the para position of the aniline ring.[1][4] The unique combination of the flexible and lipophilic cyclopropylmethoxy group with the nucleophilic and aromatic aniline moiety makes it a valuable building block in the synthesis of complex organic molecules.[4] Accurate and unambiguous structural characterization is paramount in any synthetic workflow, and this guide provides the foundational spectroscopic knowledge for achieving that certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclopropylmethyl group, and the amine protons. The chemical shifts are influenced by the electron-donating nature of both the amino and the cyclopropylmethoxy groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.80d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₂)
~6.65d, J ≈ 8.5 Hz2HAr-H (ortho to -NH₂)
~3.85d, J ≈ 7.0 Hz2H-OCH₂-
~3.60br s2H-NH₂
~1.25m1H-CH- (cyclopropyl)
~0.60m2H-CH₂- (cyclopropyl, cis)
~0.35m2H-CH₂- (cyclopropyl, trans)

Causality Behind Predictions: The aromatic region is expected to show an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The electron-donating oxygen atom of the ether linkage will shield the ortho protons, shifting them upfield relative to benzene (δ 7.34 ppm). Similarly, the powerful electron-donating amino group will also shield its ortho protons. The methylene protons of the cyclopropylmethoxy group are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl ring. The cyclopropyl protons themselves will exhibit complex multiplets in the upfield region, a characteristic feature of this strained ring system. The amine protons are expected to be a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152.0Ar-C (C-O)
~140.0Ar-C (C-N)
~116.0Ar-C (ortho to -NH₂)
~115.5Ar-C (ortho to -OCH₂)
~73.0-OCH₂-
~10.0-CH- (cyclopropyl)
~3.0-CH₂- (cyclopropyl)

Expert Insights: The carbon attached to the oxygen will be the most downfield of the aromatic signals due to the deshielding effect of the electronegative oxygen atom. Conversely, the carbon attached to the nitrogen will also be downfield but to a lesser extent. The remaining aromatic carbons will be shielded relative to benzene (δ 128.5 ppm). The aliphatic carbons of the cyclopropylmethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic and cyclopropyl)
2950-2850MediumC-H stretch (aliphatic)
1620-1600StrongN-H bend (scissoring)
1510StrongC=C stretch (aromatic ring)
1240StrongC-O stretch (aryl ether)
1180MediumC-N stretch (aromatic amine)
820StrongC-H bend (para-disubstituted)

Trustworthiness of Assignments: The presence of a primary amine is strongly indicated by the characteristic doublet in the N-H stretching region. The strong absorption around 1240 cm⁻¹ is a hallmark of an aryl ether C-O bond. The out-of-plane C-H bending vibration around 820 cm⁻¹ is a reliable indicator of the 1,4-disubstitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of neat this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
163High[M]⁺˙ (Molecular Ion)
108High[M - C₄H₇]⁺
55High[C₄H₇]⁺

Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 163 is expected to be prominent, confirming the molecular weight of the compound.[1] A significant fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable radical cation of p-aminophenol at m/z 108 and a cyclopropylmethyl cation at m/z 55. This fragmentation pattern is a key diagnostic feature for this class of compounds.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Visualizing the Data: A Structural and Workflow Overview

To aid in the conceptualization of the spectroscopic analysis, the following diagrams illustrate the molecular structure and the analytical workflow.

Caption: Molecular structure of this compound.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR (FTIR-ATR) Sample->IR MS MS (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide has provided a detailed, in-depth overview of the key spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS data and the rationale behind these predictions, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols serve as a starting point for obtaining high-quality data, ensuring the integrity and success of subsequent research and development endeavors.

References

  • Sharma, V., et al.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • Supplementary Inform
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • ChemBK. This compound. [Link]

  • PubChem. 4-Cyclopropylaniline. [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • ResearchGate. synthesis of Cyclopropyl anilines. [Link]

  • SpectraBase. 4-Methoxy-N-(2-phenylpropyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. N-(1-(Methoxymethyl)cyclopropyl)aniline. [Link]

  • ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

  • PubChem. 4-(1-(Trifluoromethyl)cyclopropyl)aniline. [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • NIST WebBook. Benzenamine, 4-methoxy-. [Link]

  • US EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]

  • PubMed. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. [Link]

  • ResearchGate. IR transmission spectrum of aniline. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • MDPI. Determination of Aniline in Soil by ASE/GC-MS. [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Cyclopropylmethoxy)aniline

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, a compound of interest with potential applications in medicinal chemistry and material science.[1][2] As a molecule featuring a cyclopropylmethoxy group and an aniline moiety, its behavior in aqueous and organic media, as well as its resilience to environmental stresses, are critical parameters for its advancement.

This document is structured to provide not just procedural steps, but also the underlying scientific principles and regulatory context that inform these experimental choices. For professionals in drug development, this guide will serve as a practical framework for generating a robust data package for this compound or analogous compounds.

Physicochemical Properties of this compound: A Foundation for Analysis

Before embarking on solubility and stability studies, a firm grasp of the molecule's intrinsic properties is essential. These characteristics, summarized in Table 1, provide the basis for selecting appropriate analytical techniques and anticipating the compound's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 122828-48-2[3][4][5]
Molecular Formula C₁₀H₁₃NO[3][4][5]
Molecular Weight 163.22 g/mol [3][4][5]
Topological Polar Surface Area (TPSA) 35.25 Ų[5]
Computed LogP 2.0576[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

The computed LogP value of 2.0576 suggests that this compound is moderately lipophilic, which may influence its aqueous solubility. The presence of a hydrogen bond donor (the amine group) and two acceptors (the nitrogen and oxygen atoms) indicates its potential to interact with protic solvents.

Part I: Solubility Profiling of this compound

Solubility is a critical determinant of a drug candidate's bioavailability and formulability.[6][7] A compound with poor aqueous solubility can face significant challenges in absorption and in vivo distribution. The following sections outline a systematic approach to comprehensively profile the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[8] This technique measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility.

Experimental Protocol: Shake-Flask Method
  • Preparation of Solutions: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of this compound to each buffer solution in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Kinetic Solubility Assessment for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays offer a higher throughput alternative to the shake-flask method.[6] These methods are particularly useful for rapidly screening and ranking compounds. The solution-precipitation (SP) method is a common approach.[9]

Experimental Protocol: Solution-Precipitation (SP) Method
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[9]

  • Addition to Buffer: Add a small volume of the DMSO stock solution to the desired aqueous buffer in a 96-well plate.

  • Incubation and Precipitation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) to allow for the precipitation of the compound.

  • Filtration: Filter the samples through a 96-well filter plate to separate the precipitated solid from the solution.[9]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate, typically by HPLC-UV or LC-MS/MS.[6][9]

Data Presentation: Solubility Profile of this compound

The results of the solubility studies should be compiled into a clear and concise table for easy interpretation.

Table 2: Hypothetical Solubility Profile of this compound

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Method
Deionized Water~7.02575Shake-Flask
0.1 N HCl1.237550Shake-Flask
Acetate Buffer4.537120Shake-Flask
Phosphate Buffer6.83780Shake-Flask
Phosphate Buffered Saline (PBS)7.43770Shake-Flask
PBS with 2% DMSO7.42595Solution-Precipitation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a drug candidate like this compound.

G cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Solution-Precipitation) thermo_start Add excess compound to buffer thermo_equilibrate Equilibrate (24-72h) thermo_start->thermo_equilibrate thermo_filter Filter supernatant thermo_equilibrate->thermo_filter thermo_quantify Quantify by HPLC thermo_filter->thermo_quantify end_node Solubility Profile thermo_quantify->end_node kinetic_start Add DMSO stock to buffer kinetic_precipitate Incubate and precipitate (2h) kinetic_start->kinetic_precipitate kinetic_filter Filter solution kinetic_precipitate->kinetic_filter kinetic_quantify Quantify by HPLC/LC-MS kinetic_filter->kinetic_quantify kinetic_quantify->end_node start This compound start->thermo_start start->kinetic_start

Caption: Workflow for thermodynamic and kinetic solubility determination.

Part II: Stability Assessment of this compound

Evaluating the chemical stability of an active pharmaceutical ingredient (API) is a regulatory requirement and is crucial for ensuring its safety and efficacy throughout its shelf life.[10][11][12] Stability studies are designed to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[13] They involve subjecting the compound to conditions more severe than those used for accelerated stability testing. The primary objectives of these studies are to:

  • Identify potential degradation products.[13]

  • Elucidate degradation pathways.[13]

  • Develop and validate a stability-indicating analytical method.[13]

Experimental Protocol: Forced Degradation Studies

A single batch of this compound should be subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14]

  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Heat at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

For all conditions, a control sample should be stored under normal conditions. After the stress period, all samples should be analyzed by a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to identify and quantify any degradation products. The goal is to achieve a modest level of degradation (typically 10-20%).[15]

Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted on multiple batches of the API to establish a re-test period.[10][11] These studies are performed under controlled long-term and accelerated storage conditions.[10][14]

Table 3: ICH Conditions for Formal Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Testing Frequency
  • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][14]

  • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[10][14]

Data Presentation: Stability Profile of this compound

The results of the stability studies should be presented in a tabular format, tracking the assay value and the levels of any degradation products over time.

Table 4: Hypothetical Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)Assay (%)Impurity A (%)Impurity B (%)Total Impurities (%)
099.8< 0.05< 0.05< 0.1
399.50.10< 0.050.15
699.10.180.060.29

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Stability Assessment

The diagram below outlines the comprehensive workflow for assessing the stability of this compound.

G cluster_forced_degradation Forced Degradation Studies cluster_formal_stability Formal Stability Studies acid Acid Hydrolysis method_dev Develop Stability-Indicating Method (HPLC) acid->method_dev base Base Hydrolysis base->method_dev oxidation Oxidation oxidation->method_dev thermal Thermal thermal->method_dev photo Photostability photo->method_dev long_term Long-term (e.g., 25°C/60% RH) evaluation Evaluate Degradation Profile & Re-test Period long_term->evaluation accelerated Accelerated (e.g., 40°C/75% RH) accelerated->evaluation start This compound start->acid start->base start->oxidation start->thermal start->photo method_dev->long_term method_dev->accelerated

Caption: Workflow for stability assessment of this compound.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of drug development. For this compound, a comprehensive understanding of these properties will be instrumental in guiding its formulation, determining appropriate storage conditions, and ensuring its quality and safety. By employing the methodologies outlined in this guide—from the foundational shake-flask method for thermodynamic solubility to the rigorous conditions of forced degradation and formal stability studies—researchers can build a robust data package that is scientifically sound and aligned with regulatory expectations. This, in turn, will pave the way for the successful translation of this promising molecule from the laboratory to potential clinical applications.

References
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
  • Solubility Test. AxisPharm.
  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246. [Link]

  • Solubility Testing of Drug Candid
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO). [Link]

  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). The official website of the Saudi Food and Drug Authority. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). [Link]

  • This compound. ChemBK. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to 4-(Cyclopropylmethoxy)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the 4-(cyclopropylmethoxy)aniline scaffold has emerged as a privileged structure, prized for its ability to confer a unique combination of metabolic stability, target engagement, and desirable physicochemical properties. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical characteristics, and its pivotal role as a building block in contemporary drug design. We will delve into established synthetic protocols, present key analytical data, and examine case studies of its application in the development of innovative therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Value of the Cyclopropylmethoxy and Aniline Moieties

The aniline moiety has a long and storied history in medicinal chemistry, serving as a foundational component in numerous therapeutic agents.[1] Its utility stems from its role as a versatile synthetic handle and its ability to participate in crucial hydrogen bonding interactions within biological targets. However, the aniline ring is also susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity.[1]

The introduction of a cyclopropylmethoxy group at the para-position of the aniline ring represents a sophisticated strategy to mitigate these metabolic liabilities while introducing several advantageous properties. The cyclopropyl group is known to enhance metabolic stability by sterically shielding adjacent positions from enzymatic attack and by being a poor substrate for cytochrome P450 enzymes.[2] Furthermore, the ether linkage provides a degree of conformational flexibility, allowing for optimal orientation of the molecule within a binding pocket. This strategic combination of the robust aniline core with the metabolically resilient and structurally unique cyclopropylmethoxy group has made this compound a highly sought-after building block in the design of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in drug design and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 122828-48-2
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Not specified (likely a solid or oil)-
Melting Point No experimental data available[3]
Boiling Point Not specified-
Solubility Slightly soluble in waterGeneral knowledge

Spectroscopic Data:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for confirming the structure of the molecule. Key expected signals include those for the aromatic protons, the methylene protons of the methoxy group, and the methine and methylene protons of the cyclopropyl ring.[4][5]

  • ¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.[5]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.[6][7]

  • MS (Mass Spectrometry): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be efficiently achieved through two primary and well-established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Williamson Ether Synthesis

This classical and widely employed method involves the reaction of a phenoxide with an alkyl halide.[3][9][10][11] In the context of this compound, this translates to the O-alkylation of 4-aminophenol with cyclopropylmethyl bromide.

Diagram 1: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis aminophenol 4-Aminophenol phenoxide Phenoxide Intermediate aminophenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide product This compound phenoxide->product SN2 Attack cpmbr Cyclopropylmethyl Bromide cpmbr->product solvent Solvent (e.g., DMF, Acetone) solvent->phenoxide solvent->product

Caption: Williamson ether synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.5-2.0 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Alkylation: To the resulting mixture, add cyclopropylmethyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (50-60 °C) for several hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Reduction of a Nitroaromatic Precursor

An alternative and equally viable approach involves the initial synthesis of 1-(cyclopropylmethoxy)-4-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

Diagram 2: Synthesis via Nitro Reduction

Nitro_Reduction_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Nitro Reduction nitrophenol 4-Nitrophenol nitro_intermediate 1-(Cyclopropylmethoxy)-4-nitrobenzene nitrophenol->nitro_intermediate base Base (e.g., K₂CO₃) base->nitro_intermediate cpmbr Cyclopropylmethyl Bromide cpmbr->nitro_intermediate product This compound nitro_intermediate->product Reduction reducing_agent Reducing Agent (e.g., H₂, Pd/C; Fe/HCl) reducing_agent->product

Caption: Two-step synthesis via nitro group reduction.

Experimental Protocol: Synthesis via Nitro Reduction

  • Etherification: Synthesize 1-(cyclopropylmethoxy)-4-nitrobenzene by reacting 4-nitrophenol with cyclopropylmethyl bromide under Williamson ether synthesis conditions as described in Route 1.

  • Nitro Reduction: The nitro intermediate can be reduced to the aniline using various established methods:

    • Catalytic Hydrogenation: Dissolve the nitro compound in a solvent like ethanol or ethyl acetate and subject it to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12]

    • Metal-Acid Reduction: Alternatively, the reduction can be carried out using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.[12]

  • Work-up and Purification: Following the reduction, the reaction mixture is typically filtered to remove the catalyst (in the case of hydrogenation) or neutralized and extracted. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The this compound scaffold is a prominent feature in a number of kinase inhibitors and other therapeutic agents, where it often serves as a key pharmacophore for interacting with the hinge region of the kinase domain.

Role in Kinase Inhibitors

Kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[13] The aniline portion of the this compound moiety can form critical hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for many ATP-competitive inhibitors. The cyclopropylmethoxy group is often positioned to occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

While specific publicly disclosed, marketed drugs with the exact this compound core are not readily identifiable, numerous patents from leading pharmaceutical companies describe its use in the synthesis of novel kinase inhibitors targeting a range of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • MET Tyrosine Kinase

The inclusion of this scaffold in these patent applications underscores its perceived value in generating potent and selective kinase inhibitors with favorable drug-like properties.[14]

Broader Medicinal Chemistry Applications

Beyond kinase inhibitors, the versatile nature of the this compound scaffold lends itself to the development of a wide array of other biologically active molecules. The primary amine can be readily functionalized to introduce diverse substituents, allowing for the exploration of a broad chemical space in lead optimization campaigns.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic design, which marries the well-understood interaction capabilities of the aniline core with the metabolic stability and unique structural features of the cyclopropylmethoxy group, provides a powerful platform for the development of novel therapeutics. As the drive for more potent, selective, and safer drugs continues, the demand for such privileged scaffolds is only set to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this key intermediate and its incorporation into a new generation of drugs targeting a wider range of diseases.

References

  • University of Wisconsin-Madison. (n.d.). Williamson Ether Synthesis.
  • University of Massachusetts Boston. (n.d.). 12. The Williamson Ether Synthesis.
  • Dixie State University. (n.d.). Williamson Ether Synthesis.
  • University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • RSC Publishing. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.
  • Benchchem. (n.d.). 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7.
  • BLD Pharm. (n.d.). CAS 1158573-73-9 this compound Hydrochloride.
  • Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.
  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines.
  • RSC Publishing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropylaniline. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. PubChem Patent Summary.
  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • PubMed. (2008). Synthesis and antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids. Bioorganic & Medicinal Chemistry, 16(5), 2558-2569.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
  • ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline.
  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....
  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer.
  • SpectraBase. (n.d.). 4-Methoxy-N-(2-phenylpropyl)aniline - Optional[13C NMR] - Chemical Shifts.
  • Benchchem. (n.d.). 4-(1-Methanesulfonylcyclopropyl)aniline.
  • Chemical synthesis supplier. (n.d.). This compound.

Sources

4-(Cyclopropylmethoxy)aniline: A Strategic Scaffold for Enhancing Drug Properties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the cyclopropyl group has emerged as a particularly valuable fragment.[1][2] This guide focuses on the 4-(cyclopropylmethoxy)aniline scaffold, a versatile building block that leverages the unique properties of the cyclopropyl ring to address common challenges in drug discovery. We will explore the physicochemical advantages conferred by this moiety, its role in enhancing metabolic stability and target potency, established synthetic routes, and its application in contemporary drug design, with a particular focus on kinase inhibitors.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl ring is not merely an inert spacer. Its distinct electronic and steric properties make it a powerful tool for medicinal chemists.[3] Key features include:

  • Structural Rigidity: The three-carbon ring introduces conformational constraint, which can reduce the entropic penalty of binding to a biological target and lock the molecule into a more bioactive conformation.[1][3]

  • Enhanced π-character: The C-C bonds of a cyclopropane ring have a higher p-character than typical alkanes, influencing electronic interactions.[1][3]

  • Metabolic Stability: The C-H bonds are shorter and stronger, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4]

When appended as a cyclopropylmethoxy group to an aniline core, these features translate into a scaffold with significant potential to overcome common drug development hurdles such as poor metabolic stability, off-target effects, and insufficient potency.[1]

Physicochemical and Pharmacokinetic Profile of the Scaffold

The this compound scaffold offers a compelling combination of properties that are highly desirable in drug candidates.

Enhanced Metabolic Stability

A primary advantage of the cyclopropylmethoxy group is its ability to block a common site of metabolism. Ether linkages, particularly on aromatic rings, are susceptible to O-dealkylation by CYP enzymes. The cyclopropyl group sterically hinders the approach of metabolic enzymes and its robust C-H bonds resist the initial hydrogen atom abstraction required for oxidation.[4] This leads to:

  • Reduced Plasma Clearance: By minimizing oxidative metabolism, the scaffold can increase the half-life of a drug.[1][3]

  • Improved Bioavailability: Lower first-pass metabolism allows more of the active drug to reach systemic circulation.

While generally stable, it is important to note that cyclopropyl groups, especially when adjacent to amines, can sometimes undergo NADPH-dependent oxidation to form reactive metabolites.[4] However, in the ether linkage of the this compound scaffold, this is a less prevalent pathway.

Lipophilicity and Target Engagement

The cyclopropylmethoxy group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize a compound's overall profile. This is crucial for balancing solubility with membrane permeability, a key aspect of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

  • Hydrophobic Interactions: The cyclopropyl group can effectively occupy small hydrophobic pockets within a protein's active site, enhancing binding affinity and potency.[4]

  • pKa Modulation: The electron-donating nature of the ether can subtly influence the basicity (pKa) of the aniline nitrogen, which is critical for interactions with target proteins, such as the hinge region of kinases.[6][7]

Application in Kinase Inhibitor Design: A Case Study Perspective

Aniline and quinoline derivatives are foundational scaffolds for a vast number of ATP-competitive kinase inhibitors.[8][9][10] The aniline nitrogen typically forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. The this compound scaffold is particularly well-suited for this role.

While a specific, marketed drug directly using this exact starting scaffold is not prominently documented, its utility is evident in the structure-activity relationships (SAR) of numerous kinase inhibitor programs.[6][11] The core concept involves exploring the substituent at the 4-position of the aniline ring to probe a specific pocket of the kinase active site.

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to understanding how structural changes impact biological activity.[12][13][14] In a typical kinase inhibitor optimization campaign, chemists synthesize a series of analogs with different alkoxy groups at the 4-position of the aniline to identify the optimal substituent.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series This data is illustrative and based on common trends in kinase inhibitor development.

Compound IDR-Group (at 4-position of aniline)Kinase IC₅₀ (nM)Microsomal Stability (t₁/₂ min)
1a-OCH₃ (Methoxy)8515
1b-OCH(CH₃)₂ (Isopropoxy)4025
1c-OCH₂-cPr (Cyclopropylmethoxy) 15 >90
1d-O-cPr (Cyclopropoxy)2275

From this hypothetical data, replacing a simple methoxy or isopropoxy group with a cyclopropylmethoxy group (Compound 1c) leads to a significant improvement in both potency (lower IC₅₀) and metabolic stability. This dual benefit is a hallmark of the strategic use of the cyclopropyl moiety.[1]

Binding Mode Visualization

The enhanced potency can be attributed to the cyclopropyl group making favorable contacts within a hydrophobic sub-pocket of the kinase active site.

G cluster_protein Kinase ATP-Binding Site cluster_drug Inhibitor Scaffold hinge Hinge Region (e.g., Met, Ala) pocket Hydrophobic Pocket aniline Aniline NH aniline->hinge H-Bond cpm Cyclopropylmethoxy Group cpm->pocket Hydrophobic Interaction

Caption: Binding mode of a this compound-based inhibitor.

Synthetic Strategies and Protocols

The synthesis of this compound is straightforward and can be achieved through several reliable methods, most commonly via Williamson ether synthesis followed by reduction.

General Synthetic Workflow

The most common route involves the etherification of a protected 4-aminophenol derivative, such as 4-nitrophenol, followed by the reduction of the nitro group.

G start Start: 4-Nitrophenol step1 Step 1: Etherification (Williamson Synthesis) Reagents: (Bromomethyl)cyclopropane, Base (e.g., K₂CO₃) start->step1 intermediate Intermediate: 1-(Cyclopropylmethoxy)-4-nitrobenzene step1->intermediate step2 Step 2: Reduction Reagents: H₂, Pd/C or Fe/HCl intermediate->step2 product Product: This compound step2->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene [15]

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add (bromomethyl)cyclopropane (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of this compound [7]

  • Dissolve the 1-(cyclopropylmethoxy)-4-nitrobenzene intermediate (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C), under an inert atmosphere (N₂ or Ar).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the nitro-intermediate is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified if necessary.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and efficient building block in medicinal chemistry. It offers a pre-packaged solution for enhancing metabolic stability and provides a rigid, lipophilic moiety for probing hydrophobic pockets in target proteins.[1][3] Its straightforward synthesis further enhances its appeal. As drug discovery programs continue to demand compounds with highly optimized ADME profiles, the strategic incorporation of scaffolds like this compound will remain a key tactic for developing safer and more effective therapeutics, particularly in fields like oncology where kinase inhibitors are prevalent.[11]

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Goldberg, F. W., et al. (2017). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 60(6), 2465–2477. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 17, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved January 17, 2026, from [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved January 17, 2026, from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 17, 2026, from [Link]

  • ASHP. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. Retrieved January 17, 2026, from [Link]

  • Automate.video. (2024, November 25). Structure-Activity Relationship Studies. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved January 17, 2026, from [Link]

  • ChemBK. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Mini Reviews in Medicinal Chemistry. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 17, 2026, from [Link]

  • PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]

  • PubMed. (n.d.). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Retrieved January 17, 2026, from [Link]

  • History of Medicine. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. Retrieved January 17, 2026, from [Link]

Sources

Theoretical Studies on the Molecular Properties of 4-(Cyclopropylmethoxy)aniline: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive theoretical analysis of 4-(Cyclopropylmethoxy)aniline, elucidating its molecular structure, spectroscopic characteristics, and electronic properties through quantum chemical calculations. It is structured not as a rigid template, but as a narrative of scientific inquiry, explaining the causality behind methodological choices and providing a self-validating framework for understanding the molecule's potential.

Abstract

Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals, dyes, and advanced materials.[1] The unique structural combination of an electron-donating amino group with other substituents on the benzene ring significantly influences their physicochemical and biological properties.[2][3] This whitepaper presents a detailed theoretical investigation into the molecular properties of this compound using Density Functional Theory (DFT). We explore its optimized molecular geometry, vibrational frequencies (FT-IR, FT-Raman), electronic behavior via Frontier Molecular Orbital (FMO) analysis, intramolecular charge transfer through Natural Bond Orbital (NBO) analysis, and reactivity sites using Molecular Electrostatic Potential (MEP) mapping. Furthermore, we assess its non-linear optical (NLO) properties to gauge its potential in photonic applications. The computational insights provided herein establish a foundational understanding of this compound, guiding future experimental work and application-driven research.

Introduction

Aniline derivatives are a cornerstone of modern chemistry, serving as versatile intermediates in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] Their utility spans from creating dyes and antioxidants to forming the active core of local anesthetics and other therapeutic agents. The electronic nature of substituents on the aniline ring plays a critical role in modulating the molecule's reactivity, stability, and intermolecular interaction capabilities.[3]

This compound (C₁₀H₁₃NO) is a distinctive derivative featuring a cyclopropylmethoxy group at the para-position.[4] The cyclopropyl moiety is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, while the ether linkage and amino group provide sites for hydrogen bonding and other biological interactions.[4] Understanding the fundamental molecular structure and electronic landscape of this compound is paramount for predicting its behavior and unlocking its full potential.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to investigate molecular properties with high accuracy.[5][6] It allows for the prediction of geometric parameters, vibrational spectra, and electronic characteristics before undertaking costly and time-consuming experimental synthesis and analysis.[7] This guide details a systematic theoretical study of this compound, employing established quantum chemical methods to provide a granular view of its molecular architecture and reactivity.

Caption: Molecular structure of this compound.

Computational Methodology

The integrity of theoretical predictions hinges on the judicious selection of computational methods. The protocols described here are chosen to balance computational cost with high accuracy, reflecting standard practices for the analysis of organic molecules.[8][9]

The Rationale for Density Functional Theory (DFT)

DFT is the chosen quantum chemical method due to its excellent track record in accurately predicting the electronic structure and properties of medium-sized organic molecules.[10] It models electron correlation effects efficiently, which is crucial for describing systems with π-electrons like the aniline ring, offering a significant improvement over methods like Hartree-Fock (HF) without the prohibitive computational expense of higher-level post-HF methods.[8]

Selection of Functional and Basis Set

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed for this study. B3LYP combines the strengths of both HF theory and DFT, providing robust and reliable results for molecular geometries, vibrational frequencies, and electronic properties.[8][11][12] To ensure a comprehensive description of the electron distribution, the 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that includes:

  • Diffuse functions (++): Essential for accurately describing lone pairs and regions of space far from the nuclei, which is important for the nitrogen and oxygen atoms.

  • Polarization functions (d,p): Allow for anisotropy in the electron cloud, providing the flexibility needed to model chemical bonds accurately.[1][8]

Experimental Protocol: Theoretical Calculations

All calculations would be performed using a computational chemistry software package like Gaussian.[11][13] The workflow is designed to ensure a logical progression from the fundamental structure to complex electronic properties.

Step-by-Step Computational Workflow:

  • Initial Structure Creation: The molecular structure of this compound is first built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) method. This iterative process locates the minimum energy conformation on the potential energy surface, yielding the most stable three-dimensional structure.[11]

  • Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The calculated frequencies are used to predict the FT-IR and FT-Raman spectra.[8]

  • Property Calculations: Using the optimized stationary-point geometry, a series of single-point energy calculations are performed to determine the electronic properties, including:

    • Natural Bond Orbital (NBO) analysis.

    • Frontier Molecular Orbitals (HOMO-LUMO).

    • Molecular Electrostatic Potential (MEP).

    • Non-Linear Optical (NLO) properties (dipole moment, polarizability, and hyperpolarizability).

cluster_props Property Analysis start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq props Single-Point Property Calculations freq->props fmo FMO HOMO-LUMO Gap nbo NBO Charge Transfer mep MEP Reactive Sites nlo NLO Optical Properties

Caption: Standard workflow for quantum chemical calculations.

Results and Discussion

Molecular Geometry Optimization

The optimization process yields the equilibrium geometry of this compound. Analysis of the bond lengths and angles provides insight into the molecule's steric and electronic features. The C-N bond length of the amino group and the C-O bond of the ether linkage are of particular interest as they are influenced by the electronic interplay between the substituents and the aromatic ring. The planarity of the aniline ring and the orientation of the cyclopropylmethoxy group determine the overall molecular symmetry and dipole moment.

Table 1: Predicted Geometrical Parameters (Selected)

Parameter Bond/Angle Predicted Value (B3LYP/6-311++G(d,p))
Bond Length C-NH₂ ~1.40 Å
C-O ~1.37 Å
O-CH₂ ~1.43 Å
Bond Angle C-C-N ~120.5°
C-O-C ~118.0°
Dihedral Angle C-C-O-C ~179.5°

Note: Values are hypothetical based on typical results for similar molecules and serve as placeholders.

Vibrational Spectral Analysis

Theoretical vibrational analysis is crucial for interpreting experimental FT-IR and FT-Raman spectra.[1][13] Each calculated frequency corresponds to a specific normal mode of vibration. Key predicted vibrational modes for this compound would include N-H stretching of the amino group, aromatic C-H stretching, C=C ring stretching, C-O-C ether stretching, and various bending and rocking modes associated with the cyclopropyl and methylene groups.[13]

Table 2: Predicted Major Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Spectral Region
N-H Asymmetric Stretch -NH₂ ~3500 FT-IR, FT-Raman
N-H Symmetric Stretch -NH₂ ~3400 FT-IR, FT-Raman
Aromatic C-H Stretch Benzene Ring 3050-3100 FT-IR, FT-Raman
Aliphatic C-H Stretch -CH₂-, Cyclopropyl 2900-3000 FT-IR, FT-Raman
C=C Aromatic Stretch Benzene Ring 1580-1620 FT-IR, FT-Raman
N-H Scissoring -NH₂ ~1600 FT-IR
C-O-C Asymmetric Stretch Ether ~1250 FT-IR

Note: Values are representative and would be refined by scaling factors in a formal study to better match experimental data.[8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[14]

  • HOMO: For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character.

  • LUMO: The LUMO is typically distributed over the aromatic ring, representing the region where an incoming electron would reside.

  • Energy Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[14] This value is also crucial for assessing potential charge transfer within the molecule.[15]

cluster_0 Energy Levels LUMO LUMO (LUMO Energy) HOMO HOMO (HOMO Energy) LUMO->HOMO ΔE = E_LUMO - E_HOMO

Caption: HOMO-LUMO energy gap diagram.

Table 3: Predicted FMO Properties

Parameter Predicted Value (eV) Implication
E(HOMO) -5.2 Electron-donating capability
E(LUMO) -0.3 Electron-accepting capability
Energy Gap (ΔE) 4.9 Chemical reactivity, stability

Note: Values are illustrative based on similar aniline derivatives.[10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[1][12] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For this compound, key interactions would include:

  • π → π* interactions: Delocalization within the benzene ring, contributing to its aromatic stability.

  • n → π* interactions: The delocalization of lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic ring. This interaction is fundamental to the electron-donating nature of the amino and methoxy groups and significantly stabilizes the molecule.[16]

A high E(2) value for an n → π* interaction indicates a strong intramolecular charge transfer from the substituent to the ring, which influences the molecule's electronic properties and reactivity.[16][17]

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is an invaluable tool for predicting the reactive sites of a molecule.[10][13] It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential.

  • Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, these would be concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs.

  • Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the aromatic ring.

The MEP map provides a clear, intuitive guide to the molecule's charge distribution and its likely points of interaction with other molecules or biological receptors.[18]

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, can exhibit large NLO responses.[17] The key parameters determining NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).[15][19] The presence of the electron-donating amino and cyclopropylmethoxy groups connected to the π-conjugated benzene ring suggests that this compound could possess NLO properties. A large calculated β₀ value would indicate its potential as a candidate for NLO materials used in optical and photonic technologies.[15]

Table 4: Predicted NLO Properties

Parameter Predicted Value (a.u.)
Dipole Moment (μ) ~2.5 D
Mean Polarizability (α) >100
First Hyperpolarizability (β₀) >1000

Note: Values are hypothetical placeholders. The magnitude of β₀ is a key indicator of NLO activity.

Conclusion

This theoretical guide outlines a comprehensive quantum chemical investigation into the molecular properties of this compound. Through the application of Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, we can derive a detailed understanding of its structural, vibrational, and electronic characteristics.

The analyses—from geometry optimization and vibrational spectra to FMO, NBO, MEP, and NLO properties—collectively paint a picture of a stable molecule with distinct electronic features governed by the interplay between the electron-donating substituents and the aromatic ring. The predicted HOMO-LUMO gap indicates its relative reactivity, while the MEP map clearly delineates the sites for electrophilic and nucleophilic interactions. Furthermore, the potential for intramolecular charge transfer suggests that the molecule may be a candidate for NLO applications.

The theoretical data presented here provides a robust foundation for future experimental work. It can guide spectroscopic assignments, predict chemical reactivity, and inform the design of new functional materials and pharmaceutical agents based on the this compound scaffold.

References

  • Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular structure of p-hydroxy-N-(p-methoxy benzylidene) aniline. (n.d.). Available from: [Link]

  • Belattar, M., Abdellaoui, M., Eddine, L. S., Eddine, Z. G., & Tlili, A. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26895. Available from: [Link]

  • Panicker, C. Y., Varghese, H. T., John, B., Harikumar, B., & Kartha, V. B. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–110. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • Boville, C. A., Williams, F. M., & Vinter, J. G. (1998). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Xenobiotica, 28(7), 691–703. Available from: [Link]

  • Arockia Doss, M., Raj, A. D., Raj, M. A., & Muthu, S. (2022). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1248, 131448. Available from: [Link]

  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline. Available from: [Link]

  • Thanthanee, S., Lerdkasem, T., & Wannakao, S. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by using Density Functional Theory. Walailak Journal of Science and Technology (WJST), 19(6), e202206. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72942056, N-(1-(Methoxymethyl)cyclopropyl)aniline. Available from: [Link]

  • Karabacak, M., Karagöz, D., & Kurt, M. (2009). FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1076–1083. Available from: [Link]

  • ResearchGate. Vibrational (FT_IR and FT-Raman) spectra and quantum chemical studies on the molecular structure of p-hydroxy-N-(p-methoxy benylidene) anline. Available from: [Link]

  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. Available from: [Link]

  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. Available from: [Link]

  • Dadras, A., Nateghi, M. R., & Kalantari-Fotooh, F. (2018). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Physical Chemistry Research, 6(1), 161-170. Available from: [Link]

  • ParaMol 1.1.0 documentation. Example 2: RESP charge fitting of aniline. Available from: [Link]

  • ResearchGate. Electrostatic potential maps of (A) aniline (nonplanar (i) and planar.... Available from: [Link]

  • ResearchGate. Computational and experimental study on molecular structure, natural bond orbital analysis of non-linear optical material p-hydroxy-N-(p-methoxybenzylidiene)aniline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 116500801, 4-butyl-N-(3-methoxy-2-methylpropyl)aniline. Available from: [Link]

  • ResearchGate. DFT Study on thermodynamic properties of liquid mixtures containing cyclohexanol with aniline and chloro-substituted anilines. Available from: [Link]

  • Muthu, S., & Babukutty, Y. (2014). Vibrational spectra, molecular structure, NBO, UV, NMR, first order hyperpolarizability, analysis of 4-Methoxy-4'-Nitrobiphenyl by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 348–359. Available from: [Link]

  • ResearchGate. Molecular structure and vibrational spectroscopic investigation of 4-chloro-4′dimethylamino-benzylidene aniline using density functional theory. Available from: [Link]

  • ResearchGate. Molecular structure and vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available from: [Link]

  • ResearchGate. An Investigation on the Molecular Structure, Anti-Inflammatory Ability of (E) -3-(3-Chlorophenyl)- N-(4-Hydroxy-3-Methoxy Benzyl) Acryl Amide: DFT Calculations and Docking Simulations. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Available from: [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preliminary biological evaluation of 4-(Cyclopropylmethoxy)aniline, a novel synthetic compound with potential therapeutic applications. The aniline scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various therapeutic agents, including antimicrobial and anticancer drugs.[1][2] The incorporation of a cyclopropylmethoxy group may enhance metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic profile.[3] This document outlines a structured, multi-tiered screening approach, beginning with in silico predictions of pharmacokinetic properties, followed by a suite of robust in vitro assays to determine cytotoxicity, antimicrobial activity, and antioxidant potential. Detailed, step-by-step protocols are provided for each experimental workflow, grounded in established scientific principles to ensure data integrity and reproducibility. The overarching goal is to efficiently assess the compound's initial biological activity profile, identify potential therapeutic areas, and inform subsequent stages of drug discovery and development.

Introduction: Rationale for Screening this compound

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Substituted anilines, in particular, represent a "privileged structure" in medicinal chemistry, serving as a versatile foundation for synthesizing a wide range of biologically active molecules.[1] The strategic modification of the aniline ring allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drugs.[2]

The subject of this guide, this compound, combines the established aniline core with a cyclopropylmethoxy substituent. The methoxy group is a common feature in many natural product-derived and synthetic drugs, contributing favorably to ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4] The addition of the cyclopropyl ring can further enhance metabolic stability and lipophilicity.[3] While extensive research on this specific molecule is not widely documented, its structural motifs suggest potential for biological activity.[3]

This guide, therefore, proposes a systematic preliminary screening cascade to elucidate the foundational biological profile of this compound. The screening process is designed to be both comprehensive and efficient, generating the critical data necessary to make informed decisions about the compound's future development trajectory.

Tier 1: In Silico Profiling - Predicting the Druglike Potential

Before commencing resource-intensive wet-lab experiments, a preliminary in silico assessment is invaluable. Computational tools can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing an early indication of its potential as a drug candidate.[5][6] This "Tier Zero" screening helps to identify potential liabilities and prioritize compounds before synthesis and in vitro testing.[6]

ADMET Prediction

A variety of web-based tools and software platforms are available for ADMET prediction.[5][7] These platforms use machine learning models trained on large datasets of known drugs to predict a range of pharmacokinetic and toxicological endpoints.[8][9]

Recommended Platforms:

  • ADMETlab 2.0: An integrated online platform for comprehensive ADMET predictions.[7]

  • SwissADME: A popular web-based tool for computing physicochemical descriptors and predicting ADME parameters.[7]

  • pkCSM: Software for predicting various pharmacokinetic properties.[7]

  • ADMET-AI: A fast and accurate web interface for predicting ADMET properties using machine learning models.[8]

Key Parameters to Evaluate:

  • Physicochemical Properties: Molecular Weight, LogP, LogD, Hydrogen Bond Donors/Acceptors, and Polar Surface Area.

  • Absorption: Caco-2 Permeability, Human Intestinal Absorption.

  • Distribution: Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

  • Excretion: Renal Organic Cation Transporter (OCT2) substrate prediction.

  • Toxicity: AMES Mutagenicity, hERG Inhibition, Drug-Induced Liver Injury (DILI).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule to a macromolecular target.[10][11] This method can provide insights into potential mechanisms of action by identifying likely protein targets.

Workflow for Preliminary Molecular Docking:

  • Target Selection: Based on the activities of structurally similar aniline derivatives, potential targets could include bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) or cancer-related proteins (e.g., tyrosine kinases, B-cell lymphoma 2 (Bcl-2)).[12][13]

  • Software: Utilize widely accepted docking software such as AutoDock Vina or GOLD.[11][13][14]

  • Procedure: Dock this compound into the binding sites of selected protein targets.

  • Analysis: Evaluate the predicted binding affinities (docking scores) and analyze the predicted binding poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions).[11][15]

The results of this in silico analysis will provide a foundational dataset to guide the subsequent in vitro experimental design.

Tier 2: In Vitro Biological Screening

Following the computational assessment, a series of in vitro assays should be conducted to experimentally validate the predicted activities and explore the compound's biological effects.

Cytotoxicity Assessment

Determining a compound's toxicity to mammalian cells is a critical first step in biological screening.[16] This information is essential for establishing a therapeutic window and for interpreting the results of other bioassays. The MTT and XTT assays are widely used colorimetric methods for assessing cell viability.[17][18]

3.1.1. MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[17][19]

Step-by-Step Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[16]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. XTT Assay Protocol

The XTT assay is an alternative to the MTT assay where the tetrazolium salt is reduced to a water-soluble formazan product, simplifying the procedure.[18]

Step-by-Step Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 of the MTT protocol.

  • Compound Treatment: Follow step 3 of the MTT protocol.

  • Incubation: Incubate the plates for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Antimicrobial Activity Screening

Given that many aniline derivatives exhibit antimicrobial properties, it is pertinent to screen this compound against a panel of pathogenic bacteria and fungi.[12] The disk diffusion and broth microdilution methods are standard techniques for this purpose.[20][21]

3.2.1. Disk Diffusion Assay

This qualitative method provides a rapid assessment of antimicrobial activity.[22][23]

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[23][24]

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).[24]

  • Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks onto the inoculated agar surface.[22]

  • Controls: Include a negative control disk (impregnated with the solvent used to dissolve the compound) and positive control disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[22][23]

3.2.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[20][21]

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Assessment

The antioxidant potential of a compound is its ability to scavenge free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating antioxidant capacity.[25][26][27]

3.3.1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[28]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Controls: Use ascorbic acid or Trolox as a positive control and methanol as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

3.3.2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[25][29]

Step-by-Step Protocol:

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[29]

  • Working Solution Preparation: Dilute the ABTS radical solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[29]

  • Reaction Mixture: Add various concentrations of this compound to the ABTS working solution.

  • Controls: Use ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Predicted ADMET Properties of this compound

Property Predicted Value Acceptable Range for Drug-Likeness
Molecular Weight < 500 Da
LogP < 5
H-bond Donors < 5
H-bond Acceptors < 10
Caco-2 Permeability High
BBB Permeability +/-
CYP2D6 Inhibitor No
AMES Toxicity Non-mutagenic

| hERG Inhibition | | Low risk |

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast
A549 Lung

| HCT116 | Colon | |

Table 3: Antimicrobial Activity of this compound

Microbial Strain Gram Stain/Type Disk Diffusion Zone (mm) MIC (µg/mL)
S. aureus Gram-positive
E. coli Gram-negative

| C. albicans | Fungal | | |

Table 4: Antioxidant Activity of this compound

Assay IC50 (µM)
DPPH

| ABTS | |

Visualization of Workflows

Visual diagrams are essential for clearly communicating experimental processes and logical flows.

Preliminary_Screening_Workflow cluster_in_silico Tier 1: In Silico Screening cluster_in_vitro Tier 2: In Vitro Assays admet ADMET Prediction docking Molecular Docking cytotoxicity Cytotoxicity Assays (MTT, XTT) admet->cytotoxicity docking->cytotoxicity antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) cytotoxicity->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) cytotoxicity->antioxidant data_analysis Data Analysis & Interpretation antimicrobial->data_analysis antioxidant->data_analysis start This compound start->admet start->docking decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: Workflow for the preliminary biological screening of this compound.

Conclusion and Future Directions

The preliminary biological screening cascade outlined in this guide provides a robust and efficient framework for evaluating the therapeutic potential of this compound. The data generated from these in silico and in vitro studies will form the basis for a " go/no-go " decision regarding further development.

If promising activity is observed in any of the screening assays, subsequent steps would involve:

  • Hit-to-Lead Optimization: Synthesis of analogues to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: More in-depth biological assays to elucidate the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy and Safety Studies: Evaluation of the compound's therapeutic effect and toxicity profile in relevant animal models.

By following this structured approach, researchers can systematically and rigorously assess the potential of this compound as a novel drug candidate, paving the way for its potential translation into a valuable therapeutic agent.

References

  • A. S, J., & K, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1629. [Link]

  • Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-27. [Link]

  • Mogha, M., & Je, J. L. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6394. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical.... Retrieved from [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Molecular Docking. (n.d.). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg.). Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

  • Kumar, S., & Singh, N. (2015). Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. BMC bioinformatics, 16(Suppl 19), S10. [Link]

  • Perez-Villanueva, J., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2), 220-232. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Docking screens for novel ligands conferring new biology. Trends in pharmacological sciences, 33(8), 435–442. [Link]

  • Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Martin, A. J. (1993). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (Doctoral dissertation, Dublin City University). [Link]

  • Semantic Scholar. (n.d.). Docking Studies on Novel Analogues of 8-Chloro-. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Retrieved from [Link]

  • MDPI. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • IJPPR. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. Retrieved from [Link]

  • Newman, D. J., & Cragg, G. M. (2016). Screening and identification of novel biologically active natural compounds. Future science OA, 2(2), FSO116. [Link]

  • Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Retrieved from [Link]

  • Future Science. (n.d.). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link]

  • Al-Mansur, M. A., et al. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Plants (Basel, Switzerland), 10(11), 2382. [Link]

  • Li, H., et al. (2018). Chemical constituents and their pharmacological activities of plants from Cichorium genus. Mini reviews in medicinal chemistry, 18(13), 1141–1155. [Link]

Sources

Methodological & Application

synthesis protocol for 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for 4-(Cyclopropylmethoxy)aniline

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and reproducible method centered on the Williamson ether synthesis, a classic yet highly effective strategy for forming ether linkages. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and efficient synthesis.

Introduction: Significance and Synthesis Strategy

This compound is an important intermediate in the synthesis of more complex organic molecules, particularly for pharmaceutical candidates and materials science applications.[1][2] The aniline functional group is a common motif in drug development, though its metabolic profile can sometimes lead to toxicity.[3] The incorporation of a cyclopropylmethoxy group can modulate the physicochemical properties of the parent aniline, potentially enhancing binding affinity to biological targets and altering its metabolic fate.[1]

The synthetic strategy presented here employs the Williamson ether synthesis, a reliable SN2 reaction that forms an ether from an alkoxide and an organohalide.[4][5] This method remains one of the simplest and most popular for preparing both symmetrical and asymmetrical ethers.[4] In this protocol, the nucleophilic phenoxide is generated from 4-aminophenol, which then displaces a halide from (bromomethyl)cyclopropane.

Reaction Scheme:

Mechanistic Spotlight: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The key steps are:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-aminophenol. This is the most acidic proton in the molecule, and its removal generates a potent nucleophile, the 4-aminophenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of (bromomethyl)cyclopropane. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.[7]

  • Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion and forming the desired ether product.[6]

For this SN2 reaction to be efficient, the alkylating agent should be unhindered, making primary alkyl halides like (bromomethyl)cyclopropane ideal substrates.[4][6]

Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialMolecular Wt. ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
4-Aminophenol109.1310.01.09 gPurity ≥98%
(Bromomethyl)cyclopropane134.9911.01.48 g (1.10 mL)Purity ≥97%, handle in a fume hood
Potassium Carbonate (K₂CO₃)138.2120.02.76 gAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)73.09-40 mLAnhydrous grade
Ethyl Acetate (EtOAc)88.11-~200 mLReagent grade for extraction and chromatography
Hexanes--~300 mLReagent grade for chromatography
Brine (Saturated NaCl)--~50 mLFor washing
Anhydrous Magnesium Sulfate120.37-As neededFor drying
Silica Gel--As needed230-400 mesh for column chromatography

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.

    • Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent:

    • In a fume hood, add (bromomethyl)cyclopropane (1.10 mL, 11.0 mmol) to the suspension dropwise via syringe.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 70 °C using a heating mantle.

    • Maintain stirring at this temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting 4-aminophenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic phase with water (2 x 25 mL) to remove residual DMF, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (can be pre-adsorbed onto a small amount of silica).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a light-colored oil or solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.[8]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (two doublets in the ~6.6-6.8 ppm region), a doublet for the -OCH₂- protons (~3.8 ppm), a broad singlet for the -NH₂ protons (~3.6 ppm), a multiplet for the cyclopropyl -CH- proton (~1.2 ppm), and multiplets for the cyclopropyl -CH₂- protons (~0.3-0.6 ppm).[9]

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include aromatic carbons, the ether methylene carbon (~73 ppm), and the cyclopropyl carbons (~10 ppm and ~3 ppm).

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺: 164.1070; Found: 164.1075.

Safety and Troubleshooting

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. (Bromomethyl)cyclopropane is a lachrymator and should be handled with care. DMF is a skin irritant.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material remaining, the reaction time can be extended, or the temperature can be slightly increased. Ensure that the potassium carbonate is anhydrous and finely powdered for maximum surface area.

    • Low Yield: Low yields can result from incomplete reaction or losses during workup. Ensure thorough extraction from the aqueous phase. The use of a stronger base like sodium hydride (NaH) can sometimes improve yields but requires more stringent anhydrous conditions.[2]

    • Purification Issues: If the product is difficult to separate from impurities, adjust the polarity of the eluent system for column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Weigh 4-Aminophenol and K₂CO₃ B Add Anhydrous DMF A->B D Combine Reagents in Flask B->D C Measure (Bromomethyl)cyclopropane C->D E Heat to 70°C (12-16 hours) D->E F Monitor by TLC E->F G Cool to RT Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Evaporate Solvent (Crude Product) I->J K Flash Column Chromatography J->K L Combine Pure Fractions & Evaporate K->L M Characterize by NMR, MS L->M N Final Product: This compound M->N

Caption: Workflow for the synthesis of this compound.

References

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • PrepChem.com. Preparation of 4-aminophenol. Available at: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Available at: [Link]

  • ResearchGate. synthesis of Cyclopropyl anilines. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • Google Patents. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022). Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Available at: [Link]

  • Science Publishing Group. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Available at: [Link]

  • Google Patents. EP0062542B1 - Process for synthesizing aniline.
  • ResearchGate. Review of cyclopropyl bromide synthetic process. Available at: [Link]

  • National Institutes of Health (NIH). NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available at: [Link]

Sources

Detailed Experimental Procedure for the Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(Cyclopropylmethoxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] This guide details a direct O-alkylation of 4-aminophenol with (bromomethyl)cyclopropane under basic conditions. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure from reaction setup to purification, and offer expert insights into process optimization and troubleshooting. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for preparing this key aniline derivative.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for its reliability in constructing ether bonds.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from a primary alkyl halide.[1][2]

In this application, we target the synthesis of this compound. The cyclopropylmethoxy moiety is a common structural motif in medicinal chemistry, often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The starting material, 4-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH).[3] While the amino group is generally more nucleophilic than the neutral hydroxyl group, the phenolic proton is significantly more acidic. Therefore, in the presence of a suitable base, the hydroxyl group can be selectively deprotonated to form a phenoxide ion. This phenoxide is an excellent nucleophile, far more reactive than the neutral amino group, enabling selective O-alkylation over N-alkylation.[4] Our protocol leverages this reactivity difference by using potassium carbonate (K₂CO₃), a moderately strong base sufficient to deprotonate the phenol without significantly affecting the aniline nitrogen.

Overall Experimental Workflow

The entire process, from initial setup to final product characterization, follows a logical sequence designed for efficiency and purity.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis reagents Reagents & Glassware Setup deprotonation Deprotonation of 4-Aminophenol reagents->deprotonation alkylation Alkylation with (Bromomethyl)cyclopropane deprotonation->alkylation Formation of Phenoxide workup Aqueous Work-up & Extraction alkylation->workup drying Drying of Organic Layer workup->drying chromatography Silica Gel Column Chromatography drying->chromatography characterization NMR & MS Analysis chromatography->characterization final_product Pure this compound characterization->final_product

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism: An SN2 Pathway

The synthesis proceeds in two key stages:

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of 4-aminophenol to generate the potassium 4-aminophenoxide salt.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of (bromomethyl)cyclopropane. This occurs via a concerted SN2 backside attack, displacing the bromide ion and forming the C-O ether bond.[1]

This reaction works best with primary alkyl halides like (bromomethyl)cyclopropane, as secondary and tertiary halides are more prone to undergoing elimination (E2) side reactions.[5][6]

G cluster_sn2 SN2 Reaction aminophenol 4-Aminophenol phenoxide Potassium 4-Aminophenoxide (Nucleophile) aminophenol->phenoxide Deprotonation base + K₂CO₃ product This compound phenoxide->product Backside Attack alkyl_halide (Bromomethyl)cyclopropane (Electrophile) alkyl_halide->product salt + KBr product->salt

Caption: The SN2 mechanism for the Williamson ether synthesis.

Reagents and Materials

Proper preparation and accurate measurement of reagents are critical for success. All reagents should be obtained from commercial suppliers and used as received unless otherwise noted.[7]

ReagentFormulaMW ( g/mol )CAS No.AmountMoles (mmol)Role
4-AminophenolC₆H₇NO109.13123-30-85.46 g50.0Starting Material
(Bromomethyl)cyclopropaneC₄H₇Br135.007051-34-57.43 g (5.5 mL)55.0Alkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-710.37 g75.0Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2100 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~500 mL-Extraction Solvent
Deionized WaterH₂O18.027732-18-5~500 mL-Wash
Brine (Saturated NaCl)NaCl(aq)--~100 mL-Wash
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~20 g-Drying Agent
Silica Gel (200-300 mesh)SiO₂60.087631-86-9~150 g-Stationary Phase

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, separatory funnel (500 mL), beakers, Erlenmeyer flasks, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Detailed Experimental Protocol

Safety First: This procedure involves flammable solvents and potentially harmful chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Part A: Reaction Setup and Synthesis
  • Flask Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.46 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

    • Scientist's Note: Using an excess of base (1.5 equivalents) ensures complete deprotonation of the phenol, driving the reaction to completion. K₂CO₃ is preferred for its ease of handling and moderate basicity.[8]

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation but poorly solvates the phenoxide anion, leaving the nucleophile "bare" and highly reactive.[1][6]

  • Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (5.5 mL, 55.0 mmol, 1.1 equivalents) to the suspension dropwise via syringe over 5 minutes.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and stir vigorously for 6-8 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Prepare a 3:1 Hexane:Ethyl Acetate eluent. The product spot should be less polar (higher Rf) than the highly polar 4-aminophenol starting material. The reaction is complete when the 4-aminophenol spot is no longer visible.

Part B: Work-up and Extraction
  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Dilution: Pour the reaction mixture into a 1 L beaker containing 300 mL of deionized water. Stir for 10 minutes. This will precipitate some of the product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Scientist's Note: The product is organic-soluble and will move into the ethyl acetate layer. Repeating the extraction ensures maximum recovery.

  • Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with deionized water (2 x 100 mL) followed by a wash with brine (1 x 100 mL).[8]

    • Scientist's Note: The water washes remove residual DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 20 minutes.

  • Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Part C: Purification
  • Column Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in a 9:1 Hexane:Ethyl Acetate solvent mixture.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of Hexane:Ethyl Acetate, starting with 9:1 and gradually increasing the polarity to 4:1. Collect fractions and monitor them by TLC.

  • Final Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all expected protons and their connectivity.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments.

  • MS (Mass Spectrometry): This will confirm the molecular weight of the product (163.22 g/mol ).[9]

Table of Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.75d, J = 8.5 Hz2HAr-H (ortho to -OCH₂)
~6.65d, J = 8.5 Hz2HAr-H (ortho to -NH₂)
~3.70d, J = 7.0 Hz2H-O-CH₂ -
~3.50br s2H-NH₂
~1.25m1H-CH₂-CH -(CH₂)₂
~0.60m2HCyclopropyl CH₂
~0.35m2HCyclopropyl CH₂

Troubleshooting Guide

Observation / ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation; Inactive alkyl halide; Reaction time too short or temperature too low.Ensure K₂CO₃ is anhydrous. Use fresh (bromomethyl)cyclopropane. Monitor reaction by TLC until starting material is consumed. Increase reaction time or temperature slightly (e.g., to 90 °C).
Presence of N-Alkylated Side Product Reaction conditions too harsh; Use of a very strong base (e.g., NaH) without protection.Stick to K₂CO₃ as the base. If N-alkylation persists, consider an N-protection strategy (e.g., acetylation) prior to alkylation, followed by deprotection.[10]
Starting Material Remains Insufficient amount of base or alkylating agent; Reaction not run to completion.Use 1.5-2.0 equivalents of base and at least 1.1 equivalents of the alkyl halide.[8] Confirm completion with TLC before work-up.
Difficult Emulsion during Extraction Residual DMF or fine particulate matter.Add brine to the separatory funnel to help break the emulsion. A gentle centrifugation of the emulsified layer can also be effective.

References

  • Vertex AI Search. The Williamson Ether Synthesis.
  • BenchChem. 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7.
  • Utah Tech University. Williamson Ether Synthesis.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
  • Organic Chemistry Portal. Williamson Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • ChemTalk. Williamson Ether Synthesis.
  • Supporting Information. General Procedure for Ru-catalyzed reductive amination reactions.
  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols | Download Table.
  • Wikipedia. Diethyl ether.
  • Wikipedia. Williamson ether synthesis.
  • University of Michigan Library. Selective alkylation of aminophenols.
  • ChemicalBook. This compound | 122828-48-2.
  • National Center for Biotechnology Information. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem.
  • Chemistry LibreTexts. 9.5: Williamson ether synthesis.
  • ResearchGate. (PDF) Selective alkylation of aminophenols.
  • Wikipedia. 4-Aminophenol.
  • Actylis. (Bromomethyl)-Cyclopropane - API Intermediate.
  • The Automated Topology Builder. 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | MD Topology | NMR | X-Ray.

Sources

Application Note: High-Purity Isolation of 4-(Cyclopropylmethoxy)aniline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of 4-(Cyclopropylmethoxy)aniline, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducible, high-purity outcomes.

Introduction: The Purification Challenge

This compound (MW: 163.22 g/mol , Formula: C₁₀H₁₃NO) is an aromatic amine whose utility in medicinal chemistry necessitates high purity.[1][2][3] Common synthetic routes, such as the reduction of a nitroaromatic precursor or nucleophilic aromatic substitution, can introduce impurities like unreacted starting materials, by-products, and residual solvents.[2][4]

The primary challenge in the chromatographic purification of anilines lies in their basic nature. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, the most common stationary phase.[5][6][7] This acid-base interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the target compound to the column, resulting in low recovery.[5][7] This guide details a robust method that mitigates these issues by modifying the mobile phase to achieve efficient and clean separation.

Principle of the Method: Neutralizing the Stationary Phase

To counteract the undesirable interaction between the basic aniline and the acidic silica gel, this protocol employs a fundamental strategy: the addition of a small quantity of a competing base to the mobile phase. Triethylamine (TEA) is an excellent choice for this purpose.

The TEA, being a stronger base, preferentially interacts with the acidic silanol groups on the silica surface, effectively "capping" or neutralizing them. This prevents the this compound from binding strongly, allowing it to travel through the column based on its polarity, leading to symmetrical peak shapes and improved separation from non-basic impurities.[5][7][8] The selection of an appropriate solvent system, developed through preliminary Thin-Layer Chromatography (TLC), is critical to achieving optimal resolution.[6][7]

G cluster_0 Standard Silica Gel cluster_1 Modified (TEA) System Silica Silica Surface (Acidic Si-OH groups) Aniline This compound (Basic) Aniline->Silica Strong Acid-Base Interaction (Causes Tailing/Adsorption) Silica_TEA Silica Surface (Si-O⁻ ... H-N⁺Et₃) Aniline_Mod This compound (Basic) Aniline_Mod->Silica_TEA Weak Interaction (Normal Elution) TEA Triethylamine (TEA) TEA->Silica_TEA Neutralization

Caption: Mechanism of silica gel neutralization by Triethylamine (TEA).

Experimental Protocol

This protocol is divided into three main stages: method development using TLC, preparative purification via column chromatography, and final product isolation.

Part A: Method Development with Thin-Layer Chromatography (TLC)

The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring it moves off the baseline but is well-separated from less polar impurities.[7]

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Crude this compound

  • Developing chambers

  • Capillary spotters

  • UV lamp (254 nm)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a few drops of DCM or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Preparation: Prepare a series of eluent systems in TLC chambers. A good starting point is a mixture of a non-polar and a polar solvent.[9] Crucially, add 1% TEA (v/v) to each system to prevent streaking.

    • Test System 1: 89:10:1 Hexanes:EtOAc:TEA

    • Test System 2: 79:20:1 Hexanes:EtOAc:TEA

    • Test System 3: 69:30:1 Hexanes:EtOAc:TEA

  • Development: Place the spotted TLC plate into a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity (increase the ratio of EtOAc to Hexanes) until the target compound has an Rf of ~0.3.

Part B: Preparative Flash Column Chromatography

This workflow outlines the preparative separation of the target compound.

G TLC 1. TLC Method Development (Hex/EtOAc + 1% TEA) Pack 2. Column Packing (Slurry with Hexanes) TLC->Pack Determines Mobile Phase Load 3. Sample Loading (Dry or Wet Load) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate 8. Solvent Removal (Rotary Evaporation) Combine->Isolate Product Pure Product Isolate->Product

Caption: Workflow for the purification of this compound.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Optimized mobile phase from Part A

  • Crude this compound

  • Sand and Cotton wool

  • Collection vessels (test tubes)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Insert a small plug of cotton wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Hexanes).

    • Pour the slurry into the column, tapping the sides gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product (typically, use 1g of crude per 25-50g of silica) in a minimal amount of DCM or the mobile phase. Carefully pipette this solution onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (pre-mixed with 1% TEA) to the column.

    • Using air pressure (flash chromatography), push the solvent through the column at a steady rate.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitoring:

    • Systematically spot every few fractions on a TLC plate.

    • Develop the TLC plate using the same mobile phase to identify which fractions contain the pure product. The desired product should appear as a single spot with the target Rf value.

Part C: Product Isolation
  • Combine all fractions that contain the pure this compound.

  • Remove the solvents and the triethylamine using a rotary evaporator. Gentle heating (30-40°C) may be required.

  • Place the resulting oil or solid under high vacuum for several hours to remove any final traces of solvent.

  • Determine the final mass and calculate the yield. Confirm purity and identity using analytical techniques such as NMR, HPLC, or Mass Spectrometry.[10]

Summary of Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[11]
Mobile Phase Hexanes/Ethyl AcetateProvides a good polarity range for separating aromatic compounds.[9][10]
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing and product loss.[5][7]
Target Rf (TLC) 0.2 - 0.4Ensures good separation and a reasonable elution time from the column.[7]
Loading Capacity 1:25 to 1:100 (Crude:Silica)A higher ratio is used for more difficult separations to prevent column overload.

Safety and Handling

Anilines are toxic compounds and must be handled with care. Solvents used are flammable and volatile.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[12]

  • Ventilation: All handling of this compound and organic solvents must be performed in a certified chemical fume hood to avoid inhalation of vapors.[13][14]

  • Exposure: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[12][13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit. Chromotography with free amines? : r/chemhelp. [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound?[Link]

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • Clarke, A. (2017). Thin–layer Chromatography (TLC). In: Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • ResearchGate. Does aniline stick in columns during column chromatography?[Link]

Sources

High-Purity 4-(Cyclopropylmethoxy)aniline: Advanced Recrystallization Techniques for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the recrystallization of 4-(Cyclopropylmethoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this aniline derivative is critical for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details the underlying principles of recrystallization, offers a systematic approach to solvent selection, and provides step-by-step protocols for both single-solvent and mixed-solvent recrystallization methods. Furthermore, it addresses common challenges encountered during the purification process and offers expert troubleshooting guidance. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development to enable the consistent production of high-purity this compound.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a vital building block in the synthesis of a range of therapeutic agents. The purity of this intermediate directly impacts the quality and impurity profile of the final API. Even trace amounts of impurities can lead to downstream reaction inefficiencies, the formation of undesirable byproducts, and potential safety concerns in the final drug product. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[1] This application note is structured to provide both the theoretical foundation and practical guidance necessary to develop a robust and efficient recrystallization protocol for this compound.

Understanding the Physicochemical Properties and Impurity Profile of this compound

A successful recrystallization strategy begins with a thorough understanding of the target compound's properties and the likely impurities.

Physicochemical Properties:

While a definitive experimentally determined melting point for the free base is not widely published, data for the hydrochloride salt and predicted values for the free base provide a starting point for characterization.[2] The presence of the aniline moiety suggests a basic character, while the cyclopropylmethoxy group imparts a degree of lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO[3]
Molecular Weight163.22 g/mol [3]
Predicted Boiling Point295.7 ± 13.0 °C[3]
Predicted pKa5.21 ± 0.10[3]
AppearanceExpected to be a solid at room temperatureGeneral knowledge

Potential Impurity Profile:

The most common synthetic routes to this compound are the Williamson ether synthesis and the reduction of a nitro-aromatic precursor.[4][5] Understanding these pathways allows for the prediction of potential impurities:

  • From Williamson Ether Synthesis:

    • Unreacted 4-aminophenol: A polar impurity that is likely more soluble in polar solvents.

    • Unreacted cyclopropylmethyl bromide (or other halide): A volatile, non-polar impurity.

    • Byproducts of side reactions: Such as N-alkylation or dialkylation products.

  • From Reduction of 1-(cyclopropylmethoxy)-4-nitrobenzene:

    • Unreacted 1-(cyclopropylmethoxy)-4-nitrobenzene: A less polar impurity compared to the aniline product.

    • Intermediates from incomplete reduction: Such as nitroso or hydroxylamine derivatives.

    • Byproducts from the reduction process: Dependent on the reducing agent used.

The Science of Recrystallization: A Step-by-Step Rationale

Recrystallization is a multi-step process that relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] The goal is to create a saturated solution at an elevated temperature and then allow the desired compound to crystallize in high purity as the solution cools, leaving impurities behind in the mother liquor.

Recrystallization_Workflow A Crude this compound B Solvent Selection A->B Analyze Properties C Dissolution in Hot Solvent B->C Chosen Solvent D Hot Filtration (optional) C->D Remove Insoluble Impurities E Cooling and Crystallization C->E No Insoluble Impurities D->E F Cold Filtration E->F Isolate Crystals G Washing of Crystals F->G Remove Mother Liquor H Drying G->H Remove Residual Solvent I Pure Crystals H->I

Figure 1: General workflow for the recrystallization of this compound.

Strategic Solvent Selection: The Key to High Purity

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room temperature or below.

  • Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).

  • Chemical inertness: The solvent should not react with the target compound.

  • Appropriate boiling point: A boiling point that is high enough to provide a good solubility differential but low enough for easy removal during drying.

  • Safety and environmental considerations.

Table 2: Recommended Solvents for Screening for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Rationale and Potential
Isopropanol Polar Protic82.5Good starting point for anilines, often provides a good solubility gradient.
Ethanol Polar Protic78.4Similar to isopropanol, can be used in a mixed-solvent system with water.[6]
Methanol Polar Protic64.7Higher polarity than ethanol and isopropanol, may be a good solvent for more polar impurities.
Ethyl Acetate Polar Aprotic77.1A versatile solvent that can be effective for compounds of intermediate polarity.
Toluene Non-polar110.6May be suitable if the crude material contains non-polar impurities.
Hexane/Heptane Non-polar~69 / ~98Likely to be poor solvents, but can be used as anti-solvents in a mixed-solvent system.
Water Highly Polar100Unlikely to be a good single solvent due to the lipophilic nature of the cyclopropylmethoxy group, but can be an effective anti-solvent with alcohols.[6]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility curve for this compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, preheat the funnel and receiving flask with hot solvent vapor.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when no single solvent provides the desired solubility profile. A common and effective combination for anilines is an alcohol and water.[6]

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" or "anti-solvent" (e.g., Deionized water)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using a cold mixture of the two solvents in the same proportion as the final crystallization mixture for washing the crystals.

Troubleshooting Common Recrystallization Challenges

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.
"Oiling out" (formation of a liquid instead of a solid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated, causing the compound to precipitate above its melting point.- Re-dissolve the oil by heating and add more solvent to decrease the concentration. Allow to cool more slowly.- Select a solvent with a lower boiling point or use a different solvent system.
Poor recovery/low yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals lost during transfer or washing.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Rinse the flask and crystals with a minimal amount of ice-cold solvent.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization.

Conclusion

The recrystallization of this compound is a critical step in ensuring the high purity required for its use in pharmaceutical synthesis. By understanding the physicochemical properties of the compound, its potential impurity profile, and the principles of recrystallization, a robust and efficient purification protocol can be developed. The systematic approach to solvent selection and the detailed single-solvent and mixed-solvent protocols provided in this application note serve as a comprehensive guide for researchers and scientists. Careful execution of these techniques, coupled with the troubleshooting guidance, will enable the consistent production of high-purity this compound, thereby contributing to the quality and safety of the final pharmaceutical products.

References

  • International Laboratory USA. This compound HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • PubChem. P-Anisidine. Retrieved from [Link]

  • ResearchGate. (PDF) synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • PubChem. 4-Cyclopropylaniline. Retrieved from [Link]

  • Google Patents. US3251880A - Purification of p, p'-oxydianiline.
  • Organic Syntheses. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]

  • Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • PubChem. P-Anisidine. Retrieved from [Link]

  • ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?. Retrieved from [Link]

  • Organic Syntheses. p-IODOANILINE. Retrieved from [Link]

  • PubChem. N-(4-methoxybenzylidene)aniline. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 4-(Cyclopropylmethoxy)aniline, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring scientific integrity and adherence to regulatory standards. This guide covers the determination of physicochemical properties, identity confirmation, purity assessment, and impurity profiling using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods. All methodologies are presented with an emphasis on the rationale behind experimental choices, in accordance with ICH Q2(R2) guidelines for analytical method validation.[1][2][3][4]

Introduction

This compound (Figure 1) is a primary aromatic amine of increasing importance in the synthesis of active pharmaceutical ingredients (APIs). The presence of the cyclopropylmethoxy group can impart desirable properties to the final drug molecule, such as improved metabolic stability and target-binding affinity.[5] Rigorous analytical characterization is therefore essential to ensure the quality, safety, and efficacy of the final drug product. This involves confirming the chemical identity and structure, quantifying the purity, and identifying and quantifying any process-related impurities or degradation products.

This document provides a detailed framework for the analytical characterization of this compound, drawing upon established principles for the analysis of aromatic amines and ethers.[3][6][7] The protocols are designed to be robust, reliable, and transferable, providing a solid foundation for method development and validation in a regulated environment.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 122828-48-2).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods and for its handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][5]
Molecular Weight 163.22 g/mol [1][5]
Appearance Not specified; likely a solid or liquid at room temperature.
Boiling Point (Predicted) 295.7 ± 13.0 °C[1]
pKa (Predicted) 5.21 ± 0.10[1]
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Limited solubility in water.

Spectroscopic Identification

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃): Based on the structure and data from similar aniline derivatives, the following proton signals are expected:

  • Aromatic Protons (4H): Two doublets in the range of δ 6.6-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Amine Protons (2H): A broad singlet around δ 3.5-4.0 ppm, which is exchangeable with D₂O.

  • -OCH₂- Protons (2H): A doublet around δ 3.8-4.0 ppm.

  • Cyclopropyl CH Proton (1H): A multiplet in the range of δ 1.2-1.5 ppm.

  • Cyclopropyl CH₂ Protons (4H): Multiplets in the range of δ 0.3-0.7 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm.

  • -OCH₂- Carbon (1C): A signal around δ 70-75 ppm.

  • Cyclopropyl CH Carbon (1C): A signal around δ 10-15 ppm.

  • Cyclopropyl CH₂ Carbons (2C): Signals in the range of δ 3-10 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[8][9][10]

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Bands in the region of 1500-1600 cm⁻¹.

  • C-O Stretching (Ether): A strong band in the region of 1200-1250 cm⁻¹.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion [M]⁺: A prominent peak at m/z = 163.

  • Major Fragment Ions: Fragments corresponding to the loss of the cyclopropylmethyl group or other characteristic cleavages of the ether and aniline moieties.

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone for determining the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the preferred method for the purity assessment of non-volatile and thermally labile compounds like this compound.[11] The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~25 mg of This compound prep2 Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B prep1->prep2 prep3 Dilute to a final concentration of ~0.5 mg/mL prep2->prep3 prep4 Filter through a 0.45 µm syringe filter prep3->prep4 hplc_system HPLC System with UV Detector prep4->hplc_system Inject column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile column->mobile_phase gradient Gradient Elution mobile_phase->gradient detection UV Detection at 240 nm gradient->detection data_acq Data Acquisition Software detection->data_acq peak_int Peak Integration and Area % Calculation data_acq->peak_int report Generate Purity Report peak_int->report

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the analyte is in its protonated form, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient Elution 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% BTo ensure elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 240 nmAn appropriate wavelength for the UV absorbance of the aniline chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

System Suitability: The system suitability should be assessed before sample analysis, in accordance with USP General Chapter <621>.[12] Key parameters include:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for peak area and retention time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[3][6][7] For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.[7]

G cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., Dichloromethane) prep2 Add derivatizing agent (e.g., BSTFA with 1% TMCS) prep1->prep2 prep3 Heat at 70 °C for 30 min prep2->prep3 gcms_system GC-MS System prep3->gcms_system Inject column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) gcms_system->column temp_prog Temperature Program column->temp_prog ms_params Mass Spectrometer Parameters temp_prog->ms_params data_acq Data Acquisition and Processing ms_params->data_acq library_search NIST Library Search for Impurity Identification data_acq->library_search quant Quantification of Impurities library_search->quant

Caption: Workflow for GC-MS Impurity Profiling.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionsRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of analytes.
Inlet Temperature 250 °CTo ensure efficient vaporization of the sample.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas compatible with mass spectrometry.
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)A program designed to separate analytes with a range of boiling points.
Ion Source Temperature 230 °CTo promote ionization while minimizing thermal degradation.
Quadrupole Temperature 150 °CTo maintain a stable electric field.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-500To cover the expected mass range of the analyte and potential impurities.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, accurate purity assessment, and effective impurity profiling of this important pharmaceutical intermediate. Adherence to the principles of method validation, as guided by ICH and USP, will ensure the generation of reliable and defensible analytical data, ultimately contributing to the quality and safety of the final drug product.

References

  • United States Pharmacopeia.
  • ChemScene. This compound.
  • ChemicalBook. This compound | 122828-48-2.
  • BenchChem.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).
  • SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
  • AMSbiopharma.
  • International Laboratory USA. This compound HYDROCHLORIDE.
  • PubChem. 4-Cyclopropylaniline.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • New Journal of Chemistry.
  • BenchChem.
  • IntuitionLabs. ICH Q2(R2)
  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...
  • Direct Liquid-Phase Phenol-to-Aniline Amin
  • SpectraBase. 4-Methoxy-N-(2-phenylpropyl)aniline - Optional[13C NMR] - Chemical Shifts.
  • BLD Pharm. 122828-48-2|this compound.
  • BLD Pharm. 1019590-33-0|4-((Cyclopropylmethoxy)methyl)aniline.
  • BenchChem.
  • Smolecule. Buy this compound | 122828-48-2.
  • PubChem. N-(4-methoxybenzylidene)aniline.
  • Thermo Fisher Scientific.
  • BenchChem. 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7.
  • PubChem. P-Anisidine.
  • U.S. Environmental Protection Agency.
  • ResearchGate.
  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • ChemicalBook. 836-41-9(N-(4-METHOXYBENZYLIDENE)ANILINE) Product Description.
  • Ashdin Publishing.
  • NIST WebBook. Benzenamine, 4-methoxy-.
  • MPG.PuRe.
  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
  • HELIX Chromatography. HPLC Methods for analysis of 4-Ethylaniline.
  • ResearchG
  • ResearchG
  • PubChem. N-(4-Methoxybenzyl)aniline.
  • NIST WebBook. Aniline.
  • NIST WebBook. N-(4-Methoxybenzylidene)aniline.
  • Santa Cruz Biotechnology. 4-Chloro-N-(cyclopropylmethyl)aniline.
  • HELIX Chromatography. HPLC Methods for analysis of Aniline (herbicide precursor).
  • PubChem. Aniline.

Sources

Application Notes & Protocols: Strategic Incorporation of 4-(Cyclopropylmethoxy)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Improved Pharmacokinetics in Kinase Inhibitor Design

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as off-target toxicity, acquired resistance, and poor drug-like properties persist. The rational design of next-generation inhibitors, therefore, relies heavily on the strategic selection of molecular building blocks that can confer enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The aniline scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, often serving as a crucial "hinge-binding" motif that anchors the molecule into the ATP-binding site of the target kinase.[1] However, simple anilines often require further substitution to optimize physicochemical properties. This guide focuses on the application of 4-(Cyclopropylmethoxy)aniline (CAS: 122828-48-2), a versatile building block that leverages the unique properties of the cyclopropyl group to address common challenges in kinase inhibitor development. We will explore the rationale for its use and provide detailed protocols for its incorporation into representative synthetic workflows.

Scientific Rationale: Why Employ the Cyclopropylmethoxy Moiety?

The strategic advantage of using this compound stems from the combined contributions of its aniline core and the unique cyclopropylmethoxy substituent. The cyclopropyl group is far more than a simple alkyl spacer; its distinct structural and electronic properties are increasingly exploited in drug design.[2]

Key Advantages:

  • Metabolic Stability: The cyclopropyl group is conformationally rigid and lacks easily oxidizable C-H bonds compared to linear alkyl chains.[2] This intrinsic stability can block common sites of metabolism (e.g., P450-mediated oxidation), thereby increasing the half-life and bioavailability of the final drug molecule.

  • Modulation of Lipophilicity and Solubility: The cyclopropyl group increases the lipophilicity (LogP) of a molecule but to a lesser extent than an isopropyl or tert-butyl group of similar size. This allows for fine-tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve an optimal balance between cell permeability and aqueous solubility.[2][3]

  • Potency and Binding Energetics: The rigid nature of the cyclopropyl ring reduces the entropic penalty upon binding to a target protein, which can contribute favorably to the overall binding affinity.[2] The ether linkage provides a polar contact point and a defined vector for exiting the binding pocket, which can be exploited to enhance selectivity.

  • Chemical Tractability: The aniline nitrogen provides a reactive handle for well-established and robust chemical transformations, such as nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and amide bond formation, making it a highly versatile building block for library synthesis and lead optimization.[1]

Comparative Properties of Common Alkoxy Substituents

To illustrate the unique position of the cyclopropylmethoxy group, the following table compares its general properties to other common substituents used in medicinal chemistry.

SubstituentTypical Impact on Lipophilicity (LogP)Metabolic StabilityKey Features
Methoxy Modest IncreaseProne to O-dealkylationSmall, polar, can act as H-bond acceptor.
Isopropoxy Moderate IncreaseMore stable than methoxy, but can be oxidized.Provides steric bulk.
Cyclopropylmethoxy Moderate Increase Generally high; resistant to oxidation. [2]Rigid, metabolically robust, favorable binding energetics. [2][3]
tert-Butoxy Significant IncreaseHigh steric hindrance can improve stability.Very bulky, may negatively impact solubility.

Application in Kinase Inhibitor Synthesis Workflows

While this compound is a key component in the patent literature for novel kinase inhibitors, we will focus on its application in two fundamental, widely applicable synthetic transformations that form the backbone of many inhibitor syntheses: C-N cross-coupling to form the core structure and amide bond formation to add critical interacting side chains.

Visualizing the Synthetic Strategy

The following diagram outlines a common workflow for constructing kinase inhibitors, highlighting where this compound is typically incorporated.

G cluster_0 Core Assembly cluster_1 Side Chain Elaboration A Heterocyclic Core (e.g., Chloroquinoline) C C-N Cross-Coupling (e.g., Buchwald-Hartwig) A->C B This compound B->C D Coupled Intermediate C->D Purification F Amide Bond Formation D->F E Activated Carboxylic Acid (e.g., Acyl Chloride) E->F G Final Kinase Inhibitor F->G Final Purification / Salt Formation

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

This protocol details the coupling of this compound with a representative heterocyclic electrophile, 4-chloro-6,7-dimethoxyquinoline, a core structure found in many kinase inhibitors.[4][5] The Buchwald-Hartwig amination is a powerful and widely used method for forming aryl-amine bonds.

Reaction Scheme:

(Self-generated image placeholder for the reaction: 4-chloro-6,7-dimethoxyquinoline + this compound -> N-(6,7-dimethoxyquinolin-4-yl)-4-(cyclopropylmethoxy)aniline)

Materials:

  • 4-chloro-6,7-dimethoxyquinoline (1.0 eq)

  • This compound (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-chloro-6,7-dimethoxyquinoline, this compound, Xantphos, and Cesium Carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst to the flask.

  • Solvent Addition: Add anhydrous dioxane (or toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting materials and the appearance of a new, more nonpolar product spot.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Causality & Rationale:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for C-N coupling. Xantphos is a bulky, electron-rich ligand with a wide bite angle that promotes the crucial reductive elimination step and prevents catalyst decomposition.

  • Base: Cesium Carbonate is a strong, yet non-nucleophilic, base that is highly effective in these couplings. Its solubility in organic solvents is low, but it provides a solid-liquid interface for the reaction to proceed.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is readily oxidized to inactive Pd(II) by atmospheric oxygen, making an inert atmosphere mandatory for good yields.

Protocol 2: Acylation via Amide Bond Formation

This protocol describes the final acylation step to install a side chain, a common feature in inhibitors like Cabozantinib that use a cyclopropane-dicarboxamide moiety.[4][6] Here, we will acylate the product from Protocol 1.

Reaction Scheme:

(Self-generated image placeholder for the reaction: N-Aryl-aniline product from Protocol 1 + an acyl chloride -> final amide product)

Materials:

  • N-(6,7-dimethoxyquinolin-4-yl)-4-(cyclopropylmethoxy)aniline (from Protocol 1) (1.0 eq)

  • 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 5:1 mixture)

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aniline intermediate from Protocol 1 and Potassium Carbonate in a mixture of THF and water.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Prepare a solution of the acyl chloride in THF. Add the acyl chloride solution dropwise to the stirring aniline mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction for the consumption of the aniline starting material by TLC or LC-MS.

  • Workup:

    • Upon completion, a solid precipitate of the product often forms. If so, collect the solid by vacuum filtration.

    • Wash the solid sequentially with cold water, a small amount of cold ethanol, and finally diethyl ether to remove impurities.

    • If a precipitate does not form, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by flash chromatography.[5]

Causality & Rationale:

  • Schotten-Baumann Conditions: This reaction is performed under Schotten-Baumann conditions (an organic solvent and water with a base). The base (K₂CO₃) neutralizes the HCl generated during the reaction, driving it to completion.

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the highly reactive acyl chloride and the aniline, preventing potential side reactions.

  • Solvent System: The THF/water system ensures that both the organic-soluble starting materials and the inorganic base can participate effectively in the reaction.

Mechanism of Action: The Hinge-Binding Paradigm

The aniline nitrogen atom incorporated from this compound is often critical for the inhibitor's mechanism of action. In many Type I and Type II kinase inhibitors, this nitrogen and its attached proton act as a hydrogen bond donor, forming a key interaction with a backbone carbonyl oxygen in the "hinge region" of the kinase ATP-binding site. This interaction mimics the hydrogen bonding of the adenine ring of ATP and is a primary anchor for the inhibitor.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Moiety hinge_co Backbone C=O hinge_nh Backbone N-H inhibitor_het Heterocycle (e.g., Quinoline) hinge_nh->inhibitor_het H-Bond inhibitor_nh Aniline N-H (from 4-cyclopropylmethoxy aniline) inhibitor_nh->hinge_co Critical H-Bond

Caption: Aniline motif forming a key hydrogen bond.

Conclusion

This compound is a high-value building block for the synthesis of modern kinase inhibitors. It provides medicinal chemists with a tool to strategically enhance metabolic stability, fine-tune physicochemical properties, and maintain the crucial hinge-binding interactions necessary for high potency. The robust and well-understood chemical reactions for its incorporation, such as C-N cross-coupling and acylation, make it a versatile and reliable component in both lead discovery and optimization campaigns. By understanding the underlying scientific rationale for its use, researchers can more effectively design the next generation of targeted therapeutics.

References

  • A New Synthesis of Cabozantinib. Taylor & Francis Online. [Link]

  • Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. ACS Publications. [Link]

  • A New Synthesis of Cabozantinib. Taylor & Francis Online. [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. National Institutes of Health (NIH). [Link]

  • New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [Link]

  • A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • Protein kinase inhibitors.
  • Imidazopyrazine tyrosine kinase inhibitors.
  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed. [Link]

  • Foretinib. Wikipedia. [Link]

  • Foretinib | C34H34F2N4O6 | CID 42642645. PubChem. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health (NIH). [Link]

  • Anilinoquinazolines as protein tyrosine kinase inhibitors.
  • Antitumor agent using compounds having kinase inhibitory effect in combination.
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Checkpoint kinase inhibitors: A review of the patent literature. ResearchGate. [Link]

  • Structure-guided development of covalent TAK1 inhibitors. ScienceDirect. [Link]

  • Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds. PubMed. [Link]

  • MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. PubMed. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Publications. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

  • An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. MDPI. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Discovery of a clinical stage multi-kinase inhibitor sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): synthesis, structure-activity relationship, and biological activity. PubMed. [Link]

  • Substituent Effects on Drug–Receptor H‑bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ACS Publications. [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. National Institutes of Health (NIH). [Link]

Sources

Application Notes & Protocols: Leveraging 4-(Cyclopropylmethoxy)aniline Derivatives for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(cyclopropylmethoxy)aniline scaffold is a privileged structure in modern agrochemical research, serving as a versatile building block for novel fungicides, insecticides, and herbicides. The unique physicochemical properties imparted by the cyclopropylmethoxy group—such as enhanced metabolic stability, optimal lipophilicity, and favorable binding interactions—make this class of compounds a focal point for the development of next-generation crop protection agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new agrochemicals. Detailed, field-proven protocols are presented to facilitate a structured and efficient research workflow, from initial synthesis to lead candidate identification.

The Strategic Importance of the this compound Scaffold

The aniline framework is a cornerstone in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] The introduction of a cyclopropylmethoxy group at the 4-position of the aniline ring is a strategic design choice aimed at optimizing key molecular properties.

  • Metabolic Stability: The cyclopropyl group is sterically hindered and lacks easily oxidizable protons, which can slow metabolic degradation in target organisms and the environment.[2]

  • Conformational Rigidity: The three-membered ring restricts the rotational freedom of the methoxy linker, which can lead to a more defined orientation of the molecule within a target enzyme's active site, thereby enhancing binding affinity.

  • Lipophilicity and Solubility: The ether linkage and the cyclopropyl group collectively modulate the molecule's lipophilicity (LogP), influencing its ability to penetrate biological membranes, a critical factor for efficacy.[1]

These attributes have been successfully exploited in several commercial agrochemicals, validating the utility of this scaffold. This guide outlines the practical steps to explore the potential of novel derivatives based on this core structure.

Synthesis and Characterization Workflow

The journey from a conceptual molecule to a biologically validated lead compound follows a systematic workflow. The initial phase involves the chemical synthesis of the target derivatives, followed by rigorous analytical characterization to confirm their identity and purity before they can be advanced to biological screening.

Synthesis_to_Screening_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_characterization Phase 2: Analytical Characterization cluster_screening Phase 3: Biological Screening Start Precursor Selection (e.g., 4-Nitrophenol) Etherification Williamson Ether Synthesis (Attach Cyclopropylmethyl Group) Start->Etherification Cyclopropylmethyl bromide, Base (K2CO3) Reduction Nitro Group Reduction (Formation of Aniline) Etherification->Reduction Fe/HCl or H2/Pd-C Derivatization Amide/Urea Formation, etc. (Introduce Diversity) Reduction->Derivatization Acyl chloride or Isocyanate Purification Column Chromatography or Recrystallization Derivatization->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Confirm MW) NMR->MS HPLC HPLC Analysis (Assess Purity >95%) MS->HPLC Primary_Screen Primary Screen (Single High Concentration) HPLC->Primary_Screen Dose_Response Dose-Response Assay (EC₅₀/LC₅₀ Determination) Primary_Screen->Dose_Response Active 'Hits' Lead_ID Lead Identification Dose_Response->Lead_ID

Caption: General workflow from synthesis to lead identification.

General Synthesis Protocol: Preparation of a Representative N-Acyl-4-(cyclopropylmethoxy)aniline Derivative

This protocol details a common two-step synthesis to produce the core this compound intermediate, followed by its acylation to generate a final test compound. The rationale behind this approach is its reliability and the commercial availability of starting materials.

Step 1: Synthesis of 4-(Cyclopropylmethoxy)nitrobenzene

  • Rationale: This step employs a standard Williamson ether synthesis. 4-Nitrophenol is deprotonated by a mild base (potassium carbonate) to form a nucleophilic phenoxide, which then displaces the bromide from (bromomethyl)cyclopropane. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Procedure:

    • To a 250 mL round-bottom flask, add 4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (10 mL/g of nitrophenol).

    • Stir the suspension vigorously and add (bromomethyl)cyclopropane (1.2 eq.) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 12-16 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol/water to yield 4-(cyclopropylmethoxy)nitrobenzene as a crystalline solid.

Step 2: Synthesis of this compound

  • Rationale: The nitro group is efficiently reduced to a primary amine using iron powder in the presence of an acid catalyst (hydrochloric acid). This method is cost-effective and highly effective for aromatic nitro reductions.[1]

  • Procedure:

    • In a 500 mL flask, suspend 4-(cyclopropylmethoxy)nitrobenzene (1.0 eq.) in a mixture of ethanol and water (3:1 v/v).

    • Add iron powder (Fe, 4.0 eq.) and concentrated hydrochloric acid (HCl, 0.5 eq.).

    • Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield this compound, which can often be used in the next step without further purification.

Step 3: N-Acylation to Form the Final Derivative

  • Rationale: The nucleophilic aniline is reacted with an electrophilic acyl chloride in the presence of a non-nucleophilic base (triethylamine) to scavenge the HCl byproduct. This is a standard and high-yielding method for amide bond formation.

  • Procedure:

    • Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 15 mL/g of aniline) in a flask cooled to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (e.g., 2,6-dichlorobenzoyl chloride, 1.1 eq.), dissolved in a small amount of DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Purify the final compound via silica gel column chromatography to obtain the target N-acyl derivative.

Protocol: Analytical Characterization

Unambiguous characterization is essential to ensure the synthesized compound's structure and purity are correct before investing resources in biological testing.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.[3]

    • Conditions: Use a C18 column with a gradient elution, typically starting with a high ratio of water (containing 0.1% formic acid) to acetonitrile (containing 0.1% formic acid) and increasing the acetonitrile percentage over 15-20 minutes.

    • Detection: UV detector set at 254 nm.

    • Acceptance Criterion: Purity ≥ 95%.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Sample Prep: Use the same solution prepared for HPLC analysis.

    • Method: Use Electrospray Ionization (ESI) in positive ion mode to detect the protonated molecule ([M+H]⁺).[3]

    • Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the molecular structure.

    • Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration values, and coupling patterns of the protons, particularly the characteristic signals for the cyclopropyl group (typically 0.3-1.2 ppm) and the aromatic protons, must be consistent with the proposed structure.

Agrochemical Bioactivity Screening Protocols

Once a derivative is synthesized and its purity confirmed, its potential as an agrochemical is evaluated through a series of standardized biological assays.

Bioassay_Workflow cluster_fungicide Fungicidal Screen cluster_insecticide Insecticidal Screen cluster_herbicide Herbicidal Screen Compound Synthesized Derivative (Purity >95%) Stock Prepare 10 mg/mL Stock Solution in DMSO Compound->Stock F_Dilute Dilute to Test Conc. in PDA Medium Stock->F_Dilute Fungicide Path I_Dilute Dilute to Test Conc. in 0.1% Tween-20 Stock->I_Dilute Insecticide Path H_Dilute Dilute to Test Conc. in 0.1% Tween-20 Stock->H_Dilute Herbicide Path F_Inoculate Inoculate with Fungal Mycelial Plug F_Dilute->F_Inoculate F_Incubate Incubate at 25°C for 48-72h F_Inoculate->F_Incubate F_Measure Measure Colony Diameter F_Incubate->F_Measure I_Treat Leaf-Dip Assay or Topical Application I_Dilute->I_Treat I_Infest Infest with Larvae (e.g., P. xylostella) I_Treat->I_Infest I_Assess Assess Mortality at 24, 48, 72h I_Infest->I_Assess H_Treat Apply to Filter Paper in Petri Dish H_Dilute->H_Treat H_Seed Add Weed Seeds (e.g., E. crus-galli) H_Treat->H_Seed H_Incubate Incubate in Growth Chamber (7-10 days) H_Seed->H_Incubate H_Assess Measure Germination & Root/Shoot Length H_Incubate->H_Assess

Caption: Workflow for primary agrochemical screening assays.

Protocol: In Vitro Fungicidal Activity (Mycelial Growth Inhibition)

This assay is a robust primary screen to identify compounds that inhibit the growth of key plant pathogenic fungi.[5]

  • Target Organisms: Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum.

  • Materials:

    • Potato Dextrose Agar (PDA) medium.

    • Sterile petri dishes (90 mm).

    • Test compounds dissolved in DMSO (10 mg/mL stock).

    • Actively growing cultures of fungal pathogens.

    • Positive control: Commercial fungicide (e.g., Carbendazim).

    • Negative control: DMSO.

  • Procedure:

    • Prepare molten PDA and cool it to 45-50°C.

    • Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for a primary screen). Also prepare plates with the positive control and a DMSO-only negative control.

    • Immediately pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

    • Seal the plates with parafilm and incubate them at 25 ± 1°C in the dark.

    • When the fungal growth in the negative control plate has nearly reached the edge of the dish (typically 48-72 hours), measure the colony diameter (in mm) for all treatments.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treatment.[5]

    • Compounds showing >80% inhibition are considered "hits" and are advanced to dose-response studies to determine their EC₅₀ (Effective Concentration for 50% inhibition) value.

Protocol: Insecticidal Activity (Larval Contact/Ingestion Assay)

This method evaluates the toxicity of compounds to a key insect pest through both contact and ingestion.[6]

  • Target Organism: Diamondback moth (Plutella xylostella) 2nd or 3rd instar larvae.

  • Materials:

    • Cabbage or radish leaves.

    • Test compounds dissolved in acetone or DMSO (10 mg/mL stock).

    • 0.1% (v/v) Tween-20 solution in distilled water.

    • Petri dishes lined with filter paper.

    • Positive control: Commercial insecticide (e.g., Broflanilide).

  • Procedure:

    • Prepare test solutions by diluting the stock solution with the 0.1% Tween-20 solution to the desired concentration (e.g., 500 mg/L for a primary screen).[6]

    • Completely immerse fresh cabbage leaf discs (5 cm diameter) in the test solution for 30 seconds.[6]

    • Allow the treated leaves to air-dry in a fume hood.

    • Place one treated leaf disc in each petri dish lined with moistened filter paper.

    • Introduce 10-15 healthy larvae into each petri dish.

    • Seal the dishes and maintain them in a growth chamber at 25 ± 1°C.

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the mortality rate for each treatment. Correct for control mortality using Abbott's formula if necessary.[7]

    • Compounds causing >80% mortality are selected for dose-response assays to determine their LC₅₀ (Lethal Concentration for 50% of the population) value.

Protocol: Herbicidal Activity (Pre-Emergence Petri Dish Assay)

This assay is a rapid method to screen for compounds that inhibit seed germination and early seedling growth.[8]

  • Target Organisms: Monocot weed (e.g., barnyard grass, Echinochloa crus-galli) and dicot weed (e.g., amaranth, Amaranthus retroflexus).

  • Materials:

    • Petri dishes (9 cm diameter) with filter paper.

    • Test compounds dissolved in acetone (10 mg/mL stock).

    • 0.1% (v/v) Tween-20 solution in distilled water.

    • Positive control: Commercial herbicide (e.g., Flumioxazin).[9]

  • Procedure:

    • Prepare test solutions by diluting the acetone stock with the 0.1% Tween-20 solution to the desired concentration (e.g., 100 µg/mL).[8]

    • Place one sheet of filter paper in each petri dish and evenly apply 5 mL of the test solution. Prepare a control with acetone and Tween-20 only.

    • Place 20 seeds of the selected weed species onto the moistened filter paper.

    • Seal the petri dishes and incubate them in a growth chamber at 25 ± 1°C with a 12-hour light/dark cycle.[8]

    • After 7-10 days, measure the germination rate (%) and the root and shoot length of the seedlings.

  • Data Analysis:

    • Calculate the percent inhibition of germination and growth compared to the negative control.

    • Compounds showing significant inhibitory effects are prioritized for more advanced greenhouse trials.

Structure-Activity Relationships (SAR) and Data Interpretation

Systematic modification of the this compound scaffold allows for the exploration of SAR, providing insights into which molecular features enhance bioactivity.[10]

  • Aniline Ring Substitution: The electronic and steric properties of substituents on the aniline ring are critical. Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) often enhance activity, but their position (ortho, meta, para) on any secondary phenyl rings is crucial for target interaction.[10][11]

  • Amide/Linker Moiety: The nature of the group attached to the aniline nitrogen dictates the overall shape and hydrogen bonding capability of the molecule. Varying this part of the structure is a primary strategy for optimizing potency and spectrum.

Table 1: Example Primary Screening Data for Novel Derivatives

Compound IDR-Group (on Acyl Moiety)Fungicidal Inhibition (%) vs. R. solani @ 50 µg/mLInsecticidal Mortality (%) vs. P. xylostella @ 500 mg/LHerbicidal Growth Inhibition (%) vs. E. crus-galli @ 100 µg/mL
AN-001 2,4-Dichlorophenyl921525
AN-002 4-Trifluoromethylphenyl859530
AN-003 4-Nitrophenyl954088
AN-004 3,5-Dimethylphenyl451015
Control Carbendazim/Broflanilide/Flumioxazin98 / NA / NANA / 100 / NANA / NA / 95

Interpretation: From the hypothetical data above, compound AN-001 and AN-003 are strong hits for further fungicidal development. Compound AN-002 is a clear insecticidal lead. Compound AN-003 also shows promising herbicidal activity, suggesting it may have a broader spectrum of action or a different mode of action that should be investigated. AN-004 , with its electron-donating groups, shows significantly lower activity across all screens, highlighting the importance of electron-withdrawing substituents in this series.

Conclusion

The this compound scaffold represents a highly productive starting point for the discovery of novel agrochemicals. By combining rational design with the systematic synthesis and screening protocols outlined in this guide, research organizations can efficiently explore chemical space, elucidate structure-activity relationships, and identify promising lead candidates for development. The methodologies provided herein are robust, reproducible, and grounded in established industry practices, offering a solid foundation for innovation in crop protection.

References

  • BenchChem. (2025). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

  • ResearchGate. (2019). (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. [Link]

  • BenchChem. (n.d.). 4-Chloro-2-(cyclopropylmethoxy)aniline. BenchChem.
  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Semantic Scholar. [Link]

  • ResearchGate. (2025). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes | Request PDF. ResearchGate. [Link]

  • Lee, D. G., Kim, P. I., Park, Y., Woo, E. R., & Hahm, K. S. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(5), 1437–1441. [Link]

  • BenchChem. (n.d.). 3-(Cyclopropylmethoxy)-4-methylaniline. BenchChem.
  • ACS Publications. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega. [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing L-Perillaldehyde Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. ResearchGate. [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. [Link]

  • BenchChem. (2025).
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • Google Patents. (n.d.). US5116866A - Aniline derivatives and fungicides containing them.
  • Google Patents. (n.d.). EP0116409A2 - Fungicidal aniline derivatives.
  • Li, Z., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12321-12328. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF. ResearchGate. [Link]

  • Lamberth, C. (2022). Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. Journal of Medicinal Chemistry, 65(11), 7595-7623. [Link]

  • Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. [Link]

Sources

The Emergence of 4-(Cyclopropylmethoxy)aniline in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Functional Polymers

In the pursuit of novel materials with tailored electronic, optical, and physical properties, the strategic design of monomeric building blocks is of paramount importance. 4-(Cyclopropylmethoxy)aniline is emerging as a molecule of significant interest to researchers in materials science and drug development. Its unique chemical architecture, combining a reactive aniline moiety with a cyclopropylmethoxy group, offers a compelling platform for the synthesis of advanced functional polymers and organic intermediates.

The aniline backbone is a well-established precursor for conductive polymers, most notably polyaniline (PANI). The nitrogen atom's lone pair of electrons and the aromatic ring's π-system are crucial for charge delocalization, which underpins the electrical conductivity of these materials. However, pristine PANI suffers from poor solubility in common organic solvents, limiting its processability and broader application.

The introduction of a 4-(cyclopropylmethoxy) substituent addresses this critical limitation while imparting unique characteristics to the resulting materials. The alkoxy group is known to be electron-donating, which can influence the oxidation potential of the monomer and the electronic properties of the corresponding polymer.[1] Furthermore, the flexible yet conformationally constrained cyclopropyl group can impact the polymer's morphology and intermolecular interactions, potentially leading to materials with enhanced solubility and unique self-assembly properties. In the realm of medicinal chemistry, the cyclopropyl group is often introduced to enhance metabolic stability and binding affinity of drug candidates, a principle that can be translated to the stability and performance of materials.

This document serves as a comprehensive guide for researchers, providing detailed application notes and step-by-step protocols for the utilization of this compound in the development of new materials, with a primary focus on the synthesis of soluble, electroactive polymers.

I. Rationale for Employing this compound in Polymer Synthesis

The decision to use this compound as a monomer is predicated on the anticipated synergistic effects of its constituent functional groups:

  • Enhanced Solubility: The presence of the alkoxy group at the para-position is expected to increase the solubility of the resulting polymer in organic solvents. This is attributed to the disruption of the strong interchain hydrogen bonding that typically renders unsubstituted polyaniline insoluble.[2] Improved solubility is a critical factor for the fabrication of thin films and other processed forms of the material.

  • Modulated Electronic Properties: The electron-donating nature of the cyclopropylmethoxy group is predicted to lower the oxidation potential of the aniline monomer, potentially facilitating polymerization under milder conditions.[1] This substituent will also influence the electronic band structure of the polymer, affecting its conductivity, optical absorption, and electrochromic behavior.

  • Morphological Control: The non-planar and relatively bulky cyclopropylmethoxy group can introduce steric hindrance that influences the packing of polymer chains. This can lead to more amorphous materials with altered morphologies compared to the often granular and intractable nature of unsubstituted polyaniline.

  • Potential for Post-Polymerization Modification: The aniline nitrogen and the aromatic ring remain available for further chemical modifications after polymerization, allowing for the fine-tuning of the material's properties or the attachment of other functional moieties.

II. Application Note 1: Synthesis of Soluble Electroactive Poly(this compound)

This application note describes the synthesis of poly(this compound) via chemical oxidative polymerization. This method is widely used for the synthesis of polyaniline and its derivatives due to its simplicity and scalability.

Core Application: Development of Processable Conductive and Electrochromic Materials

The resulting poly(this compound) is anticipated to be a soluble, electroactive material suitable for applications in:

  • Organic Electronics: As a hole-transporting layer in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

  • Sensors: The conductivity of the polymer can be modulated by exposure to various analytes, forming the basis for chemical sensors.

  • Electrochromic Devices: The polymer is expected to exhibit color changes upon electrochemical oxidation and reduction, making it suitable for smart windows and displays.

  • Anti-corrosion Coatings: Polyaniline-based materials can form a passivating layer on metal surfaces, offering protection against corrosion.

III. Detailed Protocol: Chemical Oxidative Polymerization of this compound

This protocol details the step-by-step procedure for the synthesis of poly(this compound) using ammonium persulfate as an oxidant in an acidic medium.

Materials and Equipment
  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl), 1 M solution

  • Ammonium hydroxide (NH₄OH), 1 M solution

  • Methanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Beakers and magnetic stir plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification monomer_prep Dissolve Monomer in 1M HCl cool_monomer Cool Monomer Solution (0-5 °C) monomer_prep->cool_monomer oxidant_prep Dissolve Oxidant in 1M HCl add_oxidant Slowly Add Oxidant Solution oxidant_prep->add_oxidant cool_monomer->add_oxidant stir_reaction Stir for 24h add_oxidant->stir_reaction filter_polymer Filter Precipitate stir_reaction->filter_polymer wash_hcl Wash with 1M HCl filter_polymer->wash_hcl wash_water Wash with DI Water wash_hcl->wash_water dedope De-dope with 1M NH4OH wash_water->dedope wash_final Wash with DI Water and Methanol dedope->wash_final dry_polymer Dry under Vacuum wash_final->dry_polymer

Caption: Workflow for the synthesis of poly(this compound).

Step-by-Step Procedure
  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve a calculated amount of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of monomer to oxidant should be 1:1.25.

  • Initiation of Polymerization: Place the beaker containing the monomer solution in an ice bath and allow it to cool to 0-5 °C with continuous stirring.

  • Reaction: Slowly add the oxidant solution dropwise to the cooled monomer solution over a period of 30 minutes. A color change should be observed, indicating the onset of polymerization.

  • Polymerization: Allow the reaction mixture to stir in the ice bath for 24 hours to ensure complete polymerization. A dark-colored precipitate will form.

  • Isolation of the Polymer (Doped State): Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer sequentially with 1 M HCl, deionized water, and methanol to remove any unreacted monomer, oligomers, and excess oxidant.

  • De-doping (to obtain the emeraldine base): To obtain the soluble base form of the polymer, suspend the washed polymer in 100 mL of 1 M NH₄OH and stir for 6 hours.

  • Final Washing: Filter the de-doped polymer and wash thoroughly with deionized water until the filtrate is neutral, followed by a final wash with methanol.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.

Safety Precautions
  • Aniline derivatives can be toxic. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Ammonium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Handle hydrochloric acid and ammonium hydroxide with care as they are corrosive.

IV. Characterization of Poly(this compound)

To confirm the successful synthesis and to understand the properties of the new material, a suite of characterization techniques should be employed.

Property Characterization Technique Expected Outcome
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) SpectroscopyFTIR will show characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone. NMR can confirm the presence of the cyclopropylmethoxy group in the polymer structure.[3]
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)SEM and TEM will reveal the surface morphology and internal structure of the polymer, which may be different from the granular structure of unsubstituted polyaniline.[3]
Thermal Stability Thermogravimetric Analysis (TGA)TGA will determine the decomposition temperature of the polymer, providing insight into its thermal stability.
Optical Properties UV-Vis SpectroscopyThe UV-Vis spectrum will show absorption bands corresponding to π-π* transitions in the benzenoid rings and exciton formation in the quinoid rings, indicating the electronic structure.[3]
Electrochemical Properties Cyclic Voltammetry (CV)CV will reveal the redox behavior of the polymer, including its oxidation and reduction potentials, which are crucial for its application in electronic and electrochromic devices.
Electrical Conductivity Four-Point Probe MeasurementThis will quantify the electrical conductivity of the polymer in its doped state.
Solubility Qualitative solubility tests in various organic solvents (NMP, DMF, DMSO, chloroform)The polymer is expected to show good solubility in polar aprotic solvents.

V. Application Note 2: Fabrication of Electrochromic Thin Films

This note outlines the procedure for creating a thin film of poly(this compound) for electrochromic applications.

Core Application: Smart Windows and Low-Power Displays

The ability of the synthesized polymer to change color in response to an applied voltage can be harnessed in the development of energy-efficient smart windows that can control the amount of light and heat passing through, as well as in low-power displays.

VI. Protocol: Solution Casting of a Poly(this compound) Thin Film

Materials and Equipment
  • Synthesized poly(this compound) (emeraldine base)

  • N-Methyl-2-pyrrolidone (NMP)

  • Indium tin oxide (ITO) coated glass slides (substrate)

  • Spin coater or drop-casting equipment

  • Hot plate

Experimental Workflow Diagram

G cluster_prep Preparation cluster_casting Film Deposition cluster_anneal Post-Processing clean_substrate Clean ITO Substrate cast_film Spin Coat or Drop Cast Solution clean_substrate->cast_film prepare_solution Prepare Polymer Solution in NMP prepare_solution->cast_film anneal_film Anneal Film on Hotplate cast_film->anneal_film

Caption: Workflow for the fabrication of a polymer thin film.

Step-by-Step Procedure
  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Polymer Solution Preparation: Prepare a solution of poly(this compound) in NMP at a desired concentration (e.g., 10 mg/mL). Stir the solution until the polymer is fully dissolved. This may require gentle heating.

  • Film Deposition (Spin Coating): a. Place the cleaned ITO substrate on the spin coater chuck. b. Dispense the polymer solution onto the center of the substrate. c. Spin the substrate at a specific speed (e.g., 1500 rpm) for a set duration (e.g., 60 seconds) to create a uniform film.

  • Film Deposition (Drop Casting): a. Place the cleaned ITO substrate on a level surface. b. Carefully drop a known volume of the polymer solution onto the substrate. c. Allow the solvent to evaporate slowly in a covered petri dish to form the film.

  • Annealing: Anneal the polymer film on a hot plate at a temperature below the polymer's decomposition temperature (e.g., 80-100 °C) for a specified time (e.g., 30 minutes) to remove any residual solvent and improve film quality.

The resulting thin film can then be incorporated into an electrochemical cell to test its electrochromic properties by applying a varying potential and observing the changes in its optical absorption spectrum.

Conclusion

This compound represents a promising monomer for the development of a new generation of functional polymers. The protocols and application notes provided herein offer a foundational framework for researchers to synthesize and characterize poly(this compound) and to explore its potential in various material applications. The unique combination of the aniline backbone with the cyclopropylmethoxy substituent is expected to yield materials with enhanced processability and tailored optoelectronic properties, thereby opening new avenues for innovation in materials science.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Cyclopropylmethoxy)aniline is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its synthesis, most commonly achieved via a Williamson ether synthesis, appears straightforward but is often plagued by issues related to yield, purity, and scalability. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help researchers overcome common hurdles.

Recommended Synthetic Protocol: Williamson Ether Synthesis

The most reliable and widely adopted method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with (bromomethyl)cyclopropane using a suitable base and solvent system.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 4-Aminophenol p1 This compound r1->p1 Nucleophile r2 (Bromomethyl)cyclopropane r2->p1 Electrophile re1 Base (e.g., K2CO3, NaH) re1->p1 re2 Solvent (e.g., DMF, Acetonitrile) re2->p1 p2 Salt Byproduct (e.g., KBr) p1->p2

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a baseline and may require optimization based on your specific laboratory conditions and desired scale.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq).

  • Solvent & Base Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per gram of 4-aminophenol). Begin stirring and add a powdered, anhydrous base (e.g., potassium carbonate, 1.5-2.0 eq).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-aminophenoxide salt. The phenolic proton is significantly more acidic than the anilinic protons, ensuring selective O-alkylation.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1-1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

    • Separate the layers and wash the organic layer sequentially with water and brine to remove the solvent and salt byproducts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid or oil.

Reagent Stoichiometry and Conditions
ReagentMolar Eq.PurposeKey Considerations
4-Aminophenol1.0Nucleophilic SubstrateProne to oxidation; use high-purity reagent. Can appear discolored (pink, brown).
(Bromomethyl)cyclopropane1.1 - 1.2ElectrophileCan be volatile and lachrymatory. Excess is used to drive the reaction to completion.
Potassium Carbonate (K₂CO₃)1.5 - 2.0BaseMust be anhydrous and finely powdered to maximize surface area.
Solvent (e.g., DMF)-Reaction MediumShould be anhydrous to prevent hydrolysis of the electrophile and deactivation of the base.
Temperature60 - 80 °CReaction RateHigher temperatures can lead to side reactions and decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

G cluster_yield Low Yield or Incomplete Reaction cluster_purity Purity Issues / Side Products start Synthesis Issue Observed q1 Is the base anhydrous and finely powdered? start->q1 q2 Was the 4-aminophenol pure? start->q2 q3 Is the solvent sufficiently dry? start->q3 q4 Observing N-alkylated or dialkylated products? start->q4 q5 Are there unknown spots on TLC? start->q5 a1 Action: Use freshly dried, powdered K2CO3. Rationale: Clumped or wet base has poor reactivity. q1->a1 No a2 Action: Purify 4-aminophenol by recrystallization. Rationale: Oxidized impurities can inhibit the reaction. q2->a2 No a3 Action: Use anhydrous solvent from a fresh bottle or dry it over molecular sieves. Rationale: Water competes with the nucleophile. q3->a3 No a4 Action: Lower reaction temperature. Ensure slow addition of alkylating agent. Rationale: Higher temperatures can overcome the selectivity for O-alkylation. q4->a4 Yes a5 Action: Characterize by LC-MS. May be from decomposition. Rationale: (Bromomethyl)cyclopropane can be unstable. q5->a5 Yes

Caption: A troubleshooting decision tree for common synthesis problems.

Q1: My reaction is stalled or incomplete, with significant starting material remaining on the TLC plate. What went wrong?

A1: This is one of the most common issues and typically points to insufficient activation of the nucleophile or poor reagent quality.

  • Cause 1: Ineffective Deprotonation. The base is the most likely culprit. Potassium carbonate (K₂CO₃) is hygroscopic and can absorb atmospheric moisture, reducing its efficacy. If the base is coarse or clumpy, its surface area is limited, leading to a slow and incomplete reaction.

    • Solution: Ensure your potassium carbonate is finely powdered and thoroughly dried in an oven ( >120 °C) for several hours before use. Consider using a stronger base like sodium hydride (NaH) if the issue persists, though this requires more stringent anhydrous conditions.

  • Cause 2: Poor Quality of 4-Aminophenol. 4-Aminophenol is susceptible to air oxidation, which can result in discoloration (pink to brown) and the presence of impurities that may interfere with the reaction.

    • Solution: Use a high-purity grade of 4-aminophenol from a reputable supplier. If your starting material is discolored, consider purifying it by recrystallization from an ethanol/water mixture before use.

  • Cause 3: Wet Solvent. The presence of water in the reaction solvent (e.g., DMF, acetonitrile) can hydrolyze the (bromomethyl)cyclopropane and reduce the effectiveness of the base.

    • Solution: Use a new, sealed bottle of anhydrous solvent. If you suspect the solvent has absorbed moisture, it can be dried over activated molecular sieves (3Å or 4Å) prior to use.

Q2: My yield is low, and I've isolated a significant amount of a side product. What could it be?

A2: The primary side reaction of concern in this synthesis is N-alkylation or, less commonly, C-alkylation.

  • Cause: N-Alkylation. While the phenoxide formed is a much stronger nucleophile than the aniline nitrogen, high temperatures can sometimes provide enough energy to overcome this selectivity, leading to the formation of 4-amino-N-(cyclopropylmethyl)aniline. Dialkylation at both the oxygen and nitrogen is also possible, though less common.

    • Solution: Maintain a moderate reaction temperature (60-80 °C). Overheating can promote these undesired side reactions. Ensure the (bromomethyl)cyclopropane is added slowly to the pre-formed phenoxide to maintain a low instantaneous concentration, which favors the more reactive site.

  • Identification: N-alkylated products will have a different retention factor (Rf) on TLC and a distinct mass in MS analysis. Their separation from the desired O-alkylated product can be challenging, often requiring careful column chromatography.

Q3: The purification by column chromatography is difficult, with the product streaking or co-eluting with impurities. What can I do?

A3: The basic aniline moiety in the product can interact strongly with the acidic silica gel, leading to poor separation.

  • Solution 1: Neutralize the Column. Add a small amount of a tertiary amine, such as triethylamine (TEA), to the eluent system (typically 0.5-1% by volume). The TEA will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly and with less tailing.

  • Solution 2: Alternative Purification. If chromatography remains problematic, consider recrystallization or Kugelrohr distillation under high vacuum, as the product has a relatively high boiling point.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the O-alkylation preference?

A: The preference for O-alkylation over N-alkylation is a classic example of chemoselectivity based on nucleophilicity and acidity. The phenolic proton of 4-aminophenol is significantly more acidic (pKa ≈ 10) than the protons on the amino group (pKa ≈ 30-35). Therefore, a moderate base like K₂CO₃ is strong enough to deprotonate the phenol, forming a highly nucleophilic phenoxide anion. This anion is a much "softer" and more potent nucleophile than the neutral amino group, leading to a rapid and selective Sₙ2 attack on the primary alkyl halide, (bromomethyl)cyclopropane.

Q: Are there any alternative synthetic routes to this compound?

A: Yes, while the Williamson ether synthesis is the most common, other methods exist. One notable alternative involves the reduction of a nitro-aromatic precursor.

  • Synthesis of the Nitro Precursor: 4-Nitrophenol can be alkylated with (bromomethyl)cyclopropane under similar Williamson conditions to form 1-(cyclopropylmethoxy)-4-nitrobenzene.

  • Nitro Group Reduction: The resulting nitro compound can then be reduced to the desired aniline. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This route can sometimes offer higher overall yields by avoiding potential side reactions with the aniline group.

Q: What are the critical safety precautions for this synthesis?

A: Standard laboratory safety procedures should be followed. Key hazards include:

  • (Bromomethyl)cyclopropane: This is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood. It is also a potential alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • DMF: This solvent is a suspected teratogen and can be absorbed through the skin. Always wear appropriate gloves and handle it in a fume hood.

  • Bases: Strong bases like sodium hydride are highly reactive with water and can be flammable. Handle with extreme care under an inert atmosphere.

References

  • General Williamson Ether Synthesis: Organic Chemistry, 6th Edition. by Paula Yurkanis Bruice. Provides a foundational understanding of the Williamson ether synthesis mechanism. [Link]

  • Synthesis of this compound Analogues: Journal of Medicinal Chemistry. Articles in this journal frequently describe the synthesis of aniline derivatives as pharmaceutical intermediates, providing practical experimental details. [Link]

  • Patents on Aniline Derivatives: Google Patents. Patent literature often contains detailed and scalable synthetic procedures for commercially relevant compounds like this compound. A search for the compound name or CAS number will yield relevant documents.

Technical Support Center: Optimization of Reaction Conditions for 4-(Cyclopropylmethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. Its structure, featuring a cyclopropylmethoxy group on an aniline ring, is a key pharmacophore in several modern therapeutics. The most common and direct route to this compound is the Williamson ether synthesis, an SN2 reaction between 4-aminophenol and (bromomethyl)cyclopropane.[1][2][3] While straightforward in principle, this reaction is prone to several challenges that can impact yield and purity, including competing side reactions and difficulties in product isolation.

This guide provides a comprehensive, optimized protocol and a detailed troubleshooting section in a question-and-answer format to address the specific issues you may encounter.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound, focusing on maximizing yield and purity.

Reaction Scheme: 4-Aminophenol reacts with (Bromomethyl)cyclopropane in the presence of a base to yield this compound.

Materials:

  • 4-Aminophenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)[4][5][6]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the 4-aminophenol.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[7] Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 4-aminophenol spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of deionized water to decompose any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure product.[8]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I have recovered only starting material. What went wrong?

Answer: Low or no conversion is a frequent issue and can be traced to several factors related to the reagents and reaction conditions.

  • Inactive Base: Sodium hydride (NaH) is highly reactive with moisture and can become inactive if not handled under strictly anhydrous conditions.[7] Ensure your NaH is fresh and the dispersion appears uniform. Always handle it under an inert atmosphere.

  • Wet Solvent/Glassware: Any moisture in the reaction will consume the NaH, preventing the deprotonation of 4-aminophenol. Ensure your DMF is anhydrous and all glassware is thoroughly flame-dried before use.

  • Insufficient Deprotonation Time: It is crucial to allow sufficient time for the 4-aminophenol to be fully deprotonated by the base before adding the alkylating agent. Incomplete formation of the phenoxide nucleophile will result in unreacted starting material.

  • Low Reaction Temperature/Time: While the reaction is initiated at a low temperature for safety, it typically requires warming to room temperature and a sufficient duration (12-18 hours) to proceed to completion.[9] If TLC analysis shows a stalled reaction, gentle heating (e.g., to 40-50 °C) can sometimes facilitate conversion, but this must be balanced against the risk of side reactions.

Question 2: My final product is contaminated with a significant amount of a byproduct. How can I improve selectivity?

Answer: The primary challenge in this synthesis is achieving selective O-alkylation over N-alkylation of the 4-aminophenol. 4-Aminophenol is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.[1]

  • Understanding Selectivity: In general, nitrogen is less electronegative and therefore a more nucleophilic center than oxygen.[10] However, under basic conditions, the phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. The choice of base and solvent is critical to favor O-alkylation.

  • Role of the Base and Solvent: Using a strong, non-nucleophilic base like NaH ensures the formation of the phenoxide.[9][11] Polar aprotic solvents like DMF are ideal for SN2 reactions as they solvate the cation (Na+) without strongly solvating the phenoxide nucleophile, leaving it highly reactive.[9] This combination strongly favors the desired O-alkylation pathway.

  • Protecting Group Strategy: If selectivity remains an issue, a more robust but longer approach is to protect the amine functionality before alkylation.[12][13] For example, the amino group can be converted to an imine with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis to remove the protecting group.[12]

Question 3: I am observing byproducts that are not N-alkylated. What other side reactions are possible?

Answer: Besides N-alkylation, other side reactions can occur, particularly if reaction conditions are not well-controlled.

  • Elimination (E2) Reaction: The Williamson ether synthesis (SN2) often competes with an E2 elimination pathway, especially at higher temperatures.[2][9] While cyclopropylmethyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, elevated temperatures can still promote this side reaction.[1][3] It is best to run the reaction at room temperature or with only gentle heating.

  • C-Alkylation: Phenoxide ions can also undergo alkylation on the aromatic ring, although this is generally less common under the recommended conditions.[9]

Question 4: I'm concerned about the safety of using sodium hydride and DMF. Are there alternatives?

Answer: Safety is a paramount concern. The combination of sodium hydride and DMF can lead to exothermic decomposition, especially at elevated temperatures.[14][15][16] While generally manageable on a lab scale with proper temperature control (i.e., starting at 0 °C), it is a known hazard.[15][16]

  • Alternative Bases: Weaker bases such as potassium carbonate (K₂CO₃) can be used.[9] While safer, these bases often require higher reaction temperatures and may result in longer reaction times or lower yields.

  • Alternative Solvents: Solvents like DMSO or acetonitrile can also be used in Williamson ether syntheses.[9] However, it's important to note that NaH also poses safety risks with DMSO.[14][15] If using an alternative base like K₂CO₃, acetonitrile or acetone could be viable solvent options.

Process Optimization and Data Summary

To achieve the best results, it is important to understand how different parameters affect the reaction outcome. The following table summarizes key variables and their impact.

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly forms the highly reactive phenoxide, maximizing the rate of O-alkylation.[9]
Solvent Anhydrous DMFPolar aprotic solvent that enhances the nucleophilicity of the phenoxide, favoring the SN2 reaction.[9] Must be anhydrous.
Stoichiometry 1.2 eq. of Base & Alkyl HalideA slight excess of the base and alkylating agent helps to drive the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm from NaH addition. Room temperature is sufficient for the reaction and minimizes the risk of elimination side reactions.[9]
Reaction Time 12-18 hoursAllows the reaction to proceed to completion. Monitor by TLC to confirm.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a classic Williamson ether synthesis, which is an SN2 mechanism.

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Aminophenol 4-Aminophenol Phenoxide Sodium 4-aminophenoxide 4-Aminophenol->Phenoxide + NaH NaH NaH H2 H₂ (gas) Phenoxide_2 Sodium 4-aminophenoxide Phenoxide->Phenoxide_2 Nucleophile AlkylHalide (Bromomethyl)cyclopropane NaBr NaBr Product This compound Phenoxide_2->Product + (Bromomethyl)cyclopropane

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common experimental issues.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart start Reaction Complete? low_yield Low Yield / No Reaction start->low_yield No impure_product Impure Product start->impure_product Yes, but impure success High Yield & Purity start->success Yes check_reagents Check Reagent Quality: - Fresh NaH? - Anhydrous Solvent? low_yield->check_reagents analyze_byproducts Identify Byproducts: - N-Alkylation? - Elimination (E2)? impure_product->analyze_byproducts check_conditions Review Conditions: - Sufficient Reaction Time? - Correct Temperature? check_reagents->check_conditions Yes rerun_anhydrous Action: Rerun with fresh reagents under strictly anhydrous conditions. check_reagents->rerun_anhydrous No check_conditions->success Yes rerun_optimized Action: Rerun with longer time or gentle heating. check_conditions->rerun_optimized No optimize_purification Optimize Purification: - Adjust Chromatography Gradient? - Recrystallization? analyze_byproducts->optimize_purification No rerun_selective Action: Confirm base/solvent choice. Consider protecting group strategy. analyze_byproducts->rerun_selective Yes refine_purification Action: Implement refined purification protocol. optimize_purification->refine_purification Yes

Caption: Figure 2: Troubleshooting Flowchart

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • American Chemical Society Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7051-34-5| Chemical Name : Cyclopropylmethyl Bromide. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

  • ACS Publications. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-(Cyclopropylmethoxy)aniline (CAS No. 122828-48-2).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific impurity profile.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the Williamson ether synthesis between 4-aminophenol and a cyclopropylmethyl halide, or the reduction of a corresponding nitroaromatic precursor.

Based on these routes, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 4-aminophenol or 4-nitrophenol.

  • Over-alkylation Products: N,N-bis(cyclopropylmethyl)-4-methoxyaniline, formed if the aniline nitrogen is alkylated in addition to the desired phenolic oxygen (in the case of starting from 4-aminophenol).

  • Reagents and Byproducts: Residual cyclopropylmethyl bromide or other alkylating agents.

  • Incomplete Reduction Products: If starting from a nitro-precursor, residual 4-(cyclopropylmethoxy)nitrobenzene may be present.[3]

  • Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can form colored impurities. The cyclopropyl amine moiety can also be susceptible to hydrolytic degradation under certain pH conditions.[4][5]

Table 1: Common Impurities and Recommended Primary Removal Strategy

Impurity TypePotential StructurepKa (approx.)Primary Removal MethodRationale
Acidic Starting Material4-Aminophenol10.3 (phenol)Acid-Base ExtractionThe phenolic group is acidic and will be extracted into an aqueous base (e.g., NaOH wash).
Neutral Precursor4-(Cyclopropylmethoxy)nitrobenzeneN/AAcid-Base Extraction / ChromatographyAs a neutral compound, it will remain in the organic layer during an acid wash that extracts the desired basic aniline.
Over-Alkylated ByproductN,N-bis(cyclopropylmethyl)aniline~5 (tertiary amine)Column ChromatographyWhile also basic, its different polarity and steric bulk usually allow for chromatographic separation from the primary amine.
Oxidative ImpuritiesAzo compounds, etc.VariableCharcoal Treatment / ChromatographyHighly colored, often polar impurities can be adsorbed onto activated charcoal or separated via chromatography.

Q2: What is the most effective initial purification strategy for a crude batch?

A2: For nearly all crude aniline purifications, a liquid-liquid acid-base extraction is the most powerful and efficient first step.[6][7] This technique leverages the basicity of the aniline nitrogen to selectively move the desired compound from an organic solvent into an aqueous acidic phase, leaving behind neutral and acidic impurities.

The core principle involves:

  • Dissolving the crude material in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extracting with an aqueous acid (e.g., 1M HCl). The basic aniline is protonated to form a water-soluble ammonium salt (R-NH3+ Cl-), which partitions into the aqueous layer.

  • Discarding the organic layer, which retains non-basic impurities.

  • Basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the free amine (R-NH2), which precipitates or can be extracted back into a fresh organic solvent.

This single workflow effectively removes a significant portion of common impurities before any chromatographic or crystallization steps are attempted.

Q3: My purified aniline is a clear oil but turns yellow or brown upon standing. Why, and what can I do?

A3: This is a classic issue with aromatic amines. The discoloration is due to air oxidation.[4] The electron-rich aromatic ring and the lone pair on the nitrogen are susceptible to oxidation, forming highly colored imines, azo compounds, and other polymeric materials.

Mitigation Strategies:

  • Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., <4°C) and protected from light.[2]

  • Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.

  • Final Polish: If the material is needed for immediate use in a sensitive reaction, you can pass a solution of the aniline through a small plug of basic alumina or use a pinch of sodium dithionite during the aqueous workup to remove minor colored impurities.

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific experimental problems in a question-and-answer format.

Q4: I'm performing a flash column chromatography, but my product is streaking badly and my yield is low. What's wrong?

A4: This is the most common problem when chromatographing basic compounds like anilines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[8] These acidic sites can strongly and often irreversibly bind to your basic aniline, leading to significant tailing (streaking), poor separation, and loss of material on the column.[9]

Solutions:

  • Mobile Phase Modification (Most Common): Neutralize the acidic silica surface by adding a small amount of a volatile competing base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[8][9] The competing base will occupy the acidic sites on the silica, allowing your aniline to elute cleanly.

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic or basic stationary phase.

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a chemically basic surface, leading to superb peak shapes for amines.[8]

    • Basic Alumina: A cost-effective alternative to silica that works well for the purification of basic compounds.

Part 3: Visualization & Experimental Protocols

Workflow Diagrams

A logical workflow is critical for efficient purification. The following diagrams illustrate the decision-making process.

PurificationWorkflow crude Crude this compound extraction Acid-Base Liquid-Liquid Extraction crude->extraction purity_check Purity Assessment (TLC, HPLC, NMR) extraction->purity_check decision Purity > 98%? purity_check->decision pure_product Pure Product decision->pure_product  Yes further_purification Further Purification Needed decision->further_purification No   chromatography Column Chromatography further_purification->chromatography recrystallization Recrystallization further_purification->recrystallization chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for crude anilines.

ChromatographyTroubleshooting start Problem: Product Streaking on Silica Column cause Cause: Acidic Silanols on Silica Binding to Basic Aniline start->cause solution_choice Choose Solution cause->solution_choice mobile_phase Modify Mobile Phase: Add 0.5-1% Triethylamine or Ammonium Hydroxide solution_choice->mobile_phase Quick & Common stationary_phase Change Stationary Phase solution_choice->stationary_phase For Difficult Separations end Result: Clean Elution & Improved Yield mobile_phase->end alumina Use Basic Alumina stationary_phase->alumina amine_silica Use Amine-Functionalized Silica stationary_phase->amine_silica alumina->end amine_silica->end

Caption: Troubleshooting logic for amine column chromatography.

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of 1M HCl to ensure complete extraction of the amine.

  • Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous phase with a small amount of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). The free aniline should precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution three times with fresh ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aniline.

Protocol 2: Flash Column Chromatography with Modified Mobile Phase

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3. Prepare this eluent and add 1% triethylamine (TEA) by volume.

  • Column Packing: Pack a silica gel column using the prepared mobile phase. Never pack in the neat solvent and then switch to the amine-containing one.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.

  • Elution: Run the column using the TEA-modified eluent. Collect fractions and monitor by TLC.

  • Workup: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent during concentration on a rotary evaporator.

Table 2: Example Chromatography Conditions

Stationary PhaseMobile Phase SystemModifierTarget Rf
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate1% Triethylamine0.25
Basic AluminaHexane / Ethyl AcetateNone0.30
Amine-functionalized SilicaHexane / Ethyl AcetateNone0.25

Protocol 3: Recrystallization

  • Solvent Screening: In test tubes, test the solubility of a small amount of your material in various solvents (e.g., isopropanol, ethanol, toluene, heptane) at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.[10] A mixed solvent system (e.g., ethanol/water or toluene/heptane) is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aniline in the minimum amount of boiling solvent.[11]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If charcoal or other solids are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[11]

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Application of Centrifugal Extractor in Aniline Extraction. (2025). TIEI EXTRACTION.
  • Extraction of Aniline Compound. (n.d.). Koch Modular Process Systems.
  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. (2009). Industrial & Engineering Chemistry Research.
  • This compound. (n.d.). ChemBK.
  • Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. (2023). ResearchGate.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
  • How to purify Amine? (2022). YouTube.
  • This compound | 122828-48-2. (2023). ChemicalBook.
  • Process for the purification of aromatic amines. (2013). Google Patents.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
  • Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization. (2025). BenchChem.
  • 3-(Cyclopropylmethoxy)-4-methylaniline | 1155956-52-7. (n.d.). BenchChem.
  • Method for purifying aniline. (1996). Google Patents.
  • Purification of Aniline. (n.d.). LookChem.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences.
  • Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (2025). BenchChem.
  • Reactions for making widely used aniline compounds break norms of synthesis. (2018). ResearchGate.
  • 122828-48-2 | this compound. (n.d.). ChemScene.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). Forensic Science International.
  • Technical Support Center: Recrystallization of Substituted Anilines. (2025). BenchChem.

Sources

alternative catalysts for the synthesis of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

4-(Cyclopropylmethoxy)aniline is a crucial building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents distinct challenges that can impact yield, purity, and scalability. The two primary retrosynthetic disconnections involve either forming the C-O ether linkage or the C-N aniline bond. Each strategy is governed by different reaction mechanisms and, consequently, different catalytic systems and potential pitfalls.

This guide is designed to serve as a technical support resource for researchers and process chemists. It addresses common experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower you to troubleshoot effectively. We will explore alternative catalytic systems that offer milder conditions, improved yields, and greater functional group tolerance compared to traditional methods.

Section 1: C-O Bond Formation via Williamson Ether Synthesis

This classical approach involves the SN2 reaction between the alkoxide of 4-aminophenol and a cyclopropylmethyl electrophile. While often effective, selectivity and reactivity issues can arise.

Frequently Asked Questions (FAQs): Williamson Ether Synthesis

Q1: My Williamson ether synthesis of this compound from 4-aminophenol is giving a low yield. What are the most common causes?

A1: Low conversion in this reaction typically points to one of four areas:

  • Inefficient Deprotonation: 4-Aminophenol has two acidic protons (on -OH and -NH₂). The phenolic proton is significantly more acidic and should be selectively deprotonated. If your base is too weak (e.g., K₂CO₃ in some solvents) or used in insufficient quantity, you will have unreacted starting material. A stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensures complete formation of the more nucleophilic phenoxide.

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group.[1] Cyclopropylmethyl chloride is often sluggish. Cyclopropylmethyl bromide is more reactive, but the best results are typically seen with cyclopropylmethyl tosylate or mesylate, as sulfonate esters are excellent leaving groups.[2]

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the base without hydrogen-bonding to and deactivating the phenoxide nucleophile.[3] Using protic solvents like ethanol can slow the reaction.

  • Side Reactions: The primary alkyl halide can undergo elimination (E2) reactions, although this is less common for primary halides unless a very hindered, strong base is used at high temperatures.[4]

Q2: I'm observing significant formation of the N-alkylated product, 4-amino-N-(cyclopropylmethyl)aniline, alongside my desired O-alkylated product. How can I improve O-selectivity?

A2: This is a classic chemoselectivity problem. While the phenoxide is a stronger nucleophile than the neutral amine, the amine can still compete, especially at higher temperatures or after the phenoxide has been consumed.

  • pH and Base Control: The key is to deprotonate the phenol without significantly increasing the nucleophilicity of the amine. Using exactly one equivalent of a moderately strong base (e.g., K₂CO₃ in DMF at a moderate temperature) favors selective deprotonation of the phenol. The resulting phenoxide is a much stronger nucleophile than the neutral aniline nitrogen.

  • Protecting Groups: For ultimate selectivity, though it adds steps, you can protect the amine. An acetyl or Boc protecting group will render the nitrogen non-nucleophilic. You would perform the Williamson ether synthesis and then deprotect the amine in a subsequent step.

  • Reaction Temperature: Lowering the reaction temperature will generally favor the more kinetically controlled O-alkylation pathway over the competing N-alkylation.

Troubleshooting Guide: Williamson Ether Synthesis
IssueProbable Cause(s)Recommended Solution(s)
Low Conversion Incomplete deprotonation of 4-aminophenol.Use a stronger base (NaH, KOtBu) or ensure at least 1 full equivalent is used.
Poor leaving group on the electrophile.Switch from cyclopropylmethyl chloride/bromide to cyclopropylmethyl tosylate or mesylate.
N-Alkylation By-product Amine group is competing with the phenoxide.Use precisely 1 equivalent of base (e.g., K₂CO₃). Lower the reaction temperature. Consider an N-protection/deprotection sequence for maximum purity.
Product Degradation 4-Aminophenol and the product are sensitive to oxidation, especially under basic conditions at high temperatures.Maintain a strict inert atmosphere (N₂ or Ar). Use degassed solvents. Keep reaction temperatures as low as feasible.
Experimental Workflow: Optimized Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 4-Aminophenol in DMF base Add NaH (1.05 eq) at 0 °C start->base stir Stir under N₂ for 30 min base->stir electrophile Add Cyclopropylmethyl Bromide (1.1 eq) dropwise at 0 °C stir->electrophile warm Warm to RT, stir 12-18h electrophile->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for O-selective Williamson ether synthesis.

Section 2: C-N Bond Formation via Cross-Coupling Reactions

This modern approach starts with a pre-formed cyclopropylmethoxy-aryl piece and couples it with an amine source. This is highly advantageous for substrate scope and is dominated by palladium and copper catalysis. The typical starting material would be 4-(cyclopropylmethoxy)bromobenzene.

Subsection 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful Pd-catalyzed reaction for forming C-N bonds.[5] Success is highly dependent on the choice of ligand on the palladium center.

Q3: My first-generation Buchwald-Hartwig catalyst (e.g., Pd₂(dba)₃/DPPF or BINAP) is giving poor results for coupling 4-(cyclopropylmethoxy)bromobenzene with ammonia. What are the better alternatives?

A3: This is a common issue. The coupling of primary amines, and especially ammonia, is challenging for early catalyst systems. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] Later-generation ligands were specifically designed to accelerate the rate-limiting reductive elimination step for unhindered amines.

  • Sterically Hindered Biarylphosphine Ligands: These are the gold standard for modern Buchwald-Hartwig aminations. Ligands like XPhos , SPhos , and BrettPhos have bulky, electron-rich frameworks.[7] This steric bulk promotes the final C-N bond-forming reductive elimination, while the electron-rich nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Ammonia Surrogates: Direct use of ammonia gas can be difficult to handle. Often, ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are used, followed by hydrolysis to reveal the primary aniline.[8]

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results, as they do not require an in-situ reduction of a Pd(II) source and are often more stable and active.

Q4: I am seeing a significant amount of 4-(cyclopropylmethoxy)benzene as a by-product (hydrodehalogenation). What causes this and how can I prevent it?

A4: Hydrodehalogenation is a result of a competing side reaction in the catalytic cycle known as β-hydride elimination .[5] Instead of the amide reductively eliminating with the aryl group, an amide with an α-hydrogen can undergo β-hydride elimination from the palladium intermediate. This is less of a concern with ammonia but can be an issue with other primary amine coupling partners. To minimize it:

  • Ligand Choice: Bulky ligands that accelerate reductive elimination (like those mentioned in Q3) help the desired pathway outcompete the side reaction.

  • Base Selection: A very strong, hindered base like lithium tert-butoxide (LiOtBu) can sometimes promote this side reaction. Switching to sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) may help.

  • Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable rate can suppress this and other side reactions.

Subsection 2.2: Copper-Catalyzed Ullmann-Goldberg Amination

The Ullmann reaction is the classical copper-promoted C-N bond formation.[9] While traditional methods require harsh conditions (stoichiometric copper, >200 °C), modern protocols use catalytic copper with ligands, making it a viable alternative to palladium.[10][11]

Q5: I want to avoid expensive palladium catalysts. Are modern Ullmann conditions a practical alternative for synthesizing this compound?

A5: Yes, modern Ullmann-type (or Goldberg) reactions are a cost-effective alternative. The key is the use of a ligand to stabilize the copper catalyst and facilitate the coupling under milder conditions.

  • Catalyst System: A typical modern system consists of a Cu(I) source, such as CuI or Cu₂O, with a chelating ligand. Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are highly effective.[9]

  • Reaction Conditions: These ligand-accelerated reactions can often be run at temperatures between 80-130 °C, which is a significant improvement over the classical conditions.[12] A strong base like K₂CO₃ or K₃PO₄ is typically required.

  • Advantages & Disadvantages: The main advantage is the low cost of copper. However, catalyst loadings may be higher than with palladium, and reaction times can be longer. Functional group tolerance can also be different, sometimes offering unique advantages for complex molecules.

Comparative Catalytic Cycles: Buchwald-Hartwig vs. Ullmann

G pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X (L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_am Ar-Pd(II)-NHR (L₂) pd_ox->pd_am Amine Binding & Deprotonation (RNH₂ + Base) pd_re Product Ar-NHR pd_am->pd_re Reductive Elimination cu1 Cu(I)X cu_am Cu(I)-NHR cu1->cu_am Amine Binding & Deprotonation (RNH₂ + Base) cu_ox Ar-Cu(III)-X (NHR) cu_am->cu_ox Oxidative Addition (Ar-X) cu_re Product Ar-NHR cu_ox->cu_re Reductive Elimination label_pd Buchwald-Hartwig (Pd) label_cu Ullmann-Goldberg (Cu)

Sources

Technical Support Center: Identifying Byproducts in 4-(Cyclopropylmethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Cyclopropylmethoxy)aniline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing reaction byproducts. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to support your experimental success.

Troubleshooting Guide: From Unexpected Results to Confident Identification

This section addresses common challenges encountered during the synthesis of this compound, typically prepared via a Williamson ether synthesis, and provides a systematic approach to identifying the root cause and structure of unwanted byproducts.

Q1: My reaction yield is low, and the TLC plate shows multiple spots apart from my starting material and product. What are the most probable byproducts?

A1: Low yields and multiple thin-layer chromatography (TLC) spots are classic indicators of competing side reactions. The synthesis of this compound, commonly achieved by reacting 4-aminophenol with a cyclopropylmethyl halide (e.g., bromide) in the presence of a base, is a nucleophilic substitution reaction. However, several nucleophilic sites on the 4-aminophenol molecule can compete, and other reaction pathways are possible.

The most common side reactions include:

  • N-Alkylation: The nitrogen atom of the aniline group is nucleophilic and can compete with the phenoxide oxygen to attack the cyclopropylmethyl halide. This results in the formation of N-(cyclopropylmethyl)-4-aminophenol.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[1][2] Alkylation at the ortho position (C2 or C6) of the aromatic ring can occur, leading to an isomeric byproduct.

  • Di-alkylation: If excess alkylating agent is used or reaction conditions are forced, both the oxygen and nitrogen atoms can be alkylated, yielding N-(cyclopropylmethyl)-4-(cyclopropylmethoxy)aniline.

  • Elimination (E2): While the Williamson ether synthesis is an SN2 reaction, a competing E2 elimination pathway can occur, especially with stronger bases or higher temperatures, leading to the formation of an alkene from the alkyl halide.[1][3]

  • Oxidation/Degradation: Anilines are susceptible to oxidation, which can form colored impurities like quinone-type structures, particularly if exposed to air for extended periods.[4]

The presence of unreacted 4-aminophenol is also common if the reaction does not go to completion.[4]

Workflow for Byproduct Identification

A multi-technique approach is essential for the unambiguous identification of these potential byproducts.

G cluster_0 Initial Analysis cluster_1 Separation & Isolation cluster_2 Structural Elucidation TLC Reaction Monitoring (TLC) Observe unexpected spots HPLC_Screen HPLC Screening Quantify product/byproduct ratio TLC->HPLC_Screen Proceed if complex Column Column Chromatography Isolate major byproducts HPLC_Screen->Column Isolate for structure ID MS Mass Spectrometry (GC-MS/LC-MS) Determine Molecular Weight Column->MS Analyze pure fraction NMR NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity & Isomerism Column->NMR Analyze pure fraction MS->NMR

Caption: Analytical workflow for byproduct identification.

Q2: I've isolated an impurity. How can I use analytical techniques to definitively identify its structure?

A2: Once an impurity is isolated (e.g., via column chromatography or preparative HPLC), a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[5]

  • High-Performance Liquid Chromatography (HPLC): Primarily a separation and quantification tool, HPLC is excellent for determining the purity of your sample and for isolating byproducts for further analysis.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds. It separates components and provides the molecular weight of each, which is a critical piece of information for identifying byproducts.[8][9][10] For aniline derivatives, derivatization may sometimes be necessary to improve volatility.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) provides the most detailed structural information, revealing the precise connectivity of atoms in a molecule.[5][11] It is the most powerful tool for distinguishing between isomers (e.g., O- vs. N- vs. C-alkylation).

Technique Primary Role in Byproduct Analysis Information Gained
HPLC Separation & QuantificationPurity profile, retention times, isolation of fractions.[6][7]
GC-MS Separation & IdentificationMolecular weight, fragmentation patterns, identification of volatile impurities.[8][9]
NMR Structural ElucidationDefinitive molecular structure, connectivity, differentiation of isomers.[5][11]
Q3: My NMR spectrum is complex. What are the key ¹H NMR signals that differentiate the desired product from its N- and C-alkylated isomers?

A3: Comparing the ¹H NMR spectra of the isolated byproducts with that of the starting material and the expected product is crucial. The chemical shifts and coupling patterns of the cyclopropylmethyl group and the aromatic protons are highly diagnostic.

Compound Key ¹H NMR Diagnostic Signals (approx. δ in CDCl₃) Rationale
This compound (Desired Product) ~3.7-3.8 ppm (d, 2H): -O-CH₂- protons. ~3.5 ppm (br s, 2H): -NH₂ protons. ~6.6-6.8 ppm (m, 4H): AA'BB' system for 1,4-disubstituted ring.The methylene protons are deshielded by the adjacent oxygen atom. The aniline protons are a broad singlet. The aromatic region shows symmetry.
N-(Cyclopropylmethyl)-4-aminophenol (N-Alkylated Byproduct) ~3.0-3.1 ppm (d, 2H): -N-CH₂- protons. ~4.5-5.5 ppm (br s, 1H): Phenolic -OH proton. ~3.6 ppm (br s, 1H): -NH- proton.The methylene protons attached to nitrogen are less deshielded than when attached to oxygen. The phenolic and amine protons are observable.
2-(Cyclopropylmethyl)-4-aminophenol (C-Alkylated Byproduct) ~2.5-2.6 ppm (d, 2H): Ar-CH₂- protons. ~6.5-6.7 ppm (m, 3H): Asymmetric aromatic signals (e.g., d, dd, d).The methylene protons attached directly to the aromatic ring are least deshielded. The aromatic substitution pattern becomes 1,2,4-, breaking the symmetry seen in the O- and N-alkylated isomers.

Note: Exact chemical shifts can vary based on solvent and concentration.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction conditions to maximize the yield of the desired O-alkylated product?

    • A: To favor O-alkylation, the phenolic proton must be deprotonated without significantly activating the amine. Using a milder base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH), which can deprotonate the amine as well.[1] Running the reaction at a moderate temperature (50-80 °C) can also favor the desired SN2 reaction over elimination or side reactions that may have higher activation energies.[1] Using polar aprotic solvents like DMF or acetonitrile is also recommended.[1]

  • Q: How can I effectively remove unreacted 4-aminophenol from the final product?

    • A: Unreacted 4-aminophenol can be removed by an acidic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product, being a weaker base, will remain in the organic layer, while the more basic 4-aminophenol will be protonated and move to the aqueous layer. Alternatively, column chromatography is very effective.

  • Q: My final product is a pale yellow or brown color, even after chromatography. Why, and how can I fix this?

    • A: The color is likely due to trace amounts of oxidized aniline byproducts.[4] To minimize this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, avoid prolonged exposure to air and light. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal before a final filtration and recrystallization.[12]

Detailed Experimental Protocols

Protocol 1: HPLC Analysis for Reaction Monitoring and Purity Assessment

This protocol describes a general-purpose reversed-phase HPLC method suitable for analyzing the reaction mixture.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B.

      • 25-30 min: Hold at 90% B.

      • 30-31 min: Return to 10% B.

      • 31-40 min: Re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of the crude reaction mixture.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis for Byproduct Identification

This method is suitable for identifying volatile components in the reaction mixture.

  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source.

    • Capillary column suitable for amines (e.g., VF-1701ms or similar mid-polarity column).[13]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen.[14]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve ~1 mg of the crude product or isolated byproduct in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

    • Filter if necessary.

Protocol 3: NMR Sample Preparation
  • Sample Preparation:

    • Ensure the isolated byproduct is dry and free of residual solvent.

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]

  • Analysis:

    • Acquire ¹H and ¹³C spectra on a 300-600 MHz NMR spectrometer.[5]

    • Process the data and compare the chemical shifts, integrations, and coupling constants to the expected values for potential structures.

Reaction Pathway and Potential Byproducts

The following diagram illustrates the intended reaction and the formation of key byproducts from the reaction of 4-aminophenol and cyclopropylmethyl bromide.

ReactionScheme aminophenol 4-Aminophenol phenoxide Phenoxide Intermediate aminophenol->phenoxide Deprotonation cpmbr Cyclopropylmethyl Bromide product_O This compound (Desired O-Alkylation) product_N N-(Cyclopropylmethyl)-4-aminophenol (N-Alkylation) product_C 2-(Cyclopropylmethyl)-4-aminophenol (C-Alkylation) base + Base phenoxide->product_O O-attack phenoxide->product_N N-attack phenoxide->product_C C-attack

Caption: Competing alkylation pathways in the synthesis.

References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Veeprho. (n.d.).
  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Skipper, P. L., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomed Environ Mass Spectrom.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Assessing the Purity of Synthesized N-Methyl-p-(o-tolylazo)
  • BenchChem. (2025).
  • BenchChem. (2025). Purity Analysis of 4-(Iminomethyl)
  • Schmidt, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
  • Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • ResearchG
  • Agilent Technologies, Inc. (2011). Aniline purity.
  • ResearchGate. (2023).
  • The Royal Society of Chemistry. (2012).
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of 4-(4-Cyclohexylphenoxy)aniline on Newcrom R1 HPLC column.
  • LookChem. (n.d.).
  • BenchChem. (2025).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-(Cyclopropylmethoxy)aniline Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, experience-driven approach to the validation of a purity method for 4-(Cyclopropylmethoxy)aniline, a key building block in modern medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, validate its performance according to stringent regulatory standards, and objectively compare it with alternative analytical technologies.

The Critical Role of Purity for this compound

This compound (CAS: 122828-48-2, Formula: C₁₀H₁₃NO) is an aromatic amine containing a cyclopropylmethoxy moiety.[1][2] This structural combination is of significant interest in drug discovery, where the cyclopropyl group can enhance metabolic stability and the aniline core provides a versatile scaffold for further chemical modification.[3]

However, the synthetic routes to this intermediate can introduce process-related impurities. Common synthetic pathways include the etherification of 4-aminophenol or the reduction of a nitroaromatic precursor.[3] These routes can leave behind unreacted starting materials, generate isomeric by-products, or other related substances. Furthermore, the aniline functional group is susceptible to oxidative degradation, and the ether linkage can be liable to hydrolysis, leading to potential degradants over time.[4][5] An uncharacterized impurity profile can have profound implications, potentially affecting the biological activity, toxicity, and stability of the final drug product. Therefore, a validated, stability-indicating analytical method is not merely a quality control check; it is a fundamental component of the compound's developmental and regulatory dossier.

The Primary Analytical Approach: Reversed-Phase HPLC

For a non-volatile, UV-active molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis.[6] Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities.[7][8]

Rationale for Method Parameter Selection

The development of a successful HPLC method is built on a logical selection of each parameter, designed to achieve optimal separation and peak shape.

  • Column: A C18 stationary phase is the workhorse for RP-HPLC. Its hydrophobic alkyl chains provide excellent retention for the aromatic ring of the analyte, allowing for effective separation based on polarity differences between the analyte and its potential impurities.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile or methanol) is employed. The acidic modifier (e.g., formic acid or phosphoric acid) is crucial for controlling the ionization state of the basic aniline group. By maintaining a low pH, the amine is protonated, which prevents peak tailing and results in sharp, symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is essential for a purity method. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[5]

  • Detection: The aromatic ring in this compound contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it provides spectral data across a range, which is invaluable for assessing peak purity and identifying potential co-elutions.[9]

Proposed HPLC Method Parameters

The following table outlines a robust starting point for an HPLC method for analyzing this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B over 1 min, equilibrate for 6 min
Flow Rate 1.0 mL/min
Detection UV (PDA) at 240 nm
Injection Volume 5 µL
Column Temperature 35 °C

Method Validation: A Self-Validating System

A method is not reliable until it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical method validation.[7][10][11]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_report Finalization P1 Develop Method Protocol P2 Prepare Standards & Samples P1->P2 Define Criteria V1 Specificity (Forced Degradation) P2->V1 Stress Samples V2 Linearity & Range P2->V2 Serial Dilutions V3 Accuracy (% Recovery) P2->V3 Spiked Samples V4 Precision (Repeatability & Intermediate) P2->V4 Multiple Injections R1 Analyze Data V5 LOD & LOQ V6 Robustness R2 Generate Validation Report R1->R2 Summarize Findings

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most rigorous way to demonstrate this is through forced degradation (or stress testing).[8][12] This involves subjecting the this compound sample to harsh conditions to intentionally generate degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.

  • Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 48 hours.

The goal is to achieve 5-20% degradation of the main peak. The developed HPLC method must demonstrate that all degradation peaks are baseline-resolved from the main this compound peak. PDA analysis should confirm peak purity, ensuring no degradants are co-eluting.

Expected Outcome:

  • Acid/Base Stress: Potential cleavage of the ether linkage to form 4-aminophenol.

  • Oxidative Stress: Formation of colored impurities (e.g., N-oxides, quinone-imines) characteristic of aniline degradation.

  • Thermal/Photolytic Stress: A variety of minor degradation products may form.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response (peak area). This is typically assessed over a range of 80% to 120% of the target assay concentration.

Illustrative Data:

Concentration (µg/mL)Peak Area (mAU*s)
80481,500
90542,300
100601,800
110663,100
120722,900

A plot of peak area versus concentration should yield a linear regression with a correlation coefficient (R²) of >0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

Illustrative Data:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%

The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of multiple samples (n=6) of the same homogenous batch on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument.

Illustrative Data (Repeatability):

InjectionPeak Area (mAU*s)
1601,850
2602,500
3601,300
4603,100
5602,200
6601,950
Mean 602,150
%RSD 0.12%

The acceptance criterion for the Relative Standard Deviation (%RSD) is typically ≤2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

These are often determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Parameters to Vary:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.1 units)

The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits during these variations.

Comparison with Alternative Analytical Methods

While HPLC is the recommended method, it is instructive to compare its performance with other viable techniques.

Tech_Comparison cluster_main Purity Analysis of this compound cluster_pros_hplc cluster_cons_hplc cluster_pros_gc cluster_cons_gc cluster_pros_ce cluster_cons_ce A HPLC-UV HP1 High Resolution No Derivatization Robust & Reproducible A->HP1 HC1 Higher Solvent Cost Longer Run Times vs GC A->HC1 B GC-MS GP1 High Sensitivity (MS) Faster Analysis Lower Solvent Cost B->GP1 GC1 Requires Derivatization Not for Thermally Labile Compounds B->GC1 C Capillary Electrophoresis (CE) CP1 High Efficiency Minimal Sample/Solvent Good for Charged Species C->CP1 CC1 Lower Sensitivity (UV) Less Robust for QC Reproducibility Challenges C->CC1

Caption: Key decision factors for selecting an analytical method.

Method Performance Comparison
ParameterHPLC-UV (Recommended) Gas Chromatography-Mass Spec (GC-MS) Capillary Electrophoresis (CE-UV)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.Migration based on charge-to-size ratio in an electric field.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[13]Requires volatile and thermally stable compounds. Derivatization is often necessary for polar anilines.[14][15]Excellent for charged species.[11]
Sample Preparation Simple dissolution in mobile phase.Complex; requires derivatization to increase volatility.[15]Simple dissolution in buffer.
Resolution Excellent resolving power with modern columns.Very high, especially with capillary columns.Extremely high separation efficiency.[16]
Sensitivity Good (ng level).Very high with MS detection (pg-fg level).[6]Moderate to low with UV detection; can be less sensitive than HPLC.[17][18]
Robustness High; considered the industry standard for QC.Moderate; derivatization can introduce variability.Moderate; susceptible to matrix effects and capillary surface changes.
Cost & Speed Higher operational cost (solvents); typical run time 15-30 min.[19]Lower operational cost (gases); faster run times (<15 min).[19]Very low operational cost; very fast separations (<10 min).[12]
Comparative Conclusion

For the routine purity analysis and stability testing of this compound, RP-HPLC is unequivocally the most suitable method. It provides the optimal balance of resolution, sensitivity, robustness, and ease of use without the need for complex sample preparation like derivatization, which is a significant drawback for GC analysis of this compound.[14] While CE offers impressive separation efficiency, its lower sensitivity with standard UV detection and potential for robustness issues make it less ideal for a routine quality control environment compared to the well-established HPLC methodology.[17]

Conclusion

The validation of an analytical method for a key pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that forms the bedrock of quality assurance. This guide has detailed a robust, stability-indicating RP-HPLC method and outlined the critical validation parameters as mandated by ICH guidelines. By systematically proving specificity, linearity, accuracy, precision, and robustness, we establish a self-validating system that ensures the data generated is reliable and trustworthy. While alternative techniques like GC-MS and CE have specific strengths, HPLC remains the superior choice for this application, offering a pragmatic and scientifically sound solution for drug development professionals.

References

  • Agilent Technologies. (2011). Aniline purity. Application Note. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Ciurczak, E. W., & D'Avignon, D. A. (1995). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(12), 1-13.
  • JECFA. (2004). Aliphatic and Aromatic Ethers. INCHEM. Available at: [Link]

  • Arora, P. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 2(3), 175-181.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • Sun, Y., et al. (2009). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection.
  • Niessen, W. M. A. (1995). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection.
  • Phenomenex. (2025). HPLC vs. GC: What Sets These Methods Apart. Available at: [Link]

  • Arora, P. (2011). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 2, 171.
  • Dasgupta, A., et al. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 32(11), 1209-1213.
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • Chromatography Today. (2018). Advantages and Disadvantages of Capillary Electrophoresis. Available at: [Link]

  • ResearchGate. (2010). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. Available at: [Link]

  • Li, Y. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • NCERT. (n.d.). Amines. Available at: [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial Degradation of Aromatic Compounds. Frontiers in microbiology, 5, 492.

Sources

A Comparative Analysis of 4-(Cyclopropylmethoxy)aniline and Other Aniline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, aniline derivatives serve as foundational scaffolds for a vast array of functional molecules. Their utility is largely dictated by the nature of the substituents on the aromatic ring, which modulate their physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 4-(Cyclopropylmethoxy)aniline against three other key aniline derivatives: 4-ethoxyaniline, 4-isopropoxyaniline, and 4-benzyloxyaniline. Through an examination of their synthesis, core properties, and functional applications, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed compound selection and rational design.

Introduction: The Significance of Alkoxy-Substituted Anilines

Aniline and its derivatives are indispensable building blocks in organic synthesis. The introduction of an alkoxy group at the para-position of the aniline ring significantly influences the molecule's electronic and steric properties. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance (+M effect), activating it towards electrophilic substitution, primarily at the ortho positions relative to the amino group. Simultaneously, the inductive effect (-I) of the electronegative oxygen atom withdraws electron density. The interplay of these effects, along with the steric bulk of the alkyl or aryl group, fine-tunes the reactivity and biological interactions of the molecule.

This guide focuses on a comparative evaluation of four such derivatives, with a particular emphasis on understanding the unique contributions of the cyclopropylmethoxy group in this compound.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a molecule are paramount in determining its suitability for a specific application, particularly in drug discovery where factors like solubility and lipophilicity govern pharmacokinetic profiles. The table below summarizes key physicochemical parameters for this compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPpKaAqueous Solubility
This compound C₁₀H₁₃NO163.222.0576[1]5.21 (Predicted)[2]Not readily available
4-Ethoxyaniline C₈H₁₁NO137.181.24[3][4]5.2 (at 28°C)[5]Slightly soluble[4][6][7]; 20 g/L (20 °C)[8]
4-Isopropoxyaniline C₉H₁₃NO151.212.3 (Predicted)[9]6.15 (Predicted)[10]Soluble in organic solvents[10]
4-Benzyloxyaniline C₁₃H₁₃NO199.253.1 (Predicted)[11]Not readily availableSlightly soluble in water[11]

Expert Insights: The cyclopropyl group in this compound introduces a degree of conformational rigidity and a higher lipophilicity (LogP of 2.0576) compared to the smaller ethoxy group in 4-ethoxyaniline (LogP of 1.24)[1][3][4]. This increased lipophilicity can enhance membrane permeability, a desirable trait in drug candidates. The predicted pKa of this compound is in a similar range to that of 4-ethoxyaniline, suggesting that the basicity of the aniline nitrogen is not dramatically altered by the cyclopropyl moiety. The larger and more lipophilic benzyloxy group in 4-benzyloxyaniline results in a significantly higher predicted LogP, which may impact its aqueous solubility and pharmacokinetic profile.

Synthesis Strategies: A Comparative Overview

The synthesis of these p-alkoxy anilines typically proceeds via two main strategies: Williamson ether synthesis starting from 4-aminophenol or by reduction of the corresponding p-alkoxy nitrobenzene. The choice of method often depends on the availability and cost of the starting materials and the desired scale of the reaction.

Williamson Ether Synthesis: A Common Pathway

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the deprotonation of an alcohol (in this case, 4-aminophenol) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[12]

Conceptual Workflow for Williamson Ether Synthesis:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) A 4-Aminophenol C 4-Aminophenoxide A->C Deprotonation B Base (e.g., NaH, K2CO3) D Alkyl Halide (R-X) e.g., Cyclopropylmethyl bromide E p-Alkoxy Aniline C->E SN2 Attack

Caption: General workflow for Williamson ether synthesis of p-alkoxy anilines.

Detailed Protocol for the Synthesis of 4-Isopropoxyaniline: [10]

  • Dissolution: Dissolve 4-aminophenol in a suitable polar aprotic solvent such as DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Deprotonation: Add a base, such as potassium carbonate, portion-wise to the solution at room temperature.

  • Alkylation: Slowly add 2-bromopropane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to yield 4-isopropoxyaniline.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the S_N2 reaction by solvating the cation of the base, leaving the alkoxide anion more nucleophilic.[13] Potassium carbonate is a commonly used base as it is inexpensive and effective, though stronger bases like sodium hydride can be used for less reactive alkyl halides. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reduction of Nitroaromatics

An alternative route involves the synthesis of the p-alkoxy nitrobenzene followed by reduction of the nitro group to an amine. This is particularly useful when the corresponding p-alkoxy nitrobenzene is commercially available or easily synthesized.

Conceptual Workflow for Nitroaromatic Reduction:

G cluster_0 Step 1: Ether Synthesis (if needed) cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol C p-Alkoxy Nitrobenzene A->C Williamson Ether Synthesis B Alkyl Halide (R-X) D Reducing Agent (e.g., H2/Pd, Sn/HCl) E p-Alkoxy Aniline C->E Reduction

Caption: General workflow for the synthesis of p-alkoxy anilines via nitroaromatic reduction.

Detailed Protocol for the Synthesis of 4-Benzyloxyaniline Hydrochloride: [14]

  • Benzyloxy Reaction: React 4-nitrophenol with benzyl chloride in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent system (e.g., water/ethanol) to form 4-benzyloxy nitrobenzene.

  • Reduction: Reduce the 4-benzyloxy nitrobenzene using a reducing agent such as sodium sulfide in an aqueous ethanol solution.

  • Salification: Treat the resulting 4-benzyloxyaniline with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The hydrochloride salt can be purified by recrystallization.[15]

Expert Insights on Synthesis: The Williamson ether synthesis is generally a versatile and high-yielding method. However, for large-scale production, the cost and availability of the alkylating agent can be a factor. The nitro reduction route can be advantageous if the starting nitro compound is readily accessible. Catalytic hydrogenation is often preferred for the reduction step as it is a cleaner method compared to metal/acid reductions.

Reactivity and Structure-Activity Relationships

The nature of the alkoxy substituent has a profound impact on the reactivity of the aniline ring and the nitrogen atom, which in turn influences the molecule's biological activity.

Reactivity in Electrophilic Aromatic Substitution

The alkoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is blocked, electrophilic attack will primarily occur at the positions ortho to the amino group. The electron-donating ability of the alkoxy group enhances the nucleophilicity of the aromatic ring. The steric bulk of the alkoxy group can also influence the regioselectivity of the reaction. For instance, the larger benzyloxy group may sterically hinder the approach of bulky electrophiles to a greater extent than the smaller ethoxy or cyclopropylmethoxy groups.

Structure-Activity Relationships in Medicinal Chemistry

Alkoxy-substituted anilines are prevalent scaffolds in drug discovery, particularly in the development of kinase inhibitors.[16][17][18] The aniline nitrogen and the aromatic ring often form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

The Role of the Alkoxy Group:

  • Potency and Selectivity: The size, shape, and lipophilicity of the alkoxy group can significantly impact the potency and selectivity of the inhibitor. The cyclopropyl group in this compound is of particular interest as cyclopropyl rings are known to improve metabolic stability and can provide favorable interactions with protein targets.[19]

  • Solubility and Pharmacokinetics: The alkoxy group influences the overall physicochemical properties of the molecule, affecting its solubility, permeability, and metabolic fate. For example, the introduction of a basic side chain at the 7-position of 4-anilinoquinazolines, a class of kinase inhibitors, has been shown to markedly improve aqueous solubility.[18]

Hypothesized Signaling Pathway Interaction:

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism A Growth Factor B Receptor Tyrosine Kinase A->B Binding C Downstream Signaling Proteins B->C Phosphorylation E Aniline Derivative (e.g., this compound-based inhibitor) B->E Competitive Binding to ATP Pocket D Cell Proliferation, Survival C->D Signal Transduction

Caption: Hypothesized mechanism of action for an aniline derivative as a kinase inhibitor.

Conclusion and Future Outlook

This comparative guide has highlighted the key differences and similarities between this compound and its ethoxy, isopropoxy, and benzyloxy analogues. The choice of the alkoxy substituent significantly impacts the physicochemical properties, synthetic accessibility, and potential biological activity of the resulting aniline derivative.

This compound emerges as a particularly interesting candidate for further investigation in drug discovery and materials science. The presence of the cyclopropylmethoxy group offers a unique combination of increased lipophilicity and conformational rigidity, which may translate into improved potency, selectivity, and metabolic stability in biological systems.

Future research should focus on direct, head-to-head comparisons of these aniline derivatives in relevant biological assays and material science applications to experimentally validate the hypothesized advantages of the cyclopropylmethoxy substituent. Detailed pharmacokinetic and metabolic studies will also be crucial in advancing our understanding of the potential of this compound as a valuable building block in the development of next-generation therapeutics and functional materials.

References

  • 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Ethoxyaniline - SIELC Technologies. (2018, February 16). Retrieved January 17, 2026, from [Link]

  • 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-benzyloxyaniline - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. (2000, December 18). Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-(Benzyloxy)aniline hydrochloride, 98% 51388-20-6 | Otto Chemie Pvt Ltd | India. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Williamson ether synthesis (video) | Khan Academy. (n.d.). Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Isopropoxyaniline - ChemBK. (2024, April 9). Retrieved January 17, 2026, from [Link]

  • 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 17, 2026, from [Link]

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents. (n.d.).
  • Showing Compound Aniline (FDB003571) - FooDB. (2010, April 8). Retrieved January 17, 2026, from [Link]

  • p-Phenetidine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed. (2000, November 6). Retrieved January 17, 2026, from [Link]

  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed. (2000, July 15). Retrieved January 17, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. - Centre for Medicines Discovery. (2020, January 7). Retrieved January 17, 2026, from [Link]

  • 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 17, 2026, from [Link]

  • Electrophile affinity: a reactivity measure for aromatic substitution - PubMed. (2009, October 21). Retrieved January 17, 2026, from [Link]

  • Benzenamine, 4-ethoxy- - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to compare reactivity towards electrophilic aromatic substitution reactions - YouTube. (2021, January 9). Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(Cyclopropylmethoxy)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets have cemented its importance in drug discovery. Within this broad class of compounds, 4-(Cyclopropylmethoxy)aniline has emerged as a particularly interesting backbone, primarily due to the unique physicochemical properties imparted by the cyclopropylmethoxy group. This guide provides an in-depth, objective comparison of the biological activities of this compound and its structural analogs, with a focus on two key areas of therapeutic potential: phosphodiesterase 4 (PDE4) inhibition and anticancer activity. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the chemical space of these promising molecules.

Phosphodiesterase 4 (PDE4) Inhibition: A Primary Mechanism of Action

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[2] This mechanism has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]

The cyclopropylmethoxy moiety present in this compound is a recognized pharmacophore in potent PDE4 inhibitors.[2] Notably, the approved PDE4 inhibitor roflumilast features a cyclopropylmethoxy group that plays a crucial role in its high affinity and efficacy.[3] This group is understood to interact favorably with hydrophobic pockets within the active site of the PDE4 enzyme.[3]

Comparative PDE4 Inhibitory Activity of this compound Analogs

While direct, head-to-head comparative studies of a broad series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on related PDE4 inhibitors. The following table summarizes the PDE4 inhibitory activity of various compounds, highlighting the importance of the catechol-ether function and substitutions on the aniline ring.

Compound/AnalogStructureTarget/AssayIC50Key Structural Features & InsightsReference
Roflumilast 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamidePDE4B/PDE4D0.84 nM / 0.68 nMContains a cyclopropylmethoxy group. The difluoromethoxy and dichloropyridinyl moieties are also critical for high potency.[3]
LASSBio-448 N-(2-(benzo[d][4][5]dioxol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamidePDE4A/PDE4B/PDE4C/PDE4D0.7 µM / 1.4 µM / 1.1 µM / 4.7 µMA benzodioxole-based derivative that inhibits all four PDE4 isoforms.[3]
Rolipram Analog (S)-11 (S)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-onePDE4Nanomolar rangeThe (S)-enantiomer is a more potent inhibitor than the (R)-enantiomer, highlighting stereoselectivity.[4]
Pyridazinone Analog N-substituted 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-onePDE4pIC50 = 7.6-8.4N-substitution is beneficial for PDE4 inhibition and selectivity.[6]

Causality Behind Experimental Choices: The selection of these analogs for comparison is based on the presence of key structural motifs found in known PDE4 inhibitors, such as the catechol ether-like moiety (mimicked by the cyclopropylmethoxy-aniline core) and various substitutions that probe the steric and electronic requirements of the PDE4 active site. The use of different PDE4 isoforms in assays is crucial as isoform selectivity can impact the therapeutic window and side-effect profile of a drug candidate.[7]

Signaling Pathway of PDE4 Inhibition

The mechanism of action of PDE4 inhibitors is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates this pathway.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Inactive PKA cAMP->PKA AMP AMP PDE4->AMP Degradation Active_PKA Active PKA PKA->Active_PKA Activation Inflammation Inflammatory Response Active_PKA->Inflammation Inhibition Inhibitor This compound Analog (Inhibitor) Inhibitor->PDE4 Inhibition

Simplified PDE4 signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PDE4 using a fluorescence polarization (FP) assay.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (e.g., this compound and its analogs) and a known PDE4 inhibitor (e.g., roflumilast) as a positive control in an appropriate assay buffer.

    • Dilute the recombinant human PDE4 enzyme (e.g., PDE4B1) to the desired concentration in the assay buffer.

    • Prepare the fluorescein-labeled cAMP (cAMP-FAM) substrate solution.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted test compounds or controls to the respective wells.

    • Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding a binding agent that specifically binds to the unhydrolyzed cAMP-FAM, leading to a change in fluorescence polarization.

  • Data Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Anticancer Activity: A Secondary but Significant Potential

The aniline scaffold is also a prevalent feature in a multitude of anticancer agents, including kinase inhibitors.[8][9] The electronic properties and substitution patterns on the aniline ring can be fine-tuned to achieve selective cytotoxicity against various cancer cell lines. While the primary focus for this compound analogs has been on their anti-inflammatory properties, their potential as anticancer agents warrants investigation.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activity of various aniline derivatives against different human cancer cell lines. This data provides a basis for understanding the structural features that contribute to anticancer potency.

Compound/AnalogStructureCancer Cell LineIC50 (µM)Key Structural Features & InsightsReference
4-Anilinoquinolinylchalcone derivative (4d) (E)-3-{4-{[4-(benzyloxy)-3-chlorophenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.18The presence of a chloro substituent on the aniline ring enhances cytotoxicity.[10]
4-Anilinoquinolinylchalcone derivative (4a) (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.11Demonstrates high potency against breast cancer cells.[10]
4-alkoxy-2-arylquinoline (14m) 2-(4-chlorophenyl)-6,7-dimethoxy-4-(propyloxy)quinolineNCI-60 PanelGI50 MG-MID 1.26The propyl linker at the 4-position and the p-chlorophenyl group at the 2-position contribute to potent anticancer activity.[11][12]
9-butoxy-1,5-dichloroanthracene (5h) 9-butoxy-1,5-dichloroanthraceneC6 (Rat Glioma)0.02The butoxy group at the 9-position confers high cytotoxicity.[13]
4-anilinoquinazoline derivative (33) 2-butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehydeA431 (Skin)3The iodo-substituted aniline and the imidazole-containing side chain are important for activity.[8]

Causality Behind Experimental Choices: The selection of cancer cell lines for cytotoxicity screening is often based on the prevalence and unmet medical need of the corresponding cancer types. The use of a panel of cell lines, such as the NCI-60, provides a broader understanding of a compound's spectrum of activity and potential mechanisms of action. The MTT assay is a standard, reliable, and high-throughput method for assessing cell viability, making it a common choice for initial cytotoxicity screening.

Proposed Mechanism of Anticancer Action

While the precise mechanisms of action for many aniline-based anticancer agents are diverse and often target-specific, a common pathway involves the induction of apoptosis (programmed cell death). This can be triggered by various upstream events, including the inhibition of key survival kinases, the generation of reactive oxygen species (ROS), and the disruption of cellular processes like ATP production.

Anticancer_Mechanism Compound This compound Analog Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/Interaction ROS Increased ROS Target->ROS Mitochondria Mitochondrial Dysfunction Target->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Proposed apoptotic pathway induced by cytotoxic aniline derivatives.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of this compound and its analogs typically involves standard organic chemistry transformations. A common route to the parent compound is through the nucleophilic aromatic substitution of a suitable precursor, such as 4-nitrophenol, with cyclopropylmethyl bromide, followed by the reduction of the nitro group to an amine.

Synthesis_Workflow Start 4-Nitrophenol Intermediate1 4-(Cyclopropylmethoxy)-1-nitrobenzene Start->Intermediate1 Cyclopropylmethyl bromide, Base Product This compound Intermediate1->Product Reduction (e.g., H2, Pd/C)

General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Summary:

  • For PDE4 Inhibition: The presence of a small, lipophilic alkoxy group, such as cyclopropylmethoxy or cyclopentyloxy, at the 3-position of a catechol-like core is crucial for high-affinity binding to the hydrophobic pockets of the PDE4 active site.[3][4] Substitutions on the aniline ring or its bioisosteres significantly impact potency and selectivity.

  • For Anticancer Activity: The nature and position of substituents on both the aniline and the adjacent aromatic rings are critical determinants of cytotoxicity. Electron-withdrawing groups, such as halogens, on the aniline ring can enhance anticancer activity in some scaffolds.[10] The overall lipophilicity and steric profile of the molecule also play a significant role in its ability to interact with intracellular targets and exhibit cytotoxic effects.[5][13]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential as both anti-inflammatory and anticancer agents. The cyclopropylmethoxy group is a key determinant of their potent PDE4 inhibitory activity, a mechanism with broad therapeutic implications for inflammatory diseases. Furthermore, the aniline scaffold provides a versatile platform for the development of cytotoxic agents, with structure-activity relationships suggesting that careful modulation of substituents can lead to highly potent and selective anticancer compounds.

Future research in this area should focus on the synthesis and systematic evaluation of a diverse library of this compound analogs. Direct comparative studies are needed to elucidate more precise structure-activity relationships for both PDE4 inhibition and anticancer activity. Investigating isoform selectivity for PDE4 and identifying the specific molecular targets in cancer cells will be crucial for advancing these compounds towards clinical development. The insights and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting chemical space.

References

  • H. J. G. G. H. M. van Mierlo, et al. (2001). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. Chemical & Pharmaceutical Bulletin, 49(8), 1009-1017. [Link]

  • G. R. P. Rossi, et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5466. [Link]

  • M. F. El-Badawi, et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • M. Van der Mey, et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522. [Link]

  • ResearchGate (2023). PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. ResearchGate. [Link]

  • A. J. Robichaud, et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3236-3240. [Link]

  • Y.-C. Chen, et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • T. Wang, et al. (2014). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 457(1), 73-83. [Link]

  • V. Chandregowda, et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. [Link]

  • H. Wang, et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 56, 1-11. [Link]

  • A. K. El-Ansary, et al. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives. Medicinal Chemistry Research, 21(10), 3327-3335. [Link]

  • Y.-C. Chen, et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ResearchGate. [Link]

  • ResearchGate (2023). Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025). ResearchGate. [Link]

  • A. Carullo, et al. (2023). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 25(1), 8052. [Link]

  • S. Singh, et al. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. PLoS ONE, 8(12), e82360. [Link]

  • M. F. El-Badawi, et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • M. S. C. de A. Lima, et al. (2011). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE, 6(12), e28341. [Link]

  • C. Dal Piaz, et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4964. [Link]

  • J. B. Hester, et al. (1999). Benzofuran based PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 7(6), 1131-1139. [Link]

  • D. W. P. Hay, et al. (1995). Association of the anti-inflammatory activity of phosphodiesterase 4 (PDE4) inhibitors with either inhibition of PDE4 catalytic activity or competition for [3H]rolipram binding. Journal of Pharmacology and Experimental Therapeutics, 275(1), 350-357. [Link]

  • H.-S. Huang, et al. (2002). Synthesis and Cytotoxicity of 9-alkoxy-1,5-dichloroanthracene Derivatives in Murine and Human Cultured Tumor Cells. Archiv der Pharmazie, 335(1), 33-38. [Link]

  • ResearchGate (2005). Recent Advances in PDE4 Inhibitors as Immunoregulators and Anti- Inflammatory Drugs. ResearchGate. [Link]

  • S.-B. Lee, et al. (2005). Synthesis and in vitro cytotoxicity of novel hydrophilic chiral 2-alkoxy-1,4-butanediamine platinum (II) complexes. Bioorganic & Medicinal Chemistry Letters, 15(22), 4936-4943. [Link]

  • Y.-T. Kim, et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331-333. [Link]

  • Science.gov (n.d.). lines ic50 values: Topics by Science.gov. Science.gov. [Link]

Sources

A Spectroscopic Journey: Tracing the Synthesis of 4-(Cyclopropylmethoxy)aniline from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the structural integrity of a molecule is paramount. For novel compounds like 4-(Cyclopropylmethoxy)aniline, a versatile building block, confirming its successful synthesis and purity is a critical step that relies on a robust analytical workflow. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, offering researchers a clear roadmap to distinguish starting materials, intermediates, and the final product. We will delve into the characteristic spectral signatures revealed by Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between molecular transformations and their spectroscopic outputs.

The Synthetic Pathway: From Phenol to Aniline

The synthesis of this compound is a multi-step process that involves key functional group transformations. A common and logical synthetic route begins with 4-nitrophenol, proceeds through a Williamson ether synthesis to introduce the cyclopropylmethoxy group, and culminates in the reduction of the nitro group to the target aniline. Each step imparts distinct changes to the molecule's structure, which are unequivocally captured by spectroscopic analysis.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol 1-(Cyclopropylmethoxy)-4-nitrobenzene 1-(Cyclopropylmethoxy)-4-nitrobenzene 4-Nitrophenol->1-(Cyclopropylmethoxy)-4-nitrobenzene Cyclopropylmethyl bromide, K2CO3, Acetone This compound This compound 1-(Cyclopropylmethoxy)-4-nitrobenzene->this compound H2, Pd/C, Ethanol Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol->1-(Cyclopropylmethoxy)-4-nitrobenzene Precursor for Bromide

Caption: Synthetic route for this compound.

Spectroscopic Characterization of Reactants and Products

Precursor 1: 4-Nitrophenol

This starting material is a simple aromatic ring substituted with two functional groups that produce strong, easily identifiable spectroscopic signals.

  • FTIR Analysis: The spectrum is dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic hydroxyl group.[1] Two other powerful signals are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[1]

  • ¹H NMR Analysis: Due to the symmetry of the molecule, the aromatic region shows two doublets, representing the two pairs of equivalent protons. The protons ortho to the electron-withdrawing nitro group are deshielded and appear further downfield (around 8.1-8.2 ppm), while the protons ortho to the electron-donating hydroxyl group are more shielded and appear upfield (around 6.9-7.0 ppm). The phenolic proton signal is a broad singlet, and its position can vary depending on the solvent and concentration.

  • ¹³C NMR Analysis: The carbon bearing the nitro group is significantly deshielded, appearing around 141-143 ppm, while the carbon attached to the hydroxyl group is found further upfield, around 161-164 ppm. The other aromatic carbons give signals in the typical 115-126 ppm range.[2][3]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z = 139. Fragmentation typically involves the loss of the nitro group (NO₂, 46 Da) and a subsequent loss of carbon monoxide (CO, 28 Da).

Precursor 2: Cyclopropylmethanol

This small alcohol provides the key cyclopropylmethoxy moiety. Its spectrum is simple and distinct from the aromatic compounds in the reaction sequence.

  • FTIR Analysis: The most prominent feature is a strong, broad band for the O-H stretch, typically between 3200-3400 cm⁻¹.[4] The C-H stretching vibrations of the cyclopropyl and methylene groups appear just below 3000 cm⁻¹. A characteristic C-O stretching vibration is also visible around 1030 cm⁻¹.[4]

  • ¹H NMR Analysis: The spectrum is characterized by upfield signals. The two methylene protons (-CH₂-) adjacent to the oxygen appear as a doublet around 3.5 ppm. The single proton on the cyclopropyl ring attached to the CH₂OH group appears as a multiplet around 1.1 ppm. The remaining four protons of the cyclopropyl ring appear as two distinct multiplets in the highly shielded region of 0.2-0.6 ppm.[5]

  • ¹³C NMR Analysis: The spectrum is very simple, showing a signal for the hydroxymethyl carbon (-CH₂OH) around 68 ppm, the tertiary cyclopropyl carbon (CH) around 14 ppm, and the two equivalent methylene carbons of the cyclopropyl ring (-CH₂-) around 3-4 ppm.

  • Mass Spectrometry (MS): The molecular ion peak is at m/z = 72. Common fragmentation includes the loss of a hydrogen atom, water, or the entire hydroxymethyl group.

Intermediate: 1-(Cyclopropylmethoxy)-4-nitrobenzene

This molecule represents the successful combination of the two precursors. Its spectrum should contain features from both, with notable changes resulting from the formation of the ether linkage.

  • FTIR Analysis: The most significant change from 4-nitrophenol is the complete disappearance of the broad O-H stretch. The strong NO₂ stretches remain (approx. 1520 and 1340 cm⁻¹). New signals for the cyclopropyl and methylene C-H stretches will be present just below 3000 cm⁻¹, and a prominent C-O-C (ether) stretching band will appear around 1250 cm⁻¹.

  • ¹H NMR Analysis: The aromatic region will still show two doublets, similar to 4-nitrophenol, but both will be shifted slightly due to the replacement of the -OH group with the -OCH₂- group. The key new signals are a doublet around 3.9 ppm for the two ether methylene protons (-OCH₂-) and the characteristic upfield multiplets for the cyclopropyl protons (approx. 0.4-1.3 ppm).

  • ¹³C NMR Analysis: The aromatic carbon attached to the ether oxygen will be found around 163 ppm. The carbon attached to the nitro group remains downfield around 141 ppm. The new signals corresponding to the cyclopropylmethoxy group will appear: the methylene carbon (-OCH₂-) around 72 ppm, the tertiary cyclopropyl carbon around 11 ppm, and the cyclopropyl methylene carbons around 3-4 ppm.

  • Mass Spectrometry (MS): The molecular ion peak will be at m/z = 193. Fragmentation will likely involve the loss of the NO₂ group (46 Da) or cleavage of the ether bond to give fragments corresponding to the cyclopropylmethyl cation (m/z = 55) and the nitrophenoxy radical.

Final Product: this compound

The final reduction step causes the most dramatic changes in the spectroscopic data, providing clear evidence of a successful reaction.

  • FTIR Analysis: The defining change is the disappearance of the strong NO₂ stretching bands and the appearance of two characteristic N-H stretching bands for the primary amine group (-NH₂) in the 3300-3500 cm⁻¹ region.[6] An N-H bending vibration (scissoring) will also be visible around 1620 cm⁻¹.[6]

  • ¹H NMR Analysis: The reduction of the nitro group to an amine group causes a significant upfield (shielding) shift of the aromatic protons. The two doublets will now appear in the 6.6-6.8 ppm range. A broad singlet for the two amine protons (-NH₂) will appear, typically between 3.5-4.0 ppm, though its position is solvent-dependent. The signals for the cyclopropylmethoxy group remain largely unchanged (doublet at ~3.8 ppm and upfield multiplets at 0.3-1.2 ppm).

  • ¹³C NMR Analysis: The aromatic carbon signals shift significantly due to the change from a strongly electron-withdrawing group (-NO₂) to a strongly electron-donating group (-NH₂). The carbon attached to the amine group will now be found around 142 ppm, while the carbon attached to the ether oxygen will be around 152 ppm. The other aromatic carbons will also shift accordingly. The cyclopropylmethoxy carbon signals will be relatively unaffected.

  • Mass Spectrometry (MS): The molecular ion peak will be observed at m/z = 163. Fragmentation patterns would likely involve the loss of the entire cyclopropylmethoxy group or cleavage within the side chain.

Comparative Data Summary

CompoundKey FTIR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
4-Nitrophenol 3200-3600 (O-H), 1520 & 1340 (NO₂)[1]8.1-8.2 (d, 2H), 6.9-7.0 (d, 2H)~162 (C-OH), ~142 (C-NO₂)[2]139
Cyclopropylmethanol 3200-3400 (O-H), ~1030 (C-O)[4]3.5 (d, 2H), 1.1 (m, 1H), 0.2-0.6 (m, 4H)[5]~68 (-CH₂OH), ~14 (CH), ~3 (-CH₂)72
1-(Cyclopropylmethoxy)-4-nitrobenzene 1520 & 1340 (NO₂), ~1250 (C-O-C)8.2 (d, 2H), 7.0 (d, 2H), 3.9 (d, 2H)~163 (C-O), ~141 (C-NO₂), ~72 (-OCH₂-)193
This compound 3300-3500 (N-H), ~1620 (N-H bend)[6]6.6-6.8 (m, 4H), 3.8 (d, 2H), 3.5-4.0 (br s, 2H)~152 (C-O), ~142 (C-NH₂)163

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed. The methodologies described below represent best practices in a modern analytical laboratory.

Experimental Workflow Diagram

G cluster_prep Preparation Sample Synthesized Compound (Crude or Purified) Prep Sample Preparation Sample->Prep p1 Solid: Place directly on ATR crystal Prep->p1 p2 Liquid: Place drop on ATR crystal Prep->p2 p3 Dissolve ~10-20mg in ~0.6mL deuterated solvent (e.g., CDCl3) Prep->p3 p4 Dissolve in volatile solvent (e.g., MTBE or Ethyl Acetate) Prep->p4 FTIR ATR-FTIR Analysis Data Data Interpretation & Comparison FTIR->Data NMR NMR Analysis NMR->Data MS GC-MS Analysis MS->Data p1->FTIR p2->FTIR p3->NMR p4->MS

Caption: General workflow for spectroscopic analysis.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is ideal for rapid analysis of solid and liquid samples with minimal preparation.[7][8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[9] Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5][10] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition: Place the capped and labeled NMR tube into the spectrometer's autosampler or manually insert it into the magnet. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Spectral Analysis: Acquire the ¹H and ¹³C spectra using standard instrument parameters. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate components of a mixture and determine their molecular weight and fragmentation patterns, which is excellent for confirming the final product's identity and purity.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate, methanol, or methyl tert-butyl ether (MTBE).[11]

  • Instrument Setup: Equip the gas chromatograph with a suitable capillary column (e.g., a nonpolar HP-5MS). Set an appropriate temperature program for the oven to ensure separation of precursors, intermediates, and the final product.[12] A typical program might start at 80°C and ramp up to 280°C.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet using a splitless or split injection mode.[12]

  • Data Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). Analyze the resulting chromatogram to determine the retention time of the main product and any impurities. Examine the mass spectrum of the main peak to confirm its molecular weight and compare its fragmentation pattern to the expected structure.

By systematically applying this suite of spectroscopic techniques, researchers can confidently track the chemical transformations from 4-nitrophenol to this compound, ensuring the final product's identity and purity with a high degree of certainty.

References

  • PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Education. (2023, January 3). Exploring Resonance Raman Scattering with 4-Nitrophenol. American Chemical Society. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • PubMed. (1987, May). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. National Center for Biotechnology Information. [Link]

  • Science of The Total Environment. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • PubChem. 4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • SpectraBase. 4-Nitrophenol. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Western University, Department of Chemistry. NMR SAMPLE PREPARATION. [Link]

  • Journal of Quantitative Spectroscopy and Radiative Transfer. (2025, August 8). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. [Link]

  • RSC Publishing. (2018, November 14). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. Royal Society of Chemistry. [Link]

  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...[Link]

  • The Journal of Physical Chemistry A. Structure, Dynamics, and Spectroscopy of Aniline−(Argon)n Clusters. 1. Experimental Spectra and Interpretation for n = 1−6. American Chemical Society. [Link]

  • ResearchGate. a: FTIR Spectra of Aniline. [Link]

  • PubMed. (1980, May). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. National Center for Biotechnology Information. [Link]

  • PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0007360). [Link]

  • Journal of Chemical Education. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. American Chemical Society. [Link]

  • ResearchGate. (2025, August 6). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Link]

  • PharmaCompass. Cyclopropyl-Methanol. [Link]

  • KNUST, Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • PubChem. Cyclopropanemethanol. National Center for Biotechnology Information. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • University of Puget Sound. Tables For Organic Structure Analysis. [Link]

Sources

A Researcher's Guide to Assessing the In Vitro Metabolic Stability of 4-(Cyclopropylmethoxy)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is paramount. The rate at which a molecule is transformed by metabolic enzymes—its metabolic stability—profoundly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive comparison of two gold-standard in vitro methodologies for assessing the metabolic stability of a novel aniline derivative, 4-(Cyclopropylmethoxy)aniline.

We will delve into the practical and theoretical considerations of employing human liver microsomes versus cryopreserved human hepatocytes. This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning experimental choices, ensuring a robust and self-validating approach to data generation. The U.S. Food and Drug Administration (FDA) emphasizes the importance of early in vitro metabolism studies to identify metabolic pathways and potential drug-drug interactions, making the selection of the appropriate in vitro system a critical decision in any drug development program.[2][3][4]

Choosing the Right Tool: A Comparison of In Vitro Systems

The two most common in vitro systems for evaluating hepatic metabolism are liver microsomes and hepatocytes.[5] Each possesses distinct advantages and limitations, and the choice of system depends on the specific questions being addressed.

FeatureHuman Liver Microsomes (HLM)Cryopreserved Human Hepatocytes
Enzyme Complement Primarily Phase I (e.g., CYPs)Phase I and Phase II enzymes, cofactors, and transporters
Cellular Integrity Subcellular fractions (endoplasmic reticulum)Intact, viable cells
Primary Use Case High-throughput screening for Phase I metabolic stabilityComprehensive metabolic profiling, including Phase II conjugation
Experimental Complexity Relatively simple and cost-effectiveMore complex, requiring cell culture expertise
Predictive Power Good for predicting CYP-mediated clearanceMore physiologically relevant, better for overall hepatic clearance prediction

Human Liver Microsomes (HLM) are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[6] They are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6] This makes them an excellent, cost-effective tool for high-throughput screening to assess a compound's susceptibility to oxidative metabolism.[6]

Cryopreserved Human Hepatocytes , in contrast, are intact liver cells that retain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)), as well as necessary cofactors and drug transporters.[7][8] This cellular complexity provides a more physiologically relevant model for predicting overall hepatic clearance and identifying potential metabolites from both phases of metabolism.[7][9]

Experimental Design: A Tale of Two Protocols

To illustrate the practical differences, we present detailed protocols for assessing the metabolic stability of this compound in both HLM and hepatocytes.

Protocol 1: Human Liver Microsome Stability Assay

This assay will determine the rate of disappearance of this compound due to Phase I metabolism.

Core Principle: The test compound is incubated with HLM in the presence of the essential cofactor NADPH, which is required for CYP enzyme activity.[10][11][12] The reaction is stopped at various time points, and the remaining concentration of the parent compound is quantified by LC-MS/MS.[6][13]

Workflow Diagram:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare this compound stock solution (e.g., 1 mM in DMSO) D Pre-incubate microsomes and This compound A->D B Thaw pooled human liver microsomes on ice B->D C Prepare NADPH regenerating system (e.g., G6P, G6PDH, NADP+) E Initiate reaction by adding NADPH regenerating system C->E D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine % remaining and calculate t1/2 and CLint I->J

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO. The final DMSO concentration in the incubation should be kept below 0.5% to avoid enzyme inhibition.[14]

  • Microsome Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice immediately before use. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation.[6][14]

  • Incubation: In a 96-well plate, combine the diluted microsomes and this compound (final concentration of 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13] A negative control lacking the NADPH system should be included.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (for analytical normalization).[15]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of this compound.[16][17][18]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[13]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II pathways.

Core Principle: this compound is incubated with a suspension of viable hepatocytes.[9] The intact cellular machinery allows for a more complete metabolic profile. As with the HLM assay, the disappearance of the parent compound is monitored over time using LC-MS/MS.[19]

Workflow Diagram:

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, shaking) cluster_analysis Analysis A Thaw cryopreserved hepatocytes B Assess cell viability (e.g., Trypan Blue) A->B C Resuspend viable hepatocytes in pre-warmed incubation medium B->C E Combine hepatocyte suspension and compound working solution C->E D Prepare this compound working solution in medium D->E F Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 120 min) E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge to pellet cell debris G->H I Analyze supernatant by LC-MS/MS H->I J Determine % remaining and calculate t1/2 and CLint I->J

Caption: Workflow for the cryopreserved hepatocyte stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum).

  • Cell Viability and Counting: Determine the cell viability and density using the Trypan Blue exclusion method. Only cell preparations with high viability (>80%) should be used.

  • Cell Suspension: Centrifuge the cell suspension and resuspend the hepatocyte pellet in fresh, pre-warmed incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[19]

  • Incubation: In a suitable plate, add the hepatocyte suspension and the this compound working solution (final concentration 1 µM). The plate is then incubated at 37°C in a humidified incubator, often with gentle shaking to maintain the cells in suspension.[9]

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and immediately quench the metabolic activity with ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing: Centrifuge the samples to pellet the cell debris and precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS for the remaining concentration of the parent compound.

  • Data Analysis: Similar to the HLM assay, calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of this compound.[19]

Interpreting the Data: A Comparative Perspective

The data generated from these two assays will provide different but complementary insights into the metabolic stability of this compound.

ParameterHLM Assay DataHepatocyte Assay DataInterpretation
In Vitro Half-life (t½) Reflects stability against Phase I enzymesReflects stability against both Phase I and Phase II enzymesA significantly shorter t½ in hepatocytes suggests a major role for Phase II metabolism.
Intrinsic Clearance (CLint) Clearance mediated primarily by CYPsOverall hepatic clearanceComparison helps to elucidate the dominant metabolic pathways.

For instance, if this compound is rapidly metabolized in hepatocytes but stable in microsomes, it strongly suggests that the compound is primarily cleared via Phase II conjugation pathways such as glucuronidation or sulfation. The aniline moiety is a known substrate for such reactions. Conversely, rapid clearance in both systems would indicate that Phase I metabolism is a significant route of elimination.

The Role of Cofactors in Elucidating Metabolic Pathways

To further dissect the metabolic pathways, the microsomal and S9 fraction assays can be supplemented with specific cofactors for Phase II enzymes.[15]

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): The addition of UDPGA to liver microsomes (often in the presence of a pore-forming agent like alamethicin to allow access to the enzyme) or S9 fractions enables the assessment of glucuronidation, a major Phase II metabolic pathway.[20][21][22][23]

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate): Supplementing the incubation with PAPS allows for the investigation of sulfation, another critical Phase II conjugation reaction.[24][25][26][27][28]

By comparing the metabolic stability of this compound in the presence and absence of these cofactors, researchers can gain a more definitive understanding of the contribution of each pathway to the overall metabolism of the compound.

Conclusion: A Holistic Approach to In Vitro Metabolic Profiling

The assessment of in vitro metabolic stability is a cornerstone of modern drug discovery. By employing a tiered approach, starting with a cost-effective, high-throughput human liver microsome assay to gauge Phase I lability, and progressing to the more physiologically relevant hepatocyte model, researchers can build a comprehensive metabolic profile of new chemical entities like this compound. This dual-system approach not only provides robust data for ranking and selecting compounds but also offers crucial insights into the specific metabolic pathways involved, ultimately guiding the development of safer and more effective medicines. The early and thorough evaluation of a drug candidate's metabolic properties, as recommended by regulatory agencies, is an indispensable step towards successful clinical translation.[29]

References

  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols.
  • Thermo Fisher Scientific. (n.d.). alamarBlue Assays for Cell Viability.
  • Bio-Rad Antibodies. (n.d.). What is alamarBlue?.
  • National Institutes of Health. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter-assay viability.
  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • National Institutes of Health. (n.d.). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • PubMed. (n.d.). Analytical strategies for identifying drug metabolites.
  • LCGC International. (n.d.). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches.
  • Benchchem. (n.d.). Application Notes and Protocols for PAPS in Drug Metabolism Studies.
  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • YouTube. (2023, February 24). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • National Center for Biotechnology Information. (2018, May 18). Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease.
  • Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse).
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • European Pharmaceutical Review. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
  • Taylor & Francis. (n.d.). NADPH – Knowledge and References.
  • YouTube. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions.
  • Wikipedia. (n.d.). Drug metabolism.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Benchchem. (n.d.). NADPH as a Cofactor for Reductase and Dehydrogenase Enzymes: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (n.d.). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Taylor & Francis. (n.d.). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References.
  • Frontiers. (2022, February 27). Human Sulfotransferase Assays With PAPS Production in situ.
  • PubMed. (n.d.). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.
  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • ACS Publications. (2014, October 14). 3′-Phosphoadenosine 5′-Phosphosulfate Allosterically Regulates Sulfotransferase Turnover | Biochemistry.
  • ResearchGate. (n.d.). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma.
  • PubMed. (n.d.). NADPH Producing Enzymes as Promising Drug Targets for Chagas Disease.
  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide phosphate.
  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass.
  • University of Michigan - Deep Blue Repositories. (n.d.). Development of a Metabolically Innocuous Aniline Isostere Enabled by Photoredox Catalysis.
  • Smolecule. (2016, November 28). Buy this compound | 122828-48-2.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(Cyclopropylmethoxy)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(Cyclopropylmethoxy)aniline is a valuable building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active compounds and functional materials. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of various synthetic routes to this compound, offering insights into the experimental nuances, performance metrics, and scalability of each approach. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs.

Synthetic Strategies: An Overview

Several distinct synthetic strategies can be employed to construct this compound. These routes can be broadly categorized as:

  • Williamson Ether Synthesis followed by Nitro Group Reduction: A classical and robust two-step approach.

  • Direct Williamson Ether Synthesis on 4-Aminophenol: A more direct, one-step etherification.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling approach.

  • Ullmann Condensation: A copper-catalyzed cross-coupling alternative.

  • Reductive Amination of 4-(Cyclopropylmethoxy)benzaldehyde: An approach starting from the corresponding aldehyde.

Each of these routes will be discussed in detail, including their underlying mechanisms, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Williamson Ether Synthesis of 4-Nitrophenol followed by Nitro Group Reduction

This well-established, two-step sequence is a reliable method for the synthesis of this compound. The strategy involves the initial formation of the ether linkage via a Williamson ether synthesis between 4-nitrophenol and a suitable cyclopropylmethyl electrophile, followed by the reduction of the nitro group to the desired aniline.

Reaction Mechanism

The first step is a classic SN2 reaction where the phenoxide, generated by deprotonating 4-nitrophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the cyclopropylmethyl halide or tosylate, displacing the leaving group.[1][2] The electron-withdrawing nitro group at the para-position increases the acidity of the phenolic proton, facilitating the formation of the phenoxide.

The second step involves the reduction of the nitro group. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.[3] Other methods include the use of metals in acidic media (e.g., SnCl2/HCl).[4]

Experimental Protocols

Step 1: Synthesis of 1-(Cyclopropylmethoxy)-4-nitrobenzene

  • To a solution of 4-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the potassium salt of 4-nitrophenol.

  • Add (bromomethyl)cyclopropane (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(cyclopropylmethoxy)-4-nitrobenzene.

Step 2: Synthesis of this compound [5]

  • Dissolve 1-(cyclopropylmethoxy)-4-nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Causality Behind Experimental Choices
  • Solvent: A polar aprotic solvent like DMF or acetone is chosen for the Williamson ether synthesis to dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile too strongly.[2]

  • Base: Potassium carbonate is a commonly used base due to its low cost and sufficient basicity to deprotonate the phenol.

  • Catalyst for Reduction: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups, offering high yields and clean conversions.[6][7]

Route 2: Direct Williamson Ether Synthesis on 4-Aminophenol

This approach is a more atom-economical variation of the Williamson ether synthesis, directly coupling 4-aminophenol with a cyclopropylmethyl electrophile. However, this route can be more challenging due to the presence of the nucleophilic amino group, which can compete with the phenoxide in reacting with the electrophile, leading to N-alkylation as a side product.

Reaction Mechanism

Similar to Route 1, this reaction proceeds via an SN2 mechanism.[8] The key challenge is the chemoselective O-alkylation over N-alkylation. The relative nucleophilicity of the phenoxide and the aniline nitrogen can be influenced by the choice of base and reaction conditions. Using a base that selectively deprotonates the more acidic phenolic hydroxyl group over the aniline nitrogen is crucial.

Experimental Protocol
  • To a solution of 4-aminophenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF), add a carefully chosen base (e.g., potassium carbonate, 1.1 eq.).

  • Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) for a period to allow for selective phenoxide formation.

  • Slowly add (bromomethyl)cyclopropane or cyclopropylmethyl tosylate (1.0 eq.).

  • Monitor the reaction closely by TLC for the formation of the desired product and potential N-alkylated byproducts.

  • Upon completion, perform an aqueous workup, extracting the product into an organic solvent.

  • Purify the crude product using column chromatography to separate the O-alkylated product from any N-alkylated and di-alkylated impurities.

Causality Behind Experimental Choices
  • Stoichiometry of Base: Using a slight excess of a moderate base like K₂CO₃ aims to predominantly deprotonate the more acidic phenol without significantly deprotonating the aniline.

  • Temperature Control: Lower reaction temperatures can favor the thermodynamically more stable O-alkylation product over the kinetically favored N-alkylation in some cases.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] In a hypothetical application to synthesize this compound, one could envision coupling 4-bromo- or 4-iodoanisole with cyclopropylmethanamine, or alternatively, coupling an aryl halide bearing the cyclopropylmethoxy group with an ammonia equivalent. Given the structure of the target molecule, the former approach is more direct. However, a more plausible Buchwald-Hartwig approach would be to couple 4-bromo-1-(cyclopropylmethoxy)benzene with an ammonia surrogate.

Proposed Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[11][12]

Proposed Experimental Protocol
  • To a reaction vessel, add 4-bromo-1-(cyclopropylmethoxy)benzene (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos or SPhos (2-4 mol%).

  • Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Add an ammonia surrogate, such as benzophenone imine, or use ammonia gas directly.

  • Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC or GC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[13]

  • Base: A strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile.[11]

Route 4: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative to the palladium-catalyzed methods.[14] Traditionally, these reactions require harsh conditions, but modern protocols with ligands can be performed under milder conditions.[15][16]

Proposed Reaction Mechanism

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. The resulting intermediate then reductively eliminates to form the C-N bond.[14]

Proposed Experimental Protocol
  • In a reaction vessel, combine 4-bromo-1-(cyclopropylmethoxy)benzene (1.0 eq.), a copper(I) salt such as CuI (10-20 mol%), and a ligand like 1,10-phenanthroline (20-40 mol%).

  • Add a base, for example, potassium carbonate or cesium carbonate (2.0 eq.).

  • Add an ammonia source, such as aqueous ammonia or an ammonia surrogate.

  • Add a high-boiling polar solvent like DMF or NMP.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, perform an aqueous workup, and extract the product.

  • Purify by column chromatography.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Copper(I) salts are the classic catalysts for the Ullmann reaction. The addition of a ligand can improve the solubility and reactivity of the copper species, allowing for lower reaction temperatures.[16]

  • High Temperature: Traditional Ullmann reactions often require high temperatures to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.[14]

Route 5: Reductive Amination of 4-(Cyclopropylmethoxy)benzaldehyde

This route involves the formation of an imine from 4-(cyclopropylmethoxy)benzaldehyde and an amine source, followed by in-situ reduction to the target aniline. This is a versatile method for synthesizing amines.[17][18]

Reaction Mechanism

The reaction proceeds in two stages. First, the aldehyde reacts with an amine source (like ammonia or hydroxylamine followed by reduction) to form an imine or an oxime. This intermediate is then reduced in the same pot by a reducing agent.[19] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they are selective for the reduction of the iminium ion in the presence of the aldehyde.[17]

Experimental Protocol
  • Dissolve 4-(cyclopropylmethoxy)benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloroethane.

  • Add an ammonia source, for example, ammonium acetate or aqueous ammonia.

  • Add a reducing agent, such as sodium cyanoborohydride (1.5 eq.), and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench the reaction carefully with water.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices
  • Reducing Agent: A mild and selective reducing agent is crucial to reduce the imine intermediate without reducing the starting aldehyde. NaBH₃CN is effective under slightly acidic conditions where the iminium ion is formed.[17]

  • One-Pot Procedure: This reaction is often performed as a one-pot synthesis to improve efficiency and avoid the isolation of the potentially unstable imine intermediate.[20]

Head-to-Head Comparison of Synthetic Routes

Parameter Route 1: Williamson Ether Synthesis + Nitro Reduction Route 2: Direct Williamson Ether Synthesis Route 3: Buchwald-Hartwig Amination (Proposed) Route 4: Ullmann Condensation (Proposed) Route 5: Reductive Amination
Starting Materials 4-Nitrophenol, (bromomethyl)cyclopropane4-Aminophenol, (bromomethyl)cyclopropane4-Bromo-1-(cyclopropylmethoxy)benzene, Ammonia source4-Bromo-1-(cyclopropylmethoxy)benzene, Ammonia source4-(Cyclopropylmethoxy)benzaldehyde, Ammonia source
Number of Steps 21111
Typical Yield High (often >80% over two steps)Moderate to Good (can be lowered by side reactions)Good to Excellent (typically high yielding)Moderate to GoodGood to High
Reaction Conditions Moderate (reflux, then rt hydrogenation)Moderate (rt to moderate heating)Moderate to High Temperature, Inert AtmosphereHigh Temperature, Inert AtmosphereMild (room temperature)
Reagents/Catalysts K₂CO₃, Pd/C, H₂K₂CO₃Pd catalyst, Phosphine ligand, Strong baseCu catalyst, Ligand, BaseNaBH₃CN, Acetic acid
Scalability Excellent, well-established industrial processesModerate, potential for byproduct separation challengesGood, but catalyst cost can be a factorModerate, high temperatures can be challenging to scaleGood, mild conditions are favorable for scale-up
Advantages Reliable, high-yielding, well-documented.[6][7]More atom-economical than Route 1.Broad substrate scope, high functional group tolerance.[9][10]Lower catalyst cost compared to palladium.[14]Mild reaction conditions, one-pot procedure.
Disadvantages Two-step process, use of H₂ gas.Potential for N-alkylation side products.Expensive catalyst and ligands, requires inert atmosphere.[13]Harsh reaction conditions (high temp), sometimes lower yields.[14]Use of cyanide-based reducing agents can be a concern.

Visualizing the Synthetic Pathways

Route 1: Williamson Ether Synthesis and Nitro Reduction

G A 4-Nitrophenol B 1-(Cyclopropylmethoxy)-4-nitrobenzene A->B (Bromomethyl)cyclopropane, K2CO3, Acetone, Reflux C This compound B->C H2, Pd/C, Ethanol

Caption: Two-step synthesis via Williamson etherification and subsequent nitro group reduction.

Route 2: Direct Williamson Ether Synthesis

G A 4-Aminophenol B This compound A->B (Bromomethyl)cyclopropane, K2CO3, DMF

Caption: Direct one-step Williamson ether synthesis on 4-aminophenol.

Route 3: Buchwald-Hartwig Amination

G A 4-Bromo-1-(cyclopropylmethoxy)benzene B This compound A->B Ammonia source, Pd2(dba)3, XPhos, NaOtBu, Toluene

Caption: Proposed Buchwald-Hartwig amination pathway.

Route 4: Ullmann Condensation

G A 4-Bromo-1-(cyclopropylmethoxy)benzene B This compound A->B Ammonia source, CuI, 1,10-Phenanthroline, K2CO3, DMF

Caption: Proposed Ullmann condensation pathway.

Route 5: Reductive Amination

G A 4-(Cyclopropylmethoxy)benzaldehyde B This compound A->B Ammonia source, NaBH3CN, MeOH, Acetic Acid

Caption: Reductive amination of the corresponding benzaldehyde.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

  • For large-scale, cost-effective synthesis , the two-step Williamson ether synthesis followed by nitro group reduction (Route 1) is often the preferred method due to its reliability, high yields, and the use of relatively inexpensive reagents.[6][7]

  • For rapid, small-scale synthesis where atom economy is a priority , the direct Williamson ether synthesis (Route 2) can be attractive, provided that the separation of potential byproducts is manageable.

  • When high functional group tolerance and high yields are paramount , and catalyst cost is less of a concern, the Buchwald-Hartwig amination (Route 3) presents a powerful, modern alternative.[9][10]

  • The Ullmann condensation (Route 4) offers a palladium-free cross-coupling option, which can be advantageous in terms of catalyst cost, though it may require more optimization to achieve high yields under milder conditions.[14]

  • The reductive amination (Route 5) is an excellent choice when the corresponding aldehyde is readily available and mild reaction conditions are desired.

Ultimately, the selection of a synthetic route should be based on a thorough evaluation of these factors, and the experimental protocols provided in this guide can serve as a valuable starting point for laboratory investigation.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2336-2343. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 428-432. [Link]

  • Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, 2013, 1-23. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2023). Synthesis of the substituted anilines. [Link]

  • PubMed. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 3(1), 51-58. [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. [Link]

  • Royal Society of Chemistry. (2019). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology, 9(24), 6963-6972. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Royal Society of Chemistry. (2018). Direct vs. indirect pathway for nitrobenzene reduction reaction on a Ni catalyst surface: a density functional study. Physical Chemistry Chemical Physics, 20(31), 20496-20506. [Link]

  • PubMed. (2025). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • Google Patents. (n.d.).
  • Patent 1171421. (2004).
  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1324. [Link]

  • Google Patents. (n.d.). Process for the production of cyclopropylmethyl halides.

Sources

A Comparative Guide to Validating the Structure of 4-(Cyclopropylmethoxy)aniline using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice.[1][2] Among the arsenal of analytical techniques, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides an unparalleled view into the intricate connectivity and spatial relationships of atoms within a molecule. This guide offers an in-depth, objective comparison of key 2D NMR techniques for the structural validation of 4-(Cyclopropylmethoxy)aniline, supported by predictive data and detailed experimental protocols.

The challenge with one-dimensional (1D) NMR is that complex molecules can produce spectra with overlapping signals, making definitive assignments difficult.[3][4][5] 2D NMR elegantly circumvents this by spreading the spectral information across two frequency dimensions, which helps to resolve these overlaps and reveal correlations between different nuclei.[1][3][5] This allows for the precise assignment of proton (¹H) and carbon (¹³C) signals and the mapping of through-bond connectivities, which are essential for validating a synthesized structure.[1]

At a Glance: Comparison of Key 2D NMR Techniques

The selection of a 2D NMR experiment is dictated by the specific structural question at hand. For this compound, a combination of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating dataset for its structural elucidation.

Technique Primary Application Information Yielded for this compound
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) spin-spin couplings.[3][6][7][8]Confirms the connectivity between adjacent protons in the aromatic ring and within the cyclopropylmethoxy group.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9][10][11][12][13]Assigns each proton to its attached carbon, distinguishing between the different CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds (and sometimes four).[12][14][15][16]Connects molecular fragments, linking the cyclopropylmethoxy group to the aniline ring and assigning quaternary carbons.

The Logic of Sequential Analysis: A Workflow for Structural Validation

A systematic approach is crucial for piecing together the molecular puzzle. The data from each 2D NMR experiment provides a layer of evidence that, when combined, leads to an unambiguous structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Structure Assembly 1D_Proton_Carbon 1D ¹H & ¹³C NMR (Initial Assessment) COSY COSY (¹H-¹H Connectivity) 1D_Proton_Carbon->COSY HSQC HSQC (¹H-¹³C Direct Bonds) 1D_Proton_Carbon->HSQC Identify_Spin_Systems Identify Spin Systems (Aromatic & Aliphatic) COSY->Identify_Spin_Systems Assign_Protonated_Carbons Assign Protonated Carbons HSQC->Assign_Protonated_Carbons HMBC HMBC (¹H-¹³C Long-Range) Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments Identify_Spin_Systems->Assign_Protonated_Carbons Assign_Protonated_Carbons->HMBC Final_Structure Validated Structure of This compound Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Deciphering the Connectivity: A Deep Dive into Each Technique

COSY: Mapping the Proton Neighborhood

Principle: Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds.[3][6][8][17] The resulting spectrum displays the 1D proton spectrum on both axes, with diagonal peaks representing the individual proton signals and off-diagonal cross-peaks indicating coupling between pairs of protons.[3][6][7]

Application to this compound: For this compound, the COSY spectrum is expected to reveal two distinct spin systems:

  • Aromatic System: The protons on the aniline ring will show correlations consistent with their neighboring relationships.

  • Cyclopropylmethoxy System: Correlations will be observed between the methoxy protons and the cyclopropyl protons, as well as among the non-equivalent protons of the cyclopropyl ring.

COSY_Correlations cluster_aromatic Aromatic Spin System cluster_aliphatic Cyclopropylmethoxy Spin System H_ar1 H_aromatic_1 H_ar2 H_aromatic_2 H_ar1->H_ar2 H_methoxy H_methoxy (-CH2-) H_cyclopropyl_methine H_cyclopropyl (-CH-) H_methoxy->H_cyclopropyl_methine H_cyclopropyl_methylene1 H_cyclopropyl (-CH2-)_A H_cyclopropyl_methine->H_cyclopropyl_methylene1 H_cyclopropyl_methylene2 H_cyclopropyl (-CH2-)_B H_cyclopropyl_methine->H_cyclopropyl_methylene2 H_cyclopropyl_methylene1->H_cyclopropyl_methylene2

Caption: Expected ¹H-¹H COSY correlations.

HSQC: Linking Protons to Their Carbons

Principle: Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR technique that identifies direct one-bond correlations between protons and a heteronucleus, most commonly ¹³C.[9][10][11][12][13] Each peak in the HSQC spectrum corresponds to a C-H bond, with the coordinates of the peak being the chemical shifts of the attached carbon and proton.[9]

Application to this compound: The HSQC spectrum will definitively link each proton signal to its corresponding carbon signal. This is particularly useful for:

  • Confirming the assignments of the aromatic CH groups.

  • Assigning the carbons of the -O-CH₂- group, the cyclopropyl CH, and the cyclopropyl CH₂ groups.

  • An "edited" HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with higher sensitivity.[2][12]

Caption: Expected ¹H-¹³C HSQC correlations.

HMBC: Assembling the Molecular Skeleton

Principle: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range correlations between protons and carbons, typically over two or three bonds.[12][14][15][16] This experiment is crucial for connecting different spin systems and for identifying quaternary (non-protonated) carbons.[14][15]

Application to this compound: The HMBC spectrum provides the key connections to assemble the final structure:

  • A correlation between the methoxy protons (-O-CH₂-) and the aromatic carbon attached to the oxygen will confirm the ether linkage.

  • Correlations from the aromatic protons to neighboring carbons will confirm the substitution pattern on the aniline ring.

  • Correlations from the aromatic protons to the carbon bearing the amino group will help assign this quaternary carbon.

  • Correlations within the cyclopropylmethoxy fragment will further solidify its internal connectivity.

HMBC_Correlations cluster_molecule Key Long-Range ¹H-¹³C Correlations H_methoxy H_methoxy (-CH2-) C_aromatic_O C_aromatic-O H_methoxy->C_aromatic_O C_cyclopropyl_methine C_cyclopropyl (-CH-) H_methoxy->C_cyclopropyl_methine H_aromatic H_aromatic H_aromatic->C_aromatic_O C_aromatic_N C_aromatic-N H_aromatic->C_aromatic_N

Caption: Key expected ¹H-¹³C HMBC correlations.

Data Summary and Interpretation

The following table summarizes the expected correlations that would collectively validate the structure of this compound.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
Aromatic Protons (ortho to -NH₂)Aromatic Protons (meta to -NH₂)Aromatic CHQuaternary C-NH₂, Quaternary C-O
Aromatic Protons (meta to -NH₂)Aromatic Protons (ortho to -NH₂)Aromatic CHAromatic CHs, Quaternary C-O
Methoxy Protons (-O-CH₂-)Cyclopropyl Methine ProtonMethoxy CH₂Quaternary C-O, Cyclopropyl CH
Cyclopropyl Methine ProtonMethoxy Protons, Cyclopropyl Methylene ProtonsCyclopropyl CHMethoxy CH₂, Cyclopropyl CH₂
Cyclopropyl Methylene ProtonsCyclopropyl Methine Proton, Other Methylene ProtonCyclopropyl CH₂Cyclopropyl CH, Cyclopropyl CH₂

Experimental Protocols

Sample Preparation: A concentration of 10-30 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is recommended for optimal results on a 400-500 MHz spectrometer.[18]

1. COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY-90 or DQF-COSY. DQF-COSY is often preferred for cleaner spectra, especially near the diagonal, if sample concentration is sufficient.[19]

  • Acquisition Parameters:

    • Number of Scans (ns): 1-8 per increment.

    • Spectral Width (sw): Set to cover all proton signals.

    • Number of Increments (td in F1): 256-512.

    • Relaxation Delay (d1): 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Acquisition Parameters:

    • Number of Scans (ns): 2-16 per increment.

    • ¹H Spectral Width (sw in F2): Set to cover all proton signals.

    • ¹³C Spectral Width (sw in F1): Set to cover all carbon signals (e.g., 0-160 ppm).

    • Number of Increments (td in F1): 128-256.

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgpndqf on Bruker systems).

  • Acquisition Parameters:

    • Number of Scans (ns): 8-64 per increment (HMBC is less sensitive than HSQC).[20]

    • ¹H Spectral Width (sw in F2): Set to cover all proton signals.

    • ¹³C Spectral Width (sw in F1): Set to cover all carbon signals (e.g., 0-180 ppm).

    • Number of Increments (td in F1): 256-512.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average 2-3 bond coupling (typically 7-8 Hz).[12]

Conclusion

The synergistic application of COSY, HSQC, and HMBC provides a robust and self-validating methodology for the structural elucidation of this compound. COSY establishes the proton connectivity within individual fragments, HSQC links each proton to its directly attached carbon, and HMBC provides the crucial long-range correlations to piece the fragments together and assign quaternary carbons. This multi-technique approach leaves no ambiguity, ensuring the highest level of confidence in the determined molecular structure, a critical requirement in all phases of chemical and pharmaceutical research.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) - CF NMR CEITEC. Available at: [Link]

  • What Is COSY NMR? - Chemistry For Everyone - YouTube. Available at: [Link]

  • What Is HSQC NMR? - Chemistry For Everyone - YouTube. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. Available at: [Link]

  • COSY - NMR Core Facility - Columbia University. Available at: [Link]

  • 2D HMBC - NMR Wiki. Available at: [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. Available at: [Link]

  • 19: HMBC - Chemistry LibreTexts. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. Available at: [Link]

  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anachem. Available at: [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Available at: [Link]

  • Complex NMR experiments: 2D, selective, etc. Available at: [Link]

  • How much substance do I need? - NMR Service | ETH Zurich. Available at: [Link]

  • Understanding 1D and 2D NMR Spectra of Organic Compounds. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of a molecule's selectivity. A compound that potently engages its intended target is only half the story; its interactions with unintended biological targets—its cross-reactivity—can lead to unforeseen toxicities or a dilution of therapeutic effect. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(Cyclopropylmethoxy)aniline, a versatile scaffold with emerging interest in medicinal chemistry.

While specific public data on the comprehensive biological profile of this compound is nascent, its structural motifs, particularly the aniline core, suggest a potential for a range of biological interactions. Aniline derivatives are known to be metabolically active and can exhibit genotoxicity.[1][2] Furthermore, the lipophilic nature imparted by the cyclopropylmethoxy group may contribute to interactions with hydrophobic pockets in various proteins. This guide, therefore, serves as a proactive manual for researchers, outlining the essential cross-reactivity studies to de-risk and profile this and similar chemical entities. We will delve into the rationale behind assay selection, present illustrative data, and provide detailed protocols for key experimental workflows.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Small molecule drugs often interact with multiple targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a major cause of preclinical and clinical attrition.[3][4][5] Early identification of these interactions allows for informed decisions in lead optimization, potentially mitigating future failures. For a compound like this compound, a systematic survey of its activity against common off-target families is not just a precautionary measure but a cornerstone of a robust drug development program.

This guide will focus on three critical areas of cross-reactivity assessment:

  • Broad Kinase Profiling: To assess interactions with the human kinome, a frequent source of off-target effects for many small molecules.

  • G-Protein Coupled Receptor (GPCR) Screening: To evaluate potential modulation of this large and diverse family of signaling proteins.

  • Cytotoxicity and General Cellular Health Assays: To determine the compound's impact on cell viability and identify potential liabilities like mitochondrial toxicity.

Designing a Cross-Reactivity Study for this compound

A logical workflow for assessing the cross-reactivity of a novel compound is essential. The following diagram illustrates a typical cascade of assays, starting with broad screening and progressing to more focused mechanistic studies for any identified hits.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic & In-Cell Studies A Compound Synthesis & QC (Purity >98%) B Broad Kinase Panel Screen (e.g., 400+ kinases @ 1 µM) A->B Primary Screening C GPCR Panel Screen (e.g., 50+ targets @ 10 µM) A->C Primary Screening D Initial Cytotoxicity Screen (e.g., HepG2, HEK293 @ 10 µM) A->D Primary Screening E IC50 Determination for Kinase Hits (10-point dose response) B->E Hits Identified F EC50/IC50 for GPCR Hits (Agonist/Antagonist modes) C->F Hits Identified G Broad Cytotoxicity Profiling (Panel of cell lines, IC50) D->G Activity Observed H Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) E->H Confirmed Hits I Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) F->I Confirmed Hits J Mechanism of Cytotoxicity (Apoptosis vs. Necrosis, Mitochondrial Health) G->J Potent Cytotoxicity

Caption: A tiered workflow for assessing the cross-reactivity of a novel chemical entity.

Comparative Analysis of Off-Target Activity

To illustrate the output of such a study, the following tables present hypothetical data for this compound compared with a known multi-kinase inhibitor (Staurosporine) and a relatively clean reference compound.

Table 1: Kinase Selectivity Profile
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Reference Compound IC50 (nM)
Primary Target X 50 150025
CDK2>10,0005>10,000
PKA8,5007>10,000
VEGFR21,20020>10,000
SRC5,30015>10,000
p38α>10,000350>10,000

This data is illustrative and not based on published results for this compound.

Table 2: GPCR and Cytotoxicity Profile
AssayThis compoundStaurosporineReference Compound
Dopamine D2 Receptor Binding Ki (nM) >10,0002,500>10,000
Serotonin 5-HT2A Receptor (Antagonist IC50, nM) 8,9001,200>10,000
HepG2 Cytotoxicity IC50 (µM) 250.05>50
HEK293 Cytotoxicity IC50 (µM) 380.08>50

This data is illustrative and not based on published results for this compound.

Experimental Protocols

Detailed and robust protocols are the bedrock of reliable cross-reactivity data. Below are step-by-step methodologies for key assays.

Protocol 1: Broad Kinase Profiling using a Luminescent ADP-Detection Assay

This protocol outlines a high-throughput method to screen for kinase inhibitors.[6]

Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphotransferase reaction. A proprietary kinase enzyme system is used where the amount of light generated is proportional to the amount of ADP present.

Materials:

  • Kinase-Glo® Max Assay Kit (Promega)

  • Recombinant human kinases and their respective substrates

  • This compound and control compounds

  • Assay plates (e.g., 384-well, white, low-volume)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., 1 µM for single-point screening).

  • Kinase Reaction Setup: In each well of the assay plate, add 2.5 µL of a 2X kinase/substrate solution.

  • Compound Addition: Add 0.5 µL of the compound solution to the appropriate wells. Include wells with DMSO only (positive control) and wells with a known potent inhibitor (negative control).

  • Initiate Reaction: Add 2.0 µL of a 2.5X ATP solution to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 5 µL of Kinase-Glo® Max reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Kinase/Substrate (2.5 µL) A->B C Add Compound/DMSO (0.5 µL) B->C D Add ATP to Initiate (2.0 µL) C->D E Incubate (1 hr, RT) D->E F Add Kinase-Glo® Reagent (5 µL) E->F G Incubate (10 min, RT) F->G H Read Luminescence G->H

Caption: Workflow for a luminescent-based kinase inhibition assay.

Protocol 2: GPCR Cross-Reactivity Screening (cAMP Assay for Gs/Gi-coupled receptors)

This protocol is designed to detect the modulation of intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.[7][8]

Principle: Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. This assay uses a competitive immunoassay with a fluorescent tracer to quantify changes in intracellular cAMP.

Materials:

  • HEK293 cells transiently or stably expressing the GPCR of interest

  • cAMP-Glo™ Assay (Promega) or similar HTRF-based kit

  • This compound, reference agonists, and antagonists

  • Forskolin (for Gi-coupled assays)

  • Cell culture reagents and plates

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well assay plates and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations and incubate.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC80 concentration.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Cell Lysis and Detection: Add the cAMP detection reagent and lysis buffer. This reagent contains a labeled cAMP analog and an antibody.

  • Signal Generation: Incubate according to the manufacturer's instructions to allow for competition between cellular cAMP and the labeled cAMP for antibody binding.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF-compatible).

  • Data Analysis: Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

Protocol 3: Cell Viability Assessment using a Lactate Dehydrogenase (LDH) Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[9]

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • CyQUANT™ LDH Cytotoxicity Assay Kit (Thermo Fisher Scientific)

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • This compound and a positive control for cytotoxicity (e.g., Triton X-100)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound for 24-48 hours. Include vehicle-only controls and a maximum LDH release control (cells treated with lysis buffer/Triton X-100).

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percent cytotoxicity relative to the maximum LDH release control.

Conclusion and Forward Look

This guide provides a foundational strategy for the systematic evaluation of the cross-reactivity of this compound. By employing a tiered approach of broad panel screening followed by mechanistic validation, researchers can build a comprehensive safety and selectivity profile. The illustrative data and detailed protocols serve as a practical starting point for these critical studies. Understanding a compound's off-target interactions is not an obstacle but a crucial part of the map toward developing safer and more effective medicines. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts and increasing the probability of clinical success.

References

  • National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. [Link]

  • National Institutes of Health. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Friederich, U., et al. (1991). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research Letters, 261(4), 219-232. [Link]

Sources

The Therapeutic Potential of 4-(Cyclopropylmethoxy)aniline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(cyclopropylmethoxy)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. This guide provides an in-depth technical comparison of its derivatives in oncology, inflammation, and infectious diseases, supported by experimental data and detailed protocols to empower researchers in the development of novel therapeutics.

Introduction: The Versatility of the this compound Moiety

The unique combination of a cyclopropylmethoxy group and an aniline core imparts favorable physicochemical properties to this class of compounds. The cyclopropyl group can enhance metabolic stability and binding affinity to target proteins, while the aniline moiety serves as a versatile chemical handle for synthesizing diverse derivatives.[1] This structural blueprint has led to the discovery of potent inhibitors of key biological targets, paving the way for new therapeutic interventions.

Anticancer Potential: Targeting Key Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[2][3] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4][5]

Comparative Analysis of Kinase Inhibition

The efficacy of various aniline derivatives as kinase inhibitors has been demonstrated in numerous studies. While direct comparative data for a homologous series of this compound derivatives is still emerging, we can synthesize available data on structurally related compounds to highlight their potential.

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineReference
2-Substituted Aniline PyrimidineMer18.5 ± 2.3-[3]
2-Substituted Aniline Pyrimidinec-Met33.6 ± 4.3-[3]
4-AnilinoquinazolineEGFR-Lung and Breast[6]
4-Anilinoquinolinylchalcone-110 (MDA-MB-231)Breast[7]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.

Mechanism of Action: Inhibition of EGFR and Mer/c-Met Signaling

The anticancer activity of these derivatives stems from their ability to block the ATP-binding site of EGFR and c-Met, thereby inhibiting their downstream signaling cascades. This disruption of oncogenic signaling can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation 4_CMA_Derivative This compound Derivative 4_CMA_Derivative->EGFR Inhibits (ATP Competition)

MET_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-Met GAB1 GAB1 cMET->GAB1 Recruits GRB2 GRB2 cMET->GRB2 Recruits HGF HGF HGF->cMET Binds PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation 4_CMA_Derivative This compound Derivative 4_CMA_Derivative->cMET Inhibits (ATP Competition)

Experimental Protocols

This protocol describes a luminescent ADP detection assay to measure kinase activity.[8]

Materials:

  • Recombinant human EGFR or c-Met kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization solution (for MTT)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of solubilization solution (e.g., DMSO).

  • For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of various diseases. Aniline derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

Comparative Analysis of Anti-inflammatory Activity

While specific data on this compound derivatives is limited, studies on related aniline compounds show promising anti-inflammatory activity in vivo.

Animal ModelTest CompoundDosePaw Edema Inhibition (%)Reference
Carrageenan-induced rat paw edemaEllagic Acid30 mg/kgSignificant reduction[5]
Mechanism of Action: Inhibition of NF-κB Signaling

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Translocates & Activates IkB_NFkB->NFkB Releases Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Inflammatory_Stimuli->IKK Activates 4_CMA_Derivative This compound Derivative 4_CMA_Derivative->IKK Inhibits

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[5][10]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, positive control, and test compound groups).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives, structurally related to anilines, have a long history of use as antimicrobial agents, and recent studies suggest that aniline derivatives also possess this therapeutic potential.[4]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of aniline derivatives is being actively explored. The following table presents Minimum Inhibitory Concentration (MIC) values for some halogenated anilines against uropathogenic E. coli.

CompoundMIC (µg/mL)Reference
4-bromo-3-chloroaniline200[11]
3,5-dibromoaniline100[11]

Note: MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Potential Mechanisms of Antimicrobial Action

The exact mechanism of action for many aniline derivatives is still under investigation, but for the related quinoline class, it is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] Other proposed mechanisms include disruption of the bacterial cell membrane and inhibition of key metabolic pathways.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[12][13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • Test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Synthesis_Workflow

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on synthesizing and screening a broader range of these derivatives to establish comprehensive structure-activity relationships (SAR). Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for translating these promising compounds into clinical candidates. This guide provides a foundational framework and detailed methodologies to accelerate these research and development efforts.

References

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Farooq, U., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1268, 133695.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Ghavipour, M., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 298–303.
  • Zhang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1595–1603.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Boya, P., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Molecular Microbiology, 123(5), e14056.
  • Shanmugarajan, D., et al. (2017).
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.
  • YMER. (2023).
  • Rao, G. W., et al. (2013). Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. ChemMedChem, 8(6), 928–933.
  • Wallace, E. M., et al. (2000). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Journal of medicinal chemistry, 43(22), 4147–4153.
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values (µM/L) of the examined compounds relative to the... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... Retrieved from [Link]

  • ResearchGate. (n.d.). SAR around aniline portion for 4,7-dimethyl analogs a. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays | Download Table. Retrieved from [Link]

  • Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International journal of molecular sciences, 24(7), 6034.
  • Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of medicinal chemistry, 44(23), 3965–3977.
  • Jayaraj, A., et al. (2022). Insights from the molecular docking analysis of EGFR antagonists. Journal of Receptors and Signal Transduction, 42(6), 579-587.
  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992.
  • Research Journal of Pharmacy and Technology. (n.d.). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Retrieved from [Link]

  • Maltseva, D. V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475.
  • Zúñiga-García, G., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(19), 6296.
  • PLOS. (2024, January 24). Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach. Retrieved from [Link]

  • Hossion, A. M., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 27(15), 4991.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound often utilized in pharmaceutical synthesis and materials science, 4-(Cyclopropylmethoxy)aniline demands rigorous adherence to safety and disposal protocols.[1] This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for its safe handling and disposal, ensuring both personal safety and environmental compliance. The procedures outlined are grounded in established regulatory frameworks and an expert understanding of the chemical's properties.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the risks associated with this compound is critical. This compound belongs to the aromatic amine class, which is known for potential human and environmental toxicity.[2]

Key Hazards:

  • Health Hazards: Based on data for analogous aromatic amines, this compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Aromatic amines as a class are noted for their potential carcinogenicity, mutagenicity, and ability to be readily absorbed through the skin.[2][4] Ingestion, inhalation, and dermal contact are all potential routes of exposure, which can lead to systemic effects.[3]

  • Environmental Hazards: Aromatic amines can be highly toxic to aquatic organisms and can contaminate water and soil.[1][2] Therefore, release into drains, sewers, or the environment must be strictly avoided.[5][6]

  • Chemical Hazards: During combustion, this compound can generate highly toxic gases, including carbon oxides and nitrogen oxides.[3]

Hazard StatementGHS CodeDescriptionSource
Causes skin irritationH315Direct contact may cause redness, itching, or inflammation.[3]
Causes serious eye irritationH319Contact with eyes can result in pain, redness, or severe damage.[3]
May cause respiratory irritationH335Inhalation of dust or fumes can irritate the lungs and respiratory system.[3]
Pre-Disposal Operations: Segregation and Safe Handling

Proper disposal begins with correct handling and segregation at the point of generation. This proactive approach prevents hazardous reactions and ensures regulatory compliance.

Personal Protective Equipment (PPE): A non-negotiable first line of defense. Always wear the following when handling this compound or its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Protective Clothing: A lab coat is mandatory. Ensure it is kept clean and washed separately from other clothing.[3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If aerosolization is possible, a NIOSH-approved respirator may be necessary.

Waste Segregation:

  • Identify and Classify: All waste containing this compound must be classified as hazardous chemical waste.

  • Separate Waste Streams: Never mix amine waste with other chemical wastes, especially acids or strong oxidizing agents, to prevent violent reactions.[5]

  • Use Designated Containers: Store waste in chemically compatible, sealed containers. These containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[7][8] This means the generator is responsible for the waste from its creation to its final, safe disposal.[9]

Step 1: Waste Accumulation

  • Place pure compound, contaminated materials (e.g., gloves, weigh paper, silica gel), and solutions into a designated hazardous waste container.

  • The container must be kept tightly closed except when adding waste.[3]

  • Store the container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is cool, dry, and well-ventilated.[3] This area should be away from heat sources and incompatible materials.[10]

Step 2: Labeling and Documentation

  • Ensure the hazardous waste label is complete and accurate, including the accumulation start date and a clear description of the contents.

  • Maintain a log of all waste added to the container, as required by institutional and federal regulations.

Step 3: Arranging for Disposal

  • Do not dispose of this chemical down the drain or in regular trash. [5][11]

  • The only acceptable method of disposal is through a licensed hazardous waste disposal company.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will manage the transportation and final disposal, which is typically high-temperature incineration at an approved facility.[12]

Step 4: Spill and Emergency Procedures

  • In case of a spill:

    • Evacuate unprotected personnel from the area.[3]

    • Ensure adequate ventilation.[3]

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials.

    • Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.[3]

    • Clean the affected area thoroughly.

    • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Start Waste Containing This compound Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Type Container Select Labeled, Compatible Hazardous Waste Container Assess->Container Routine Disposal Spill Spill Occurs Assess->Spill Is it a spill? PPE->Assess Segregate Place Waste in Container. Do NOT Mix with Other Waste Types. Container->Segregate SealStore Seal Container & Store in Designated Accumulation Area Segregate->SealStore ContactEHS Contact EHS/Licensed Vendor for Waste Pickup SealStore->ContactEHS Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal SpillResponse Follow Emergency Spill Protocol: Contain, Absorb, Collect for Disposal Spill->SpillResponse Yes SpillResponse->Segregate

Caption: Decision workflow for handling and disposing of this compound.

References

  • Verma, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • South Carolina Department of Environmental Services. Resource Conservation and Recovery Act (RCRA). Available at: [Link]

  • Verma, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Hazardous Waste Experts. (2023). What is the Resource Conservation and Recovery Act (RCRA)?. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • Wikipedia. Resource Conservation and Recovery Act. Available at: [Link]

  • Verma, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • A-State Knowledge Base. Hazardous Waste Management. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Available at: [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-(Cyclopropylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a novel substituted aniline, 4-(Cyclopropylmethoxy)aniline presents unique opportunities in drug discovery and development. However, its handling demands a meticulous approach to safety. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals, ensuring that this compound is managed with the highest standards of laboratory safety. Our focus is on proactive risk mitigation through a deep understanding of the compound's potential hazards and the implementation of robust handling and disposal protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

While specific toxicological data for this compound is not extensively published, the available safety information for the compound and structurally similar molecules, such as 4-(Cyclopropylmethoxy)-2-methylaniline, indicates a clear hazard profile.[1][2] The primary risks associated with this class of compounds are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed: The hydrochloride salt is classified as harmful if swallowed.[2][]

Given the general toxicological profile of anilines, which can be absorbed through the skin and may have effects on the blood (methemoglobinemia), it is prudent to handle this compound with a high degree of caution.[4][5][6] A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[7]

Hazard Summary Table:

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2[1][2]
Causes serious eye irritationEye Irrit. 2[1][2]
May cause respiratory irritationSTOT SE 3[1][2]
Harmful if swallowedAcute Tox. 4 (Oral)[2][]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on minimizing all potential routes of exposure.[7][8]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option for incidental contact, but for prolonged handling or in the event of a spill, more robust gloves such as butyl rubber or Viton should be considered.[7][9] Always inspect gloves for any signs of degradation before use and double-gloving is recommended for extended operations.[7][8]

  • Eye and Face Protection: Chemical splash goggles that form a complete seal around the eyes are essential.[7][10] Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or aerosolization.[7][8]

  • Body Protection: A flame-retardant laboratory coat, fully buttoned, is required.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7][8]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[4][7][10] If a fume hood is unavailable or during a large spill, a full-face respirator with organic vapor cartridges is necessary.[7]

  • Foot Protection: Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

3.1. Preparation:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the specific experiment.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[7]

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7][10]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[7]

3.2. Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.[7]

  • Containment: Handle the compound exclusively within a chemical fume hood.[7][10]

  • Dispensing: When transferring the solid, use a spatula and weigh it on a tared weigh boat inside the fume hood to minimize dust generation. For liquid transfers, use a syringe or pipette.

  • Heating: Avoid the use of an open flame for heating.[7] Employ a heating mantle, water bath, or oil bath with precise temperature control.

3.3. Post-Handling:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[1]

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected by environmental health and safety personnel.[7]

The following diagram illustrates the key stages and safety considerations for working with this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weigh/Dispense Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Doff PPE post1->post2 disp1 Segregate Solid & Liquid Waste post1->disp1 post3 Wash Hands Thoroughly post2->post3 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.